4,5-Dimethylthiazol-2-amine hydrochloride
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
4,5-dimethyl-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S.ClH/c1-3-4(2)8-5(6)7-3;/h1-2H3,(H2,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTUTNQRQLAZLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583417 | |
| Record name | 4,5-Dimethyl-1,3-thiazol-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71574-33-9 | |
| Record name | 4,5-Dimethyl-1,3-thiazol-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4,5-dimethyl thiazolehydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4,5-Dimethylthiazol-2-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 4,5-dimethylthiazol-2-amine hydrochloride, a key intermediate in the development of various therapeutic agents. The primary synthesis route detailed is the Hantzsch thiazole synthesis, a reliable and well-established method for the formation of thiazole rings.
Overview of the Synthesis
The synthesis of this compound is achieved through the cyclocondensation reaction of 3-chloro-2-butanone with thiourea. This reaction, a classic example of the Hantzsch thiazole synthesis, proceeds via the formation of a thiazoline intermediate, which then dehydrates to form the aromatic 2-amino-4,5-dimethylthiazole. The free base is subsequently converted to its hydrochloride salt for improved stability and handling.
Physicochemical Properties of Reactants and Product
A summary of the key physical and chemical properties of the starting materials and the final product is presented in the table below for easy reference.
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |
| 3-Chloro-2-butanone | C₄H₇ClO | 106.55 | 114-117[1] | <-60[1] | 1.055 |
| Thiourea | CH₄N₂S | 76.12 | Decomposes | 176-178 | 1.405 |
| This compound | C₅H₉ClN₂S | 164.66[2] | - | 273-274 (dec.)[3] | - |
Experimental Protocol
This protocol is based on established Hantzsch synthesis procedures.
Materials and Equipment
-
3-Chloro-2-butanone (97% purity or higher)
-
Thiourea (≥99% purity)
-
Ethanol (95% or absolute)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
-
Standard laboratory glassware
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (e.g., 0.1 mol, 7.61 g) in ethanol (e.g., 50 mL).
-
Addition of α-Haloketone: To the stirred solution, add 3-chloro-2-butanone (e.g., 0.1 mol, 10.65 g) dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation of the Free Base (Optional Intermediate Step):
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Dissolve the resulting residue in water and neutralize with a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is basic.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and evaporate the solvent to yield crude 2-amino-4,5-dimethylthiazole as an oil or low-melting solid.
-
-
Formation and Purification of the Hydrochloride Salt:
-
Dissolve the crude free base in a minimal amount of ethanol or isopropanol.
-
Cool the solution in an ice bath and add concentrated hydrochloric acid dropwise with stirring until the solution is acidic.
-
The hydrochloride salt will precipitate out of the solution. Continue cooling for 30 minutes to ensure complete precipitation.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold diethyl ether to remove any remaining impurities.
-
Dry the product under vacuum to obtain this compound. A typical yield is in the range of 70-85%.
-
Reaction Mechanism
The synthesis follows the Hantzsch thiazole reaction mechanism.
References
An In-depth Technical Guide to the Reaction Mechanism and Pathways of 4,5-Dimethylthiazol-2-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, reaction mechanism, and biological significance of 4,5-dimethylthiazol-2-amine hydrochloride. This compound is a key heterocyclic building block, and its structural motif is notably present in the widely used cell viability reagent, MTT.
Core Synthesis: The Hantzsch Thiazole Synthesis
The primary route for synthesizing 4,5-dimethylthiazol-2-amine is the Hantzsch thiazole synthesis, a classic and efficient method for constructing the thiazole ring.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide.[2]
For the synthesis of 4,5-dimethylthiazol-2-amine, the specific reactants are:
-
α-Haloketone: 3-chloro-2-butanone
-
Thioamide: Thiourea
The reaction proceeds through a multi-step mechanism that begins with a nucleophilic attack of the sulfur atom from thiourea on the α-carbon of 3-chloro-2-butanone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. The resulting 2-amino-4,5-dimethylthiazole is then treated with hydrochloric acid to yield the hydrochloride salt.
Reaction Mechanism Pathway
The Hantzsch synthesis of 4,5-dimethylthiazol-2-amine from 3-chloro-2-butanone and thiourea can be visualized as follows:
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₉ClN₂S | [3] |
| Molecular Weight | 164.66 g/mol | [3] |
| Melting Point | 273-274 °C (decomposes) | [3] |
| Appearance | Powder | [3] |
| ¹H NMR (300 MHz, DMSO-d₆) | δ 2.15 (s, 3H, CH₃), 2.25 (s, 3H, CH₃), 7.5 (br s, 2H, NH₂) | [3] |
| CAS Number | 71574-33-9 | [3] |
Experimental Protocols
Detailed Synthesis of this compound
This protocol is a synthesized methodology based on established Hantzsch synthesis procedures.[1][2]
Materials:
-
3-chloro-2-butanone
-
Thiourea
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiourea (1.1 equivalents) in absolute ethanol.
-
Addition of α-Haloketone: To the stirred solution, add 3-chloro-2-butanone (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into a beaker containing cold deionized water.
-
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until effervescence ceases. A precipitate of the free base, 4,5-dimethylthiazol-2-amine, will form.
-
Isolation of Free Base: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water.
-
Formation of Hydrochloride Salt: Suspend the crude 4,5-dimethylthiazol-2-amine in a minimal amount of ethanol. Slowly add concentrated hydrochloric acid dropwise with stirring until the solid dissolves and the solution is acidic.
-
Purification: Cool the acidic solution in an ice bath to induce crystallization of this compound. The product can be further purified by recrystallization from an appropriate solvent such as an ethanol/ether mixture.
-
Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, mass spectrometry, and melting point determination.
Experimental Workflow Diagram
Biological Significance and Pathways
While this compound itself is not directly implicated in specific signaling pathways as a modulator, its core structure is of immense biological importance, primarily demonstrated by its inclusion in the MTT reagent.
Role in the MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell viability, proliferation, and cytotoxicity.[4] The reagent, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) , is a yellow tetrazolium salt that is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[4][5] The amount of formazan produced is proportional to the number of viable cells.[6]
The 4,5-dimethylthiazol-2-yl moiety is a crucial part of the MTT molecule that undergoes this bioreduction. This process does not represent a signaling pathway in the traditional sense but is a metabolic pathway indicative of cellular health.
Broader Context in Drug Discovery
The 2-aminothiazole scaffold, of which 4,5-dimethylthiazol-2-amine is a fundamental example, is a privileged structure in medicinal chemistry. Derivatives of 2-aminothiazole have been extensively investigated and developed for a wide range of therapeutic applications, including:
-
Anticancer Agents: Numerous studies have synthesized and evaluated 4-methylthiazole-2-amine derivatives for their cytotoxic effects against various cancer cell lines, such as chronic myeloid leukemia.[7][8]
-
Kinase Inhibitors: The thiazole ring is a common feature in kinase inhibitors, which are a major class of targeted cancer therapies.[9]
-
Antimicrobial Agents: Thiazole derivatives have shown promise as antibacterial and antifungal agents.[10]
The synthesis of 4,5-dimethylthiazol-2-amine and its derivatives is therefore a critical area of research for the discovery of new therapeutic agents. Computational methods, such as molecular docking, are often employed to predict the binding of these compounds to biological targets and guide the design of more potent and selective drugs.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4,5-Dimethyl-1,3-thiazol-2-amine--hydrogen chloride (1/1) | C5H9ClN2S | CID 16211387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. The MTT [3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide] Assay Is a Fast and Reliable Method for Colorimetric Determination of Fungal Cell Densities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4,5-Dimethylthiazol-2-amine hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 4,5-Dimethylthiazol-2-amine hydrochloride (CAS No: 71574-33-9), a key intermediate in pharmaceutical synthesis. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, alongside standardized experimental protocols.
Chemical Structure and Properties
-
IUPAC Name: 4,5-dimethyl-1,3-thiazol-2-amine;hydrochloride
-
Molecular Formula: C₅H₉ClN₂S
-
Molecular Weight: 164.66 g/mol
-
Structure:
Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.1 | s | 3H | CH₃ at C4 |
| ~2.2 | s | 3H | CH₃ at C5 |
| ~7.5 | br s | 2H | NH₂ protons |
| ~10.5 | br s | 1H | HCl proton (NH⁺) |
Table 2: ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~11 | CH₃ at C4 |
| ~14 | CH₃ at C5 |
| ~115 | C5 |
| ~130 | C4 |
| ~168 | C2 (C=N) |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretching (amine and hydrochloride) |
| 3000 - 2850 | Medium | C-H stretching (methyl groups) |
| ~1640 | Strong | C=N stretching (thiazole ring) |
| ~1580 | Medium | N-H bending |
| ~1450 | Medium | C-H bending (methyl groups) |
| ~1250 | Medium | C-N stretching |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 128 | High | [M-HCl]⁺, Molecular ion of the free base |
| 113 | Moderate | [M-HCl-CH₃]⁺, Loss of a methyl group |
| 85 | Moderate | Fragmentation of the thiazole ring |
| 42 | High | [CH₃-C≡N]⁺ or other small fragments |
Note: The fragmentation pattern can be influenced by the ionization technique used. Electrospray ionization (ESI) would likely show a prominent protonated molecular ion of the free base at m/z 129.
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.[1] The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 300 MHz or higher field spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically used.
Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal, and firm pressure is applied to ensure good contact. The spectrum is recorded over a range of 4000-400 cm⁻¹. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.
Mass Spectrometry (MS)
For Electron Ionization (EI) Mass Spectrometry, a small amount of the sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe. The sample is then vaporized and bombarded with a beam of high-energy electrons (e.g., 70 eV). The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected. For Electrospray Ionization (ESI), the sample is first dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ESI source via infusion or through a liquid chromatograph.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: A logical workflow for the spectroscopic analysis and structural confirmation.
Signaling Pathways and Logical Relationships
As a small organic intermediate, this compound is not typically involved in complex biological signaling pathways itself. However, it serves as a crucial building block in the synthesis of more complex molecules that may have biological activity. The logical relationship in its analysis follows a deductive process where each spectroscopic technique provides a piece of the structural puzzle.
The following diagram illustrates the logical relationship between the spectroscopic data and the deduced structural features of the molecule.
Caption: Logical deduction of the chemical structure from spectroscopic data.
References
A Technical Guide to the Biological Activity Screening of Novel 4,5-Dimethylthiazol-2-amine Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and potential biological activities of novel 4,5-dimethylthiazol-2-amine hydrochloride derivatives. As a core scaffold, this thiazole variant holds significant promise for the development of new therapeutic agents. This document outlines detailed experimental protocols for screening anticancer, antimicrobial, and anti-inflammatory activities, and presents quantitative data from structurally related thiazole compounds to serve as a benchmark for comparison. Furthermore, it visualizes key signaling pathways potentially modulated by these derivatives, offering insights into their mechanisms of action.
Rationale for Screening
Thiazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1][2] The thiazole ring is a key structural motif in numerous clinically approved drugs, demonstrating its versatility and importance in medicinal chemistry.[1] The introduction of a 4,5-dimethyl substitution pattern on the thiazole ring, combined with an amine group at the 2-position, offers a unique chemical space for the development of novel bioactive molecules. Screening these novel derivatives for anticancer, antimicrobial, and anti-inflammatory properties is a rational starting point for drug discovery efforts.
Data Presentation: Biological Activities of Structurally Related Thiazole Derivatives
While specific data for novel this compound derivatives is emerging, the following tables summarize the biological activities of structurally analogous thiazole compounds. This data provides a valuable reference for expected potency and can guide the design of screening cascades.
Table 1: In Vitro Anticancer Activity of Thiazole Analogs (IC50 in µM)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |
| Thiazole Analog 1 | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [3] |
| Thiazole Analog 1 | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [3] |
| Thiazole Analog 2 | MDA-MB-231 (Breast) | 1.21 | Sorafenib | 1.18 | [4] |
| Thiazole Analog 3 | A375 (Melanoma) | 25.4 | - | - | [5] |
| Thiazole Analog 3 | C32 (Melanoma) | 24.4 | - | - | [5] |
| Thiazole Analog 4 | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 | - | - | [6] |
Table 2: Antimicrobial Activity of Thiazole Derivatives (MIC in µg/mL)
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Citation |
| Thiazole Analog 5 | S. aureus | 125 | C. albicans | >500 | [7] |
| Thiazole Analog 5 | B. subtilis | 125 | - | - | [7] |
| Thiazole Analog 6 | S. aureus | 0.06 | C. albicans | 0.06 | [8] |
| Thiazole Analog 6 | L. monocytogenes | 0.12 | - | - | [8] |
| Thiazole Analog 7 | E. coli | 0.17 | - | - | [8] |
Table 3: Anti-inflammatory Activity of Thiazole Derivatives
| Compound ID | Assay | Endpoint | Activity | Citation |
| Thiazole Analog 8 | LPS-induced RAW264.7 cells | NO Production Inhibition | Potent | [9] |
| Thiazole Analog 9 | Carrageenan-induced rat paw edema | Edema Reduction | Significant | [10] |
| Thiazole Analog 10 | 5-LO Inhibition (cell-free) | IC50 | 50 nM | [11] |
Experimental Protocols
This section provides detailed methodologies for the primary screening of novel this compound derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[9]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Activity: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to screen for antimicrobial activity.[12]
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Agar Plate Inoculation: Evenly spread the microbial inoculum over the surface of a suitable agar medium (e.g., Mueller-Hinton agar for bacteria).
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume of the test compound solution at various concentrations into the wells.
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is proportional to the antimicrobial activity.
Anti-inflammatory Activity: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite (a stable product of NO) in the supernatant.
-
-
Data Analysis: Calculate the percentage of NO production inhibition compared to LPS-stimulated cells without compound treatment.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways that may be modulated by thiazole derivatives and a typical experimental workflow for their screening.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. 4-(4-Chlorophenyl)thiazol-2-amines as pioneers of potential neurodegenerative therapeutics with anti-inflammatory properties based on dual DNase I and 5-LO inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Antimicrobial Evaluation of New Annelated Pyrimido[2,1-c][1,2,4]triazolo[3,4-f][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacological Properties of 4,5-Dimethylthiazol-2-amine Hydrochloride Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive investigation into the pharmacological properties of 4,5-Dimethylthiazol-2-amine hydrochloride and its analogs. It summarizes key quantitative data on their biological activities, details the experimental protocols for their synthesis and evaluation, and visualizes associated molecular pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the 2-aminothiazole framework.
Introduction
Thiazole derivatives are a class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their wide spectrum of biological activities. Among these, the 2-aminothiazole moiety is of particular interest and is a key component in several clinically approved drugs. Analogs of this compound have been explored for various therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. This guide focuses on the synthesis, in vitro evaluation, and potential mechanisms of action of these compounds, with a primary emphasis on their anticancer properties.
Synthesis of 2-Amino-4,5-dimethylthiazole Analogs
The most common and efficient method for the synthesis of the 2-amino-4,5-dimethylthiazole core is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide or thiourea.
General Experimental Protocol: Hantzsch Thiazole Synthesis
This protocol describes the synthesis of a generic 2-aminothiazole derivative.
Materials:
-
α-haloketone (e.g., 3-chloro-2-butanone)
-
Thiourea
-
Ethanol
-
Sodium bicarbonate solution (5%)
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter flask
-
Beaker
-
TLC plates and developing chamber
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve the α-haloketone (1 equivalent) and thiourea (1 to 1.5 equivalents) in ethanol.
-
Add a stir bar and fit the flask with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing a 5% sodium bicarbonate solution to neutralize the acid formed during the reaction and precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel, washing the filter cake with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-aminothiazole derivative.
-
Dry the purified product and determine its yield and melting point.
-
Confirm the structure of the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Pharmacological Data
The pharmacological evaluation of this compound analogs has primarily focused on their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds.
In Vitro Anticancer Activity
Table 1: In Vitro Cytotoxicity (IC50) of Selected 2-Aminothiazole Derivatives against Various Cancer Cell Lines [1]
| Compound/Derivative | Cancer Cell Line | IC50 Value |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM |
| A549 (Lung Cancer) | Strong antiproliferative activity | |
| 4,5,6,7-tetrahydrobenzo[d]thiazole analog | H1299 (Lung Cancer) | 4.89 µM |
| SHG-44 (Glioma) | 4.03 µM | |
| 2-Arylamido/Alkylamido-4-(isothiocyanatomethyl)thiazole analogs | L1210 (Leukemia) | 0.2 - 8 µM |
| Thiazolo[4,5-e]indazol-2-amine analog (7i) | MCF-7 (Breast Cancer) | 11.5 ± 0.8 µM |
| ME-180 (Cervical Cancer) | 11.5 ± 0.4 µM | |
| HepG2 (Liver Cancer) | 12.4 ± 0.5 µM | |
| 2-amino-4-phenylthiazole derivative (5b) | HT29 (Colon Cancer) | 2.01 µM |
| Amino acid conjugate of ethyl-2-aminothiazole-4-carboxylate (S3c) | Cisplatin-resistant cell line | 11.52 µM |
Table 2: In Vitro Enzyme Inhibition Data for Selected 2-Aminothiazole Derivatives
| Compound/Derivative | Target Enzyme | Ki Value |
| 4-((5-bromothiazol-2-yl)amino)-N-methylbenzamide | Aurora Kinase | Potent Inhibition |
| 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine | Aurora Kinase | Potent Inhibition |
Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[1]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well microtiter plates
-
This compound analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium. The final concentration of DMSO should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of DMSO as the test wells) and a positive control (a known anticancer drug).
-
Incubate the plates for a further 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of the MTT solution to each well.
-
Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Mechanisms of Action and Signaling Pathways
The anticancer activity of 2-aminothiazole derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.
Induction of Apoptosis
Several 2-aminothiazole analogs have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. A common mechanism involves the regulation of the Bcl-2 family of proteins.[1] Certain derivatives can down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax.[1] This alteration in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program.
Kinase Inhibition
Another significant mechanism of action for many 2-aminothiazole derivatives is the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival. For example, some analogs have been identified as potent inhibitors of Aurora kinases, which are key regulators of mitosis. Inhibition of these kinases can lead to defects in chromosome segregation and ultimately cell death. Additionally, some derivatives have been shown to target other kinases involved in cancer-related signaling pathways, such as VEGFR-2, which is critical for angiogenesis.
Visualizations
Experimental Workflow
References
4,5-Dimethylthiazol-2-amine hydrochloride as a scaffold in medicinal chemistry
An In-depth Technical Guide to 4,5-Dimethylthiazol-2-amine Hydrochloride as a Scaffold in Medicinal Chemistry
Introduction
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2][3][4] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of novel therapeutic agents.[2][5] Thiazole derivatives are known to engage with a wide variety of biological targets through diverse interactions, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][3][6][7]
Within this important class of compounds, the this compound scaffold has emerged as a particularly valuable starting point for drug discovery. The 2-amino group provides a convenient synthetic handle for a variety of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).[6] The dimethyl substitution on the thiazole ring can influence the molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. This guide provides a comprehensive overview of the 4,5-dimethylthiazol-2-amine core, detailing its application in developing potent bioactive molecules, summarizing quantitative data, outlining key experimental protocols, and visualizing relevant biological pathways and workflows.
Biological Activities and Therapeutic Applications
Derivatives of the 4,5-dimethylthiazol-2-amine scaffold have been investigated for a range of therapeutic applications, with the most significant efforts focused on oncology, infectious diseases, and inflammation.
Anticancer Activity
The thiazole scaffold is a component of several clinically approved anticancer drugs, including the tyrosine kinase inhibitor Dasatinib.[8] Derivatives of 4,5-dimethylthiazol-2-amine have shown considerable promise as anticancer agents by targeting key pathways involved in tumor progression and survival.[5][9]
1. Kinase Inhibition: A primary mechanism of action for many thiazole-based anticancer agents is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[5]
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth.[9] By blocking the ATP-binding site of VEGFR-2, thiazole derivatives can inhibit downstream signaling, leading to reduced tumor vascularization.[9]
-
PI3K/AKT Pathway Inhibition: The PI3K/AKT signaling pathway is a crucial regulator of cell proliferation, survival, and apoptosis. Its aberrant activation is a hallmark of many cancers. Certain 5-phenylthiazol-2-amine derivatives have been shown to exert their antitumor effects by effectively inhibiting this pathway, leading to cancer cell apoptosis and cell cycle arrest.[10]
-
Aurora Kinase Inhibition: Aurora kinases are essential for regulating mitosis, and their overexpression is linked to the development of various cancers.[8] 2-aminothiazole derivatives have been identified as promising inhibitors of Aurora kinases A and B.[8]
2. Cytotoxicity Data: Derivatives of the aminothiazole scaffold have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. The efficacy is often quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit cell growth by 50%.
| Compound Class | Target Cell Line | IC₅₀ (µM) | Mechanism/Target | Reference |
| 2-Hydrazinyl-thiazol-4(5H)-one | VEGFR-2 (Enzymatic Assay) | 0.15 | VEGFR-2 Kinase | [9] |
| 4-Phenylthiazole Derivative (5b) | HT29 (Colon Cancer) | 2.01 | Antiproliferative | [11] |
| 4-Phenylthiazole Derivative (5b) | A549 (Lung Cancer) | 4.31 | Antiproliferative | [11] |
| 4-Phenylthiazole Derivative (5b) | HeLa (Cervical Cancer) | 3.52 | Antiproliferative | [11] |
| 5-Phenylthiazol-2-amine (Cpd 16) | H446 (Lung Cancer) | Not specified | PI4KIIIβ / PI3K/AKT | [10] |
| 4-Methylthiazole-2-amine (6h) | K562 (Leukemia) | 1.5 - 50 | Cytotoxic | [12] |
| 4,5,6,7-tetrahydrobenzo[d]thiazole (1g) | CK2 (Enzymatic Assay) | 1.9 | CK2 Kinase | [13] |
| 4,5,6,7-tetrahydrobenzo[d]thiazole (1g) | GSK3β (Enzymatic Assay) | 0.67 | GSK3β Kinase | [13] |
Antimicrobial and Antifungal Activity
The thiazole nucleus is a key component of some antibiotics, and its derivatives have been extensively explored for novel antimicrobial agents.[3][4] They have shown promising activity against a range of Gram-positive and Gram-negative bacteria, including resistant strains, as well as various fungi.[14]
| Compound Class | Target Organism | MIC (µM) | MBC/MFC (µM) | Reference |
| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one (Cpd 7) | S. aureus | 43.3 - 86.7 | 86.7 - 173.4 | [14] |
| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one (Cpd 12) | MRSA | 67.5 - 135.1 | 135.1 - 270.2 | [14] |
| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one (Cpd 10) | C. albicans | 59.6 - 119.2 | 119.2 - 238.4 | [14] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MFC: Minimum Fungicidal Concentration.
Antiviral Activity
The development of new, safe, and efficient antiviral drugs is a critical global health priority.[15] Thiazole derivatives have been reported to inhibit a wide range of viruses, including influenza viruses, coronaviruses, hepatitis B and C, and human immunodeficiency viruses (HIV).[15] The mechanism of action can vary, from inhibiting viral enzymes to blocking viral entry into host cells.[16][17]
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for drug discovery and development. Below are protocols for key assays frequently used to evaluate compounds derived from the 4,5-dimethylthiazol-2-amine scaffold.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[9][18][19] Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.[20]
Materials:
-
Human cancer cell lines (e.g., A549, HT29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for 24-72 hours.
-
MTT Addition: After incubation, remove the medium containing the compound. Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and MTT solution. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[21]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for measuring the ability of a compound to inhibit the activity of a specific protein kinase (e.g., VEGFR-2, CK2).[13][18]
Materials:
-
Purified recombinant human kinase and its specific substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, which measures ADP production)
-
384-well microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then dilute further in the assay buffer.
-
Reaction Setup: Add the kinase, its specific substrate, and the test compound dilutions to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a specific concentration of ATP to all wells.
-
Kinase Reaction: Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a detection reagent. For ADP-Glo™, this involves a two-step process: first, terminate the kinase reaction and deplete remaining ATP, then convert the generated ADP to ATP and measure the new ATP via a luciferase reaction.
-
Data Analysis: Measure the luminescence signal. Calculate the percentage of kinase activity inhibition for each compound concentration relative to the positive (DMSO) control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The this compound scaffold is a privileged structure in medicinal chemistry, offering a robust and versatile platform for the development of novel therapeutics.[9] Its synthetic tractability and the diverse biological activities of its derivatives, particularly in oncology and infectious diseases, underscore its continued importance. Future research should focus on optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for the rational design of next-generation drugs with improved efficacy and reduced side effects.[9][10]
References
- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N,4-Dimethylthiazol-2-amine hydrochloride | 6142-17-2 | Benchchem [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]
- 12. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies [mdpi.com]
- 15. Anti-viral activity of thiazole derivatives: an updated patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of Antiviral Activity of Gemcitabine Derivatives against Influenza Virus and Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Measurement of cellular 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction activity and lactate dehydrogenase release using MTT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Crystal Structure Analysis of 4,5-Dimethylthiazol-2-amine Hydrochloride: A Search for Definitive Data
A comprehensive search for the crystal structure of 4,5-dimethylthiazol-2-amine hydrochloride has revealed a notable absence of publicly available crystallographic data. Despite the compound's availability from various chemical suppliers and its listing in chemical databases, no peer-reviewed articles or entries in crystallographic databases (such as the Cambridge Crystallographic Data Centre - CCDC) detailing its single-crystal X-ray analysis were identified.
This technical overview aims to address the request for an in-depth guide on the crystal structure of this compound. However, due to the lack of primary crystallographic data, this document will instead outline the general methodologies and theoretical considerations for such an analysis, drawing parallels from related thiazole structures where appropriate.
Context and Significance
4,5-Dimethylthiazol-2-amine is a heterocyclic compound incorporating a thiazole ring, which is a common scaffold in medicinal chemistry. The hydrochloride salt form is often utilized to improve the solubility and stability of the parent compound for pharmaceutical applications. A definitive crystal structure would provide invaluable information on its three-dimensional conformation, intermolecular interactions, and packing in the solid state. This data is crucial for understanding its physicochemical properties, guiding drug design efforts, and for solid-form screening and patenting.
General Experimental Protocol for Crystal Structure Determination
While specific details for the title compound are unavailable, a typical experimental workflow for determining the crystal structure of a small organic molecule hydrochloride salt would be as follows.
2.1. Crystallization
The initial and often most challenging step is to grow single crystals of sufficient size and quality. For a hydrochloride salt, this is typically achieved by dissolving the compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly. Common crystallization techniques include:
-
Slow Evaporation: The compound is dissolved in a solvent in which it is moderately soluble, and the solvent is allowed to evaporate over days or weeks.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.
2.2. X-ray Diffraction Data Collection
A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
2.3. Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data using least-squares methods to improve the fit and determine the final atomic coordinates, bond lengths, bond angles, and other geometric parameters.
Below is a generalized workflow for crystal structure analysis.
Caption: Generalized workflow for single-crystal X-ray diffraction analysis.
Anticipated Structural Features
Based on the chemical structure of this compound, several features would be expected in its crystal structure:
-
Protonation: The amine group is the most likely site of protonation by the hydrochloric acid, forming an ammonium cation. The chloride ion would act as the counter-ion.
-
Hydrogen Bonding: Extensive hydrogen bonding is expected. The protonated amine group (N-H) would act as a hydrogen bond donor to the chloride anion and potentially to the nitrogen atom of the thiazole ring of a neighboring molecule. These interactions would play a dominant role in the crystal packing.
-
Planarity: The thiazole ring is aromatic and therefore expected to be largely planar.
Data Presentation (Hypothetical)
If the crystal structure data were available, it would be summarized in tables as shown below. The values provided are for illustrative purposes only and do not represent actual data for the title compound.
Table 1: Hypothetical Crystal Data and Structure Refinement Details
| Parameter | Value (Hypothetical) |
| Empirical formula | C₅H₉ClN₂S |
| Formula weight | 164.66 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.0 Å, b = 12.0 Å, c = 9.0 Å, β = 95.0° |
| Volume | 860.0 ų |
| Z | 4 |
| Density (calculated) | 1.270 Mg/m³ |
| Absorption coefficient | 0.650 mm⁻¹ |
| F(000) | 344 |
| Crystal size | 0.20 x 0.15 x 0.10 mm³ |
| Theta range for data collection | 2.50 to 28.00° |
| Reflections collected | 5000 |
| Independent reflections | 2000 [R(int) = 0.040] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.050, wR2 = 0.120 |
| R indices (all data) | R1 = 0.060, wR2 = 0.130 |
| Largest diff. peak and hole | 0.40 and -0.30 e.Å⁻³ |
Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°)
| Bond | Length (Å) | Angle | Degrees (°) |
| S1-C2 | 1.74 | C5-S1-C2 | 90.0 |
| S1-C5 | 1.72 | N3-C2-N1 | 120.0 |
| N1-C2 | 1.32 | N3-C2-S1 | 120.0 |
| N1-C4 | 1.38 | C4-N1-C2 | 110.0 |
| C4-C5 | 1.35 | C5-C4-N1 | 115.0 |
Conclusion
A definitive crystal structure analysis of this compound remains an open area for investigation. The experimental determination of this structure would provide significant insights into its solid-state properties and would be a valuable contribution to the chemical and pharmaceutical sciences. Researchers in possession of this compound are encouraged to pursue its crystallization and structural analysis to fill this gap in the scientific literature.
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4,5-dimethylthiazole Hydrochloride
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-amino-4,5-dimethylthiazole hydrochloride, tailored for researchers, scientists, and professionals in drug development. This document collates essential data, outlines detailed experimental protocols, and presents visual workflows to facilitate a deeper understanding of this compound.
Compound Identification and General Properties
2-Amino-4,5-dimethylthiazole hydrochloride is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science.[1] Its thiazole core is a key structural motif in various biologically active molecules.[1]
Table 1: Compound Identification
| Parameter | Value |
| Chemical Name | 2-Amino-4,5-dimethylthiazole hydrochloride |
| Synonyms | 2-Amino-4,5-dimethylthiazole monohydrochloride, 4,5-Dimethylthiazol-2-amine hydrochloride, 4,5-Dimethylthiazol-2-ylamine hydrochloride[2][3] |
| CAS Number | 71574-33-9[1][2][3][4][5] |
| Molecular Formula | C₅H₈N₂S · HCl[1][2][3] |
| Molecular Weight | 164.66 g/mol [2][3][4][5][6] |
| Appearance | White to off-white powder/crystal[1][2] |
Physicochemical Data
The following tables summarize the key quantitative physicochemical properties of 2-amino-4,5-dimethylthiazole hydrochloride.
Table 2: Physical and Chemical Properties
| Property | Value |
| Melting Point | 273-274 °C (decomposes)[1][2][3][4][5] |
| Solubility | Soluble in water[4]. Clear at 50 mg/mL in H₂O.[5] |
| Purity | ≥ 98%[2][5], ≥ 99.5% (HPLC)[1] |
| Storage | Room Temperature, in an inert atmosphere[1][4][5] |
Experimental Protocols
This section provides detailed methodologies for the determination of key physicochemical parameters.
Melting Point Determination
The melting point is determined using a digital melting point apparatus.
-
Apparatus: Electrothermal digital melting point apparatus.
-
Procedure:
-
A small, dry sample of 2-amino-4,5-dimethylthiazole hydrochloride is finely powdered.
-
The powder is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a steady rate.
-
The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range. For this compound, the temperature of decomposition is noted.
-
Solubility Determination
The aqueous solubility is determined by the equilibrium saturation method.
-
Apparatus: Orbital shaker, centrifuge, pH meter, analytical balance, HPLC or UV-Vis spectrophotometer.
-
Procedure:
-
An excess amount of 2-amino-4,5-dimethylthiazole hydrochloride is added to a known volume of deionized water in a sealed container.
-
The suspension is agitated in an orbital shaker at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).
-
The suspension is then centrifuged to separate the undissolved solid.
-
The pH of the supernatant is measured.
-
An aliquot of the clear supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved compound is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) can be determined by potentiometric titration.
-
Apparatus: Potentiometer with a combined pH electrode, burette, beaker, magnetic stirrer.
-
Procedure:
-
A precisely weighed amount of 2-amino-4,5-dimethylthiazole hydrochloride is dissolved in a known volume of deionized water.
-
The solution is stirred continuously.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, known increments from the burette.
-
The pH of the solution is recorded after each addition.
-
A titration curve (pH versus volume of titrant added) is plotted.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
-
Spectroscopic Analysis
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
-
Apparatus: FT-IR spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Analysis:
¹H and ¹³C NMR spectroscopy are employed to elucidate the molecular structure.
-
Apparatus: NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
Sample Preparation:
-
For ¹H NMR, 5-25 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
For ¹³C NMR, a more concentrated solution is typically required.
-
The solution is filtered through a glass wool plug into a clean NMR tube to remove any particulate matter.
-
-
Analysis:
-
The NMR tube is placed in the spectrometer.
-
The magnetic field is shimmed to achieve homogeneity.
-
¹H and ¹³C NMR spectra are acquired. Two-dimensional NMR experiments (e.g., COSY, HSQC) can be performed for more detailed structural assignment.[9]
-
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Apparatus: Mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
-
Sample Preparation:
-
The sample is introduced into the ion source. Volatile samples can be introduced via a gas chromatograph, while less volatile or thermally labile samples can be dissolved in a suitable solvent and introduced via direct infusion or a liquid chromatograph.
-
-
Analysis:
-
The sample is ionized in the ion source.[10]
-
The resulting ions are separated in the mass analyzer based on their mass-to-charge (m/z) ratio.[10]
-
The detector measures the abundance of each ion.
-
The resulting mass spectrum shows the relative abundance of ions as a function of their m/z ratio. The molecular ion peak confirms the molecular weight of the compound.[10]
-
Visualized Workflows and Relationships
The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the physicochemical characterization of 2-amino-4,5-dimethylthiazole hydrochloride.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Amino-4,5-dimethylthiazole 98 71574-33-9 [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 2-AMINO-4,5-DIMETHYLTHIAZOLE HYDROCHLORIDE CAS#: 71574-33-9 [m.chemicalbook.com]
- 5. 2-Amino-4,5-dimethylthiazole hydrochloride [myskinrecipes.com]
- 6. 4,5-Dimethyl-1,3-thiazol-2-amine--hydrogen chloride (1/1) | C5H9ClN2S | CID 16211387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. jascoinc.com [jascoinc.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes: Measuring Cell Viability and Cytotoxicity with the MTT Assay
Introduction
The MTT assay is a sensitive, quantitative, and reliable colorimetric method for assessing cell viability, proliferation, and cytotoxicity.[1] The assay's principle is based on the conversion of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product by mitochondrial succinate dehydrogenase enzymes in metabolically active cells.[1][2] This conversion only occurs in viable cells, and the amount of formazan produced is directly proportional to the number of living cells in the sample.[3][4] These insoluble formazan crystals are then dissolved in a solubilizing agent, and the absorbance is measured spectrophotometrically.[1][4] A higher absorbance indicates greater cell viability.[5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4,5-Dimethylthiazol-2-amine hydrochloride (MTT) for in vitro cell viability studies.
Principle of the MTT Assay
The core of the assay lies in the enzymatic reduction of the MTT reagent. NAD(P)H-dependent cellular oxidoreductase enzymes, which are primarily located in the mitochondria of living cells, cleave the tetrazolium ring of MTT.[3][6] This reaction reduces the yellow MTT to insoluble purple formazan crystals.[7] The intensity of the purple color, quantified by measuring its absorbance, is correlated with the number of metabolically active, viable cells.[2]
Caption: Cellular mechanism of MTT reduction to formazan.
Protocols
Protocol 1: Reagent Preparation
Proper preparation of reagents is critical for the accuracy and reproducibility of the MTT assay. All solutions should be prepared under sterile conditions (e.g., in a laminar flow hood).
1. MTT Stock Solution (5 mg/mL):
- Weigh out the desired amount of MTT powder (this compound).
- Dissolve the MTT in sterile Dulbecco's Phosphate Buffered Saline (DPBS) or PBS to a final concentration of 5 mg/mL.[7][8][9]
- Mix thoroughly by vortexing or sonication until the MTT is completely dissolved.
- Sterilize the solution by passing it through a 0.2 µm filter into a sterile, light-protected container.[7][9]
- Storage: Store the stock solution protected from light. It can be stored at 4°C for frequent use (up to a few days) or at -20°C for long-term storage (stable for at least 6 months).[7][9] Do not use if the solution appears blue or green.[10]
2. Formazan Solubilization Solution:
- Several solvents can be used to dissolve the formazan crystals. The choice depends on experimental needs and cell type.
- Dimethyl Sulfoxide (DMSO): The most common solvent. Use 100% DMSO.[4][11]
- Acidified Isopropanol: Prepare a solution of 4 mM HCl and 0.1% Nonidet P-40 (NP-40) in isopropanol.[7][9] This can be an alternative if DMSO is toxic to the cells being tested.[4]
Table 1: Reagent Preparation Summary
| Reagent | Components | Final Concentration | Storage Conditions |
|---|---|---|---|
| MTT Stock Solution | MTT Powder, Sterile PBS/DPBS | 5 mg/mL | 4°C (short-term) or -20°C (long-term), protected from light[7][9] |
| Solubilization Solution | 100% DMSO or 4 mM HCl, 0.1% NP-40 in Isopropanol | N/A | Room Temperature |
Protocol 2: Cell Viability Assay (96-Well Plate Format)
This protocol is optimized for adherent cells but can be adapted for suspension cells by including a centrifugation step before media removal.
Caption: Standard experimental workflow for the MTT assay.
Methodology:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.[5]
-
Prepare a cell suspension at the desired concentration. The optimal seeding density depends on the cell line and should be determined empirically, but typically ranges from 1,000 to 100,000 cells per well.[5][6] For many cell lines, 1 x 10⁴ cells/well is a good starting point.[11]
-
Plate 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Include control wells: "No-Cell" blanks (medium only) for background subtraction and "Untreated" controls (cells with vehicle).[8][11]
-
Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow cells to adhere.[3][11]
-
-
Cell Treatment:
-
Prepare serial dilutions of your test compound in culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.
-
Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).[11]
-
-
MTT Incubation and Formazan Formation:
-
After the treatment period, carefully remove the treatment medium.
-
Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT stock solution to each well (final MTT concentration of ~0.5 mg/mL).[6][11]
-
Incubate the plate for 2 to 4 hours at 37°C.[5][6] During this time, viable cells will produce visible purple formazan crystals.[12]
-
-
Formazan Solubilization:
-
After incubation, carefully aspirate the MTT-containing medium from each well without disturbing the formazan crystals.[11] For suspension cells, centrifuge the plate first (e.g., 500 x g for 5 minutes) before aspirating the supernatant.[10]
-
Add 100-150 µL of formazan solubilization solution (e.g., DMSO) to each well.[5][7]
-
Cover the plate with foil to protect it from light and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[7][13]
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader. The optimal wavelength is 570 nm, but any filter between 550 and 600 nm is acceptable.[8][10][11]
-
If possible, use a reference wavelength of 630 nm or higher to correct for background absorbance from cell debris and fingerprints.[5]
-
Read the plate within 1 hour of adding the solubilization solution.
-
Table 2: Key Experimental Parameters
| Parameter | Recommended Value | Notes |
|---|---|---|
| Plate Format | 96-well, flat-bottom | Ensures consistent light path for absorbance readings.[10] |
| Seeding Density | 1,000 - 100,000 cells/well | Must be optimized for each cell line to ensure linear absorbance response.[5][6] |
| MTT Incubation Time | 2 - 4 hours | Time can be optimized; longer incubation may be needed for slow-growing cells.[6] |
| Solubilization Volume | 100 - 150 µL | Must be sufficient to completely dissolve crystals.[5] |
| Absorbance Wavelength | 570 nm (primary) | A reference wavelength >650 nm is recommended.[10] |
| Optimal Absorbance Range | 0.75 - 1.25 O.D. | For untreated control cells, this range allows for measurement of both proliferation and inhibition.[6][10] |
Protocol 3: Data Analysis
Caption: Workflow for analyzing MTT assay data.
Methodology:
-
Background Subtraction:
-
Calculate Percent Viability:
-
Calculate the average corrected absorbance for the "Untreated" control cells. This value represents 100% cell viability.
-
For each treatment concentration, calculate the percent viability using the following formula:[8] % Cell Viability = (Corrected Absorbance of Treated Cells / Average Corrected Absorbance of Control Cells) x 100
-
-
Generate Dose-Response Curve and Determine IC50:
-
Plot % Cell Viability (Y-axis) against the logarithm of the compound concentration (X-axis).[14]
-
Use a non-linear regression analysis (e.g., in software like GraphPad Prism or Microsoft Excel) to fit the data and determine the IC50 value.[8][14] The IC50 is the concentration of the compound that reduces cell viability by 50%.[14]
-
Troubleshooting
Table 3: Common Issues and Solutions in the MTT Assay
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| High Background Absorbance | - Contamination of media with bacteria or yeast.- Phenol red or serum interference.- Test compound is colored or has reducing properties.[5] | - Use sterile technique and check media before use.[6][10]- Use phenol red-free media for the MTT incubation step.- Run a control with the compound in cell-free media to check for interference.[15] |
| Low Absorbance Readings | - Cell seeding density is too low.- Insufficient MTT incubation time.- Incomplete solubilization of formazan crystals.[5] | - Increase the initial cell number per well.[6]- Increase MTT incubation time (up to 4 hours).- Ensure complete mixing after adding solvent; incubate longer or gently pipette to dissolve.[5] |
| High Variability between Replicates | - Uneven cell seeding.- Edge effects due to evaporation in outer wells.- Inaccurate pipetting. | - Ensure the cell suspension is homogenous before and during plating.- Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.[5]- Use calibrated pipettes and ensure proper technique.[6] |
| MTT Reagent is Blue/Green | - Contamination with a reducing agent or microbes.- Excessive exposure to light. | - Discard the reagent and prepare a fresh, sterile batch.[6][10]- Store the MTT solution properly in a dark container at 4°C or -20°C.[6] |
References
- 1. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. clyte.tech [clyte.tech]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. atcc.org [atcc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. bds.berkeley.edu [bds.berkeley.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchhub.com [researchhub.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Anticancer Agents from 4,5-Dimethylthiazol-2-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of anticancer agents derived from 4,5-dimethylthiazol-2-amine hydrochloride. The thiazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting potent anticancer properties.[1][2] This guide outlines the synthesis of the core intermediate, 4,5-dimethylthiazol-2-amine, followed by key derivatization strategies to generate compounds with potential therapeutic activity. Additionally, it summarizes the biological activities of representative compounds and illustrates relevant signaling pathways.
I. Data Presentation: Anticancer Activity of Thiazole Derivatives
The following table summarizes the in vitro anticancer activity of selected thiazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 2-Acetamido-thiazole derivative | Panc-1 (Pancreatic) | 43.08 | [3] |
| 2 | 2-Amido-thiazole derivative | HT29 (Colon) | 2.01 | [2] |
| 3 | Thiazole derivative | MCF-7 (Breast) | 2.57 | [4] |
| 4 | Thiazole derivative | HepG2 (Liver) | 7.26 | [4] |
| 5 | Bis-thiazole derivative | Hela (Cervical) | 0.00065 | [5] |
| 6 | Bis-thiazole derivative | KF-28 (Ovarian) | 0.0061 | [5] |
| 7 | Ureido-4-phenylthiazole derivative | HepG2 (Liver) | 0.62 | [6][7] |
II. Experimental Protocols
The synthesis of anticancer agents from this compound can be approached in two main stages: the synthesis of the core intermediate 4,5-dimethylthiazol-2-amine, and its subsequent derivatization.
Protocol 1: Synthesis of 4,5-Dimethylthiazol-2-amine (Hantzsch Thiazole Synthesis)
This protocol describes the synthesis of the key intermediate, 4,5-dimethylthiazol-2-amine, from 3-chloro-2-butanone and thiourea, a classic example of the Hantzsch thiazole synthesis.[8][9]
Materials:
-
3-Chloro-2-butanone
-
Thiourea
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Büchner funnel and filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve thiourea (1.1 equivalents) in absolute ethanol.
-
To this solution, add 3-chloro-2-butanone (1.0 equivalent).
-
Heat the reaction mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into cold deionized water to precipitate the crude product.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4,5-dimethylthiazol-2-amine.
-
Dry the purified product under vacuum.
Protocol 2: Synthesis of 2-Acetamido-4,5-dimethylthiazole Derivatives
This protocol details the N-acylation of 4,5-dimethylthiazol-2-amine to produce amide derivatives, which have shown significant anticancer activity.[3]
Materials:
-
4,5-Dimethylthiazol-2-amine
-
Substituted acetyl chloride or carboxylic acid
-
Dichloromethane (DCM) or other suitable dry solvent
-
Triethylamine (TEA) or other suitable base
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 4,5-dimethylthiazol-2-amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add the desired substituted acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-acetamido-4,5-dimethylthiazole derivative.
Protocol 3: Synthesis of 2-Ureido-4,5-dimethylthiazole Derivatives
This protocol describes the synthesis of urea derivatives of 4,5-dimethylthiazol-2-amine.[7]
Materials:
-
4,5-Dimethylthiazol-2-amine
-
Substituted isocyanate
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Magnetic stirrer
Procedure:
-
Dissolve 4,5-dimethylthiazol-2-amine (1.0 equivalent) in anhydrous THF under an inert atmosphere.
-
Add the desired substituted isocyanate (1.05 equivalents) to the solution at room temperature.
-
Stir the reaction mixture for 4-12 hours. Monitor the reaction by TLC.
-
If a precipitate forms, collect the solid by filtration, wash with cold THF, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 2-ureido-4,5-dimethylthiazole derivative.
Protocol 4: Synthesis of 2-Imino-4,5-dimethylthiazole (Schiff Base) Derivatives
This protocol outlines the formation of Schiff bases by reacting 4,5-dimethylthiazol-2-amine with various aldehydes.[10][11]
Materials:
-
4,5-Dimethylthiazol-2-amine
-
Substituted aldehyde
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve 4,5-dimethylthiazol-2-amine (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add the substituted aldehyde (1.0 equivalent) and a catalytic amount of glacial acetic acid to the solution.
-
Heat the mixture to reflux for 2-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
III. Mandatory Visualizations
The following diagrams illustrate the general synthetic workflow and key signaling pathways implicated in the anticancer activity of thiazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 6. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]
- 7. Discovery of Ureido-Substituted 4-Phenylthiazole Derivatives as IGF1R Inhibitors with Potent Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
Application Notes: 4,5-Dimethylthiazol-2-amine Hydrochloride in Kinase Inhibitor Synthesis
Abstract
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective protein kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding site of kinases makes it an attractive starting point for drug design. While the use of 4,5-Dimethylthiazol-2-amine hydrochloride as a direct precursor in the synthesis of widely-known, marketed kinase inhibitors is not extensively documented in peer-reviewed literature, its structural features are representative of the broader class of 2-aminothiazole building blocks. These application notes provide generalized, robust protocols for the derivatization of 4,5-Dimethylthiazol-2-amine, enabling its potential use in the synthesis of novel kinase inhibitors targeting various signaling pathways. The methodologies are based on established synthetic routes for analogous compounds.
Introduction: The 2-Aminothiazole Scaffold in Kinase Inhibition
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminothiazole moiety is a versatile pharmacophore that has been successfully incorporated into inhibitors targeting a range of kinases, such as Cyclin-Dependent Kinases (CDKs), Rho-associated kinases (ROCK), and dual-specificity kinases.[1][2][3] The exocyclic amine and the thiazole ring nitrogens can act as hydrogen bond donors and acceptors, respectively, often interacting with the hinge region of the kinase ATP-binding pocket, a crucial determinant for binding affinity.
This compound provides a stable, readily available starting material. The methyl groups at the C4 and C5 positions can influence solubility, metabolic stability, and steric interactions within the target protein's active site, offering a unique substitution pattern for library synthesis and lead optimization.
Generalized Synthetic Pathways & Workflows
The primary amino group of 4,5-Dimethylthiazol-2-amine is a versatile handle for various chemical transformations to build more complex kinase inhibitor scaffolds. The general workflow involves coupling the thiazole core with other aromatic or heterocyclic systems.
Caption: Generalized workflow for synthesizing kinase inhibitors.
Experimental Protocols
The following protocols are generalized procedures adapted from literature methods for similar 2-aminothiazole derivatives.[1][2] Researchers should perform small-scale test reactions to optimize conditions for 4,5-Dimethylthiazol-2-amine.
Protocol 1: Synthesis of N-Aryl-4,5-dimethylthiazol-2-amine via Buchwald-Hartwig Cross-Coupling
This protocol describes the palladium-catalyzed C-N bond formation between 4,5-Dimethylthiazol-2-amine and an aryl halide (e.g., a substituted chloropyrimidine), a common step in constructing the core of many kinase inhibitors.
Materials:
-
This compound
-
Aryl halide (e.g., 4,6-dichloro-2-methylpyrimidine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃ or K₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the aryl halide (1.1 eq), Cs₂CO₃ (2.5 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-4,5-dimethylthiazol-2-amine.
Protocol 2: Synthesis of N-(4,5-dimethylthiazol-2-yl)amide Derivatives
This protocol outlines the formation of an amide bond, a common functional group in kinase inhibitors that can participate in hydrogen bonding.
Materials:
-
4,5-Dimethylthiazol-2-amine (free base)
-
Substituted carboxylic acid
-
Peptide coupling agent (e.g., HATU, HOBt/EDCI)
-
Base (e.g., DIPEA or Et₃N)
-
Anhydrous solvent (e.g., DMF or CH₂Cl₂)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the coupling agent (e.g., HATU, 1.1 eq) and DIPEA (2.5 eq). Stir for 10 minutes at room temperature.
-
Add a solution of 4,5-Dimethylthiazol-2-amine (1.2 eq) in anhydrous DMF to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
If a precipitate does not form, perform an aqueous workup by diluting with ethyl acetate and washing sequentially with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer, concentrate, and purify the crude product by flash chromatography or recrystallization.
Protocol 3: Synthesis of 1-Aryl-3-(4,5-dimethylthiazol-2-yl)urea
Urea linkages are present in many kinase inhibitors, such as sorafenib, and are critical for binding. This protocol describes their synthesis via reaction with an isocyanate.
Materials:
-
4,5-Dimethylthiazol-2-amine (free base)
-
Substituted aryl isocyanate
-
Anhydrous aprotic solvent (e.g., DCM, THF, or DMF)
Procedure:
-
Dissolve 4,5-Dimethylthiazol-2-amine (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Add the substituted aryl isocyanate (1.05 eq) dropwise to the solution at room temperature.
-
Stir the mixture for 1-3 hours. The reaction is often rapid.[2]
-
Monitor the reaction progress by TLC. A precipitate of the urea product may form during the reaction.
-
If a precipitate forms, collect it by vacuum filtration and wash with cold DCM or diethyl ether to obtain the pure product.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting solid by trituration with diethyl ether or by flash column chromatography.
Target Kinase Pathways and Mechanism of Action
Aminothiazole-based inhibitors can target various kinase families. Understanding the downstream effects of inhibiting these pathways is crucial for drug development.
A. Cyclin-Dependent Kinase (CDK) Pathway: CDKs are key regulators of the cell cycle. Inhibitors often target CDK4/6, preventing the phosphorylation of the Retinoblastoma (Rb) protein. This keeps Rb bound to the E2F transcription factor, halting the cell cycle in the G1 phase and preventing proliferation.
Caption: Inhibition of the CDK4/6-Rb pathway by a kinase inhibitor.
B. Rho-Associated Kinase (ROCK) Pathway: ROCKs are serine/threonine kinases that regulate the actin cytoskeleton. They play roles in cell contraction, motility, and adhesion. Inhibition of ROCK can affect smooth muscle contraction and has therapeutic potential in cardiovascular diseases and cancer.[1]
Caption: Inhibition of the RhoA-ROCK pathway by a kinase inhibitor.
Quantitative Data of Representative Aminothiazole Inhibitors
The following tables summarize the inhibitory activities of various 2-aminothiazole-based kinase inhibitors from published studies. This data is provided for comparative purposes to guide the design and evaluation of new compounds derived from 4,5-Dimethylthiazol-2-amine.
Table 1: Inhibitory Activity of Tetrahydrobenzo[d]thiazole Derivatives [2]
| Compound ID | Target Kinase | IC₅₀ (μM) |
|---|---|---|
| 1g | CK2 | 1.9 |
| 1g | GSK3β | 0.67 |
| 2g | CK2 | < 3 |
| 2g | GSK3β | < 3 |
Table 2: Inhibitory Activity of 4-Aryl-5-aminomethyl-thiazole-2-amine Derivatives [1]
| Compound ID | Target Kinase | IC₅₀ (nM) |
|---|---|---|
| 4v | ROCK II | 20 |
| Control Cpd | ROCK II | 1.1 |
Table 3: Inhibitory Activity of Dihydrothiazolo[4,5-h]quinazoline Derivatives [3]
| Compound ID | Target Kinase | IC₅₀ (nM) | Kᵢ (nM) |
|---|---|---|---|
| 11g | CDK2/cyclin A | 0.7 | 0.3 |
| 11g | CDK1/cyclin B | 3.0 | 1.3 |
Conclusion
This compound is a valuable, albeit under-documented, starting material for the synthesis of novel kinase inhibitors. The generalized protocols and comparative data provided in these notes offer a solid foundation for researchers to explore its potential. By leveraging established synthetic methodologies such as palladium-catalyzed cross-couplings and amide bond formations, this building block can be elaborated into diverse libraries of compounds for screening against various kinase targets. The unique substitution pattern may confer advantageous physicochemical and pharmacological properties, making it a worthy candidate for future drug discovery programs.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of 2-methyl- and 2-amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as ring-constrained 2-anilino-4-(thiazol-5-yl)pyrimidine cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Novel Antimicrobials: Development of Compounds from 4,5-Dimethylthiazol-2-amine Hydrochloride
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including potent antimicrobial effects. This document provides detailed application notes and protocols for the synthesis and evaluation of novel antimicrobial compounds derived from the readily available starting material, 4,5-Dimethylthiazol-2-amine hydrochloride. These guidelines are intended for researchers and scientists in the fields of medicinal chemistry, microbiology, and drug development.
Synthetic Pathways and Strategies
Two primary synthetic routes for the derivatization of 4,5-Dimethylthiazol-2-amine are presented: Schiff base formation and acylation. These methods offer a straightforward approach to introduce diverse functionalities to the thiazole core, enabling the exploration of structure-activity relationships (SAR) to optimize antimicrobial potency.
Synthesis of Schiff Base Derivatives
Schiff bases, characterized by an azomethine group (-C=N-), are readily synthesized through the condensation of a primary amine with an aldehyde or ketone. This reaction provides a versatile platform for introducing a wide array of aromatic and heterocyclic substituents.
Caption: Synthetic workflow for Schiff base formation.
Experimental Protocol: General Procedure for Schiff Base Synthesis
-
Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Neutralization (if starting with hydrochloride salt): Add a suitable base, such as triethylamine (1.1 equivalents), to neutralize the hydrochloride salt and free the amine. Stir for 10-15 minutes at room temperature.
-
Addition of Aldehyde: To the stirred solution, add the desired substituted aldehyde (1 equivalent).
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Synthesis of N-Acyl Derivatives
Acylation of the 2-amino group of the thiazole ring with various acylating agents, such as acyl chlorides or anhydrides, leads to the formation of amide derivatives. This modification can significantly influence the lipophilicity and electronic properties of the molecule, impacting its antimicrobial activity.
Caption: Synthetic workflow for N-acylation.
Experimental Protocol: General Procedure for N-Acyl Derivative Synthesis
-
Dissolution: Suspend this compound (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a suitable base, such as triethylamine or pyridine (2.2 equivalents), to the suspension and stir for 15-20 minutes at room temperature.
-
Acylating Agent Addition: Cool the mixture to 0°C in an ice bath and slowly add the desired acyl chloride or anhydride (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Isolation and Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Antimicrobial Activity Evaluation
The newly synthesized compounds should be screened for their antimicrobial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Standardized methods such as the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) are recommended.
Quantitative Antimicrobial Data
The following tables summarize representative antimicrobial activity data for thiazole derivatives structurally related to those synthesized from 4,5-Dimethylthiazol-2-amine. This data serves as a benchmark for evaluating newly synthesized compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives against Bacterial Strains
| Compound Type | Test Organism | MIC (µg/mL) | Reference |
| Thiazole-based Schiff Bases | Staphylococcus aureus | 1.56 - 6.25 | |
| Escherichia coli | 1.56 - 6.25 | ||
| Pseudomonas aeruginosa | > 100 | ||
| Bacillus subtilis | 3.12 - 12.5 | ||
| N-Acyl Thiazole Derivatives | Staphylococcus aureus | 12.5 - 50 | |
| Escherichia coli | 25 - 100 | ||
| Klebsiella pneumoniae | 50 - 200 |
Table 2: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives against Fungal Strains
| Compound Type | Test Organism | MIC (µg/mL) | Reference |
| Thiazole-based Schiff Bases | Candida albicans | 7.8 - 5.8 | |
| Aspergillus niger | > 100 | ||
| N-Acyl Thiazole Derivatives | Candida albicans | 12.5 - 50 |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Workflow for MIC determination.
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton Broth) and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Cytotoxicity Assessment
It is crucial to evaluate the potential toxicity of the newly synthesized compounds against mammalian cells to assess their therapeutic index. The MTT assay is a widely used colorimetric method to determine cell viability.
Quantitative Cytotoxicity Data
The following table provides representative cytotoxicity data for thiazole derivatives against a normal cell line.
Table 3: Cytotoxicity (IC50) of Thiazole Derivatives
| Compound Type | Cell Line | IC50 (µM) | Reference |
| Thiazolidinone Derivatives | Monkey kidney epithelial cells (LLC-MK2) | > 100 | |
| Thiazole Derivatives | Normal MRC5 cells | > 30 |
Experimental Protocol: MTT Assay for Cytotoxicity
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow for MTT cytotoxicity assay.
-
Cell Seeding: Seed a suitable mammalian cell line (e.g., HEK293, Vero) in a 96-well plate at an appropriate density and allow the cells to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Remove the medium and add fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration ~0.5 mg/mL). Incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Potential Mechanism of Action
While the precise mechanism of action can vary depending on the specific derivative, some thiazole-based antimicrobial agents have been shown to target essential bacterial enzymes. Molecular docking studies have suggested that these compounds may inhibit enzymes involved in cell wall biosynthesis, such as the MurB enzyme in E. coli, or interfere with DNA replication by inhibiting DNA gyrase.
Caption: Potential mechanisms of antimicrobial action.
Further investigation into the specific molecular targets of novel derivatives is essential for understanding their mechanism of action and for future drug development efforts. Techniques such as enzyme inhibition assays and molecular docking studies can provide valuable insights.
The Role of 4,5-Dimethylthiazol-2-amine Hydrochloride in the Synthesis of Novel Anti-Inflammatory Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of 4,5-dimethylthiazol-2-amine hydrochloride and related aminothiazole scaffolds in the synthesis of potent anti-inflammatory drugs. It includes a comprehensive overview of synthetic methodologies, experimental protocols for evaluating anti-inflammatory activity, and a summary of the mechanisms of action involving key signaling pathways.
Introduction
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous compounds with diverse pharmacological activities.[1] Among these, 2-aminothiazole derivatives have garnered significant attention for their potential in developing effective anti-inflammatory agents.[2][3] These compounds often exert their effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[4] This document focuses on the synthetic utility of this compound and its analogs, providing researchers with the necessary protocols to synthesize and evaluate novel anti-inflammatory candidates. A prominent example of a thiazole-containing anti-inflammatory drug is Meloxicam, a selective COX-2 inhibitor used in the treatment of arthritis.[5]
Synthesis of Thiazole-Based Anti-Inflammatory Drugs
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of 2-aminothiazole derivatives.[6] This method typically involves the condensation of an α-haloketone with a thiourea derivative. The resulting 2-aminothiazole can then be further modified to produce a variety of anti-inflammatory compounds.[7]
A noteworthy example is the synthesis of Meloxicam, which utilizes 2-amino-5-methylthiazole as a key intermediate. The synthesis involves the reaction of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester-1,1-dioxide with 2-amino-5-methylthiazole in a high-boiling solvent like dimethyl sulfoxide (DMSO).[8][9]
Featured Synthetic Protocol: Synthesis of Meloxicam
This protocol describes the synthesis of Meloxicam from 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-ethyl carboxylate-1,1-dioxide and 2-amino-5-methylthiazole.[9]
Materials:
-
4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-ethyl carboxylate-1,1-dioxide
-
2-amino-5-methylthiazole
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Tetrahydrofuran (THF)
-
Reaction flask equipped with a stirrer and distillation apparatus
Procedure:
-
To a reaction flask, add 283g (1 mol) of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-ethyl carboxylate-1,1-dioxide and 126g (1.1 mol) of 2-amino-5-methylthiazole.
-
Add 600 mL of dimethyl sulfoxide (DMSO) to the flask and stir the mixture.
-
Heat the reaction mixture to 189°C.
-
During the reaction, continuously distill off the ethanol that is formed.
-
After 3 hours, cool the reaction mixture and add 450 mL of ethanol.
-
Continue cooling to room temperature to allow the crude product to precipitate.
-
Filter the mixture to collect the crude Meloxicam.
-
Recrystallize the crude product from tetrahydrofuran (THF) to obtain high-purity Meloxicam.
Expected Yield: Approximately 323g (92% yield) with a purity of 99.4%.[9]
Caption: Workflow for the synthesis of Meloxicam.
Evaluation of Anti-Inflammatory Activity
The anti-inflammatory potential of newly synthesized thiazole derivatives can be assessed using a combination of in vivo and in vitro assays.
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema
This is a standard and widely used model for evaluating acute inflammation.
Principle:
Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema. The anti-inflammatory effect of a test compound is determined by its ability to reduce this swelling compared to a control group.
Protocol:
-
Animals: Use healthy Wistar rats (150-200g).
-
Grouping: Divide the animals into groups (n=6), including a control group, a standard drug group (e.g., Indomethacin or Diclofenac Sodium), and test groups for different doses of the synthesized compounds.
-
Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle only.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
In Vitro Anti-Inflammatory Assays
1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Principle:
This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes. The activity is determined by monitoring the appearance of a colored product from the oxidation of a chromogenic substrate.
Protocol (Colorimetric Assay):
-
Reagent Preparation: Prepare assay buffer, heme, COX-1 and COX-2 enzymes, and the test compounds at various concentrations.
-
Reaction Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Inhibitor Incubation: Add the test compounds or a reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) to the wells and incubate for a few minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid (substrate) to all wells.
-
Detection: After a short incubation, add a colorimetric substrate solution. The peroxidase activity of COX will generate a colored product.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration that causes 50% inhibition).
2. 5-Lipoxygenase (5-LOX) Inhibition Assay
Principle:
This assay measures the ability of a compound to inhibit the 5-LOX enzyme, which is involved in the synthesis of leukotrienes. The activity can be measured by detecting the products of the enzymatic reaction.
Protocol (Fluorometric Assay):
-
Reagent Preparation: Prepare assay buffer, 5-LOX enzyme, a specific fluorescent probe, and the test compounds at various concentrations.
-
Reaction Setup: In a 96-well plate, add the assay buffer and the 5-LOX enzyme.
-
Inhibitor Incubation: Add the test compounds or a reference inhibitor (e.g., Zileuton) and incubate.
-
Reaction Initiation: Add the 5-LOX substrate to initiate the reaction. The enzyme will convert the substrate to an intermediate that reacts with the probe to generate a fluorescent product.
-
Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the reaction rate from the linear portion of the fluorescence curve. Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Quantitative Data Summary
The following tables summarize the anti-inflammatory activity of representative thiazole derivatives from the literature.
Table 1: In Vitro COX Inhibition Data for Selected Thiazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib (Standard) | 7.6 | 0.04 | 190 |
| Thiazole Derivative A | >100 | 0.25 | >400 |
| Thiazole Derivative B | 15.2 | 0.18 | 84.4 |
| Thiazole Derivative C | 5.8 | 0.09 | 64.4 |
Data is representative and compiled from various sources for illustrative purposes.
Table 2: In Vivo Anti-inflammatory Activity of Thiazole Derivatives in Carrageenan-Induced Paw Edema Model
| Compound (Dose) | % Inhibition of Edema at 3h |
| Control (Vehicle) | 0 |
| Indomethacin (10 mg/kg) | 65 |
| Thiazole Derivative X (20 mg/kg) | 58 |
| Thiazole Derivative Y (20 mg/kg) | 72 |
| Thiazole Derivative Z (20 mg/kg) | 45 |
Data is representative and compiled from various sources for illustrative purposes.
Mechanism of Action: Signaling Pathways
The anti-inflammatory effects of many thiazole derivatives are mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2 and iNOS.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[10] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[11] Many anti-inflammatory thiazole derivatives have been shown to inhibit NF-κB activation.[12]
Caption: Inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK family of serine/threonine kinases, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.[13] Activation of these pathways by inflammatory stimuli leads to the phosphorylation of transcription factors such as AP-1, which in turn upregulate the expression of pro-inflammatory genes.
Caption: Modulation of the MAPK signaling pathway.
Conclusion
This compound and its structural analogs are valuable starting materials for the synthesis of a wide array of compounds with potent anti-inflammatory properties. The protocols and data presented herein provide a framework for the synthesis and evaluation of novel thiazole-based anti-inflammatory drugs. A thorough understanding of their mechanism of action, particularly their interaction with the COX, LOX, NF-κB, and MAPK pathways, is crucial for the rational design of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wjpmr.com [wjpmr.com]
- 7. CN102775401A - Synthesis method of meloxicam - Google Patents [patents.google.com]
- 8. CN102775401B - Synthesis method of meloxicam - Google Patents [patents.google.com]
- 9. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening of 4,5-Dimethylthiazol-2-amine Hydrochloride Derivatives
Introduction
The 4,5-dimethylthiazole-2-amine scaffold is a crucial building block in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this structure are of significant interest in drug discovery due to their demonstrated potential as antimicrobial, anti-inflammatory, and anticancer agents.[1] Notably, this scaffold is frequently employed in the development of kinase inhibitors, a major class of targeted therapeutics.[1][2] High-Throughput Screening (HTS) provides a rapid and efficient methodology for evaluating large libraries of such derivatives against specific biological targets to identify promising "hit" compounds.[3][4] This process utilizes automation, miniaturization, and robust data analysis to test thousands of compounds in a short period, accelerating the initial stages of drug discovery.[3][4]
These application notes provide detailed protocols and workflows for conducting HTS campaigns on libraries of 4,5-Dimethylthiazol-2-amine hydrochloride derivatives, with a focus on cell-based cytotoxicity assays for anticancer research.
Key Applications and Screening Strategies
Libraries derived from the this compound core are particularly suitable for screening against:
-
Protein Kinases: The thiazole ring is a key feature in many ATP-competitive kinase inhibitors. HTS campaigns can identify derivatives that selectively inhibit kinases implicated in cancer and inflammatory diseases.[1][2]
-
Cancer Cell Lines: Phenotypic screens using a panel of cancer cell lines can identify compounds with cytotoxic or cytostatic effects. The MTT assay is a common, robust colorimetric method for assessing cell viability in an HTS format.[5][6]
-
Antimicrobial Targets: Thiazole derivatives have shown significant antimicrobial properties.[7] HTS can be used to screen for compounds that inhibit the growth of various bacterial or fungal strains.
The general workflow for a high-throughput screening campaign is a multi-step process designed to efficiently identify and validate active compounds from a large library.
Caption: A typical workflow for a high-throughput screening (HTS) campaign.
Experimental Protocols
Protocol 1: Primary HTS for Cytotoxicity Using the MTT Assay
This protocol details a primary screen to identify derivatives that reduce the viability of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[2][5][8]
Materials:
-
Library of this compound derivatives (dissolved in DMSO).
-
Human cancer cell line (e.g., MCF-7, A549, HepG2).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT solution (5 mg/mL in sterile PBS).[5]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).[5][8]
-
384-well, clear-bottom, sterile microplates.[9]
-
Automated liquid handling systems.[4]
-
Microplate reader.
Methodology:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Using an automated dispenser, seed cells into 384-well plates at a pre-optimized density (e.g., 1,000-5,000 cells/well) in 40 µL of complete medium.
-
Incubate plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare assay plates by dispensing a small volume (e.g., 50-100 nL) of each library compound into designated wells to achieve a final screening concentration (e.g., 10 µM).[9]
-
Include appropriate controls on each plate:
-
Vehicle Control: Wells with cells treated only with DMSO (0.1% final concentration).
-
Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Staurosporine).
-
Blank Control: Wells containing medium only, with no cells.[5]
-
-
Incubate the plates for 48-72 hours at 37°C and 5% CO₂.[5]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percent inhibition for each compound relative to the vehicle (negative) and positive controls.
-
A statistical parameter, the Z'-factor, should be calculated for each plate to assess assay quality. A Z' > 0.5 is considered excellent for HTS.[4][9]
-
Protocol 2: Secondary Assay - Dose-Response and IC₅₀ Determination
Compounds identified as "hits" in the primary screen (e.g., >50% inhibition) are advanced to secondary screening to confirm their activity and determine their potency (IC₅₀).
Methodology:
-
Follow the same cell seeding and incubation procedure as the primary MTT assay.
-
Prepare serial dilutions of the selected "hit" compounds (e.g., 8-point, 3-fold dilutions starting from 50 µM).
-
Treat cells with the diluted compounds and incubate for the same duration (48-72 hours).
-
Perform the MTT assay as described above.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Data Presentation
Quantitative data from HTS campaigns should be summarized in clear, structured tables. The following tables represent hypothetical data from a screen of this compound derivatives.
Table 1: Representative Data from Primary HTS at 10 µM
| Compound ID | % Inhibition (MCF-7) | % Inhibition (HepG2) | Hit (Y/N) |
|---|---|---|---|
| HTS-001 | 8.2 | 11.5 | N |
| HTS-002 | 65.7 | 58.9 | Y |
| HTS-003 | 12.3 | 9.8 | N |
| HTS-004 | 5.6 | 7.1 | N |
| HTS-005 | 72.1 | 45.3 | Y |
| HTS-006 | 85.4 | 78.6 | Y |
Table 2: Dose-Response (IC₅₀) Data for Confirmed Hits
| Compound ID | IC₅₀ (µM) - MCF-7 | IC₅₀ (µM) - HepG2 |
|---|---|---|
| HTS-002 | 7.8 | 11.2 |
| HTS-005 | 5.2 | 15.1 |
| HTS-006 | 1.9 | 3.5 |
Hypothetical Signaling Pathway
Many 4,5-Dimethylthiazol-2-amine derivatives are designed as kinase inhibitors. The diagram below illustrates a generic receptor tyrosine kinase (RTK) pathway that could be a target for such compounds. The inhibitors could act by competing with ATP at the kinase domain, thereby blocking downstream signaling and cellular proliferation.
References
- 1. 4,5-Dimethylthiazol-2-amine [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of alamar blue and MTT assays for high through-put screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4,5-Dihydrothiazol-2-amine monohydrobromide | 13483-03-9 | Benchchem [benchchem.com]
- 8. Limitations of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay when compared to three commonly used cell enumeration assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Application Notes and Protocols for Flow Cytometry Analysis of Cellular Metabolism and Viability
Topic: Flow Cytometry Applications Analogous to 4,5-Dimethylthiazol-2-amine hydrochloride-Based Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The chemical this compound is a component of the well-known tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) . The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3][4] In this assay, mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[2][4] The quantity of these crystals, which is proportional to the number of metabolically active cells, is measured by absorbance after solubilization.
Due to the formation of an insoluble, non-fluorescent product, the MTT assay is not directly compatible with flow cytometry. However, the fundamental principle of measuring metabolic activity as a proxy for cell health is a cornerstone of cell analysis. Flow cytometry, with its single-cell resolution capabilities, offers powerful alternatives for assessing these same cellular parameters.
These application notes provide detailed protocols for robust, flow cytometry-based assays that parallel the biological questions addressed by the MTT assay, focusing on cellular viability, mitochondrial health, and metabolic activity. We will cover three key types of probes:
-
Resazurin (AlamarBlue™): A fluorescent indicator of metabolic activity.
-
JC-1: A ratiometric dye for measuring mitochondrial membrane potential.
-
MitoTracker™ Dyes: A family of probes for assessing mitochondrial mass and membrane potential.
Application 1: Cell Viability and Metabolic Activity using Resazurin
Resazurin is a cell-permeable, blue, and non-fluorescent dye that is reduced by intracellular reductases in metabolically active cells to the pink, highly fluorescent compound, resorufin.[5][6] The fluorescence intensity is directly proportional to the number of viable, metabolically active cells, making it an excellent alternative to MTT for flow cytometric analysis.[5]
Data Presentation: Resazurin and its Product Resorufin
| Parameter | Resazurin (Substrate) | Resorufin (Product) | Instrument Setup |
| Excitation (Max) | ~600 nm | ~571 nm | 561 nm laser |
| Emission (Max) | --- | ~585 nm | 585/42 nm bandpass filter |
| Appearance | Blue, Non-fluorescent | Pink, Highly Fluorescent | PE or PE-Texas Red channel |
| Typical Concentration | 10-50 µM | N/A | N/A |
| Incubation Time | 1-4 hours at 37°C | N/A | N/A |
Experimental Protocol: Resazurin Staining for Flow Cytometry
Materials:
-
Resazurin sodium salt (powder or stock solution)
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete cell culture medium
-
Cell suspension to be analyzed
-
Flow cytometry tubes
-
Flow cytometer
Reagent Preparation:
-
Resazurin Stock Solution (1 mM): Dissolve Resazurin sodium salt in sterile PBS to a final concentration of 1 mM.
-
Resazurin Working Solution (50 µM): Dilute the 1 mM stock solution 1:20 in complete cell culture medium. Protect from light.
Staining Procedure:
-
Prepare a single-cell suspension of your cells at a concentration of 1 x 10⁶ cells/mL in complete culture medium.
-
Add an equal volume of the 2X Resazurin working solution (e.g., 100 µL of working solution to 100 µL of cell suspension) to achieve the desired final concentration.
-
Incubate the cells for 1-4 hours at 37°C in a humidified incubator, protected from light. The optimal incubation time should be determined empirically for your cell type.
-
(Optional) Wash the cells once with 2 mL of PBS and centrifuge at 300-400 x g for 5 minutes. Resuspend the cell pellet in 500 µL of PBS for analysis. This step can reduce background fluorescence.
-
Analyze the samples on a flow cytometer, exciting with a yellow-green laser (561 nm) and detecting emission in the PE or equivalent channel (~585 nm).
-
Include an unstained cell sample as a negative control to set the baseline fluorescence.
Visualization: Resazurin Reduction Workflow
Caption: Workflow for cell viability analysis using Resazurin.
Application 2: Mitochondrial Membrane Potential (ΔΨm) using JC-1
The JC-1 dye is a lipophilic, cationic probe widely used to measure mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and early-stage apoptosis.[7] In healthy cells with a high ΔΨm, JC-1 spontaneously forms aggregates within the mitochondria, which emit red fluorescence (~590 nm).[7][8] In unhealthy or apoptotic cells with a low ΔΨm, the dye remains in the cytoplasm as monomers, which emit green fluorescence (~530 nm).[7][8] The ratio of red to green fluorescence provides a sensitive measure of mitochondrial depolarization.
Data Presentation: JC-1 Spectral Properties
| Parameter | JC-1 Monomers | JC-1 Aggregates | Instrument Setup |
| State | Low ΔΨm (Apoptotic/Unhealthy) | High ΔΨm (Healthy) | Dual-channel analysis |
| Excitation (Max) | ~485 nm | ~585 nm | 488 nm laser |
| Emission (Max) | ~530 nm | ~590 nm | FITC (FL1) & PE (FL2) channels |
| Typical Concentration | 1-10 µM | 1-10 µM | N/A |
| Incubation Time | 15-30 minutes at 37°C | 15-30 minutes at 37°C | N/A |
Experimental Protocol: JC-1 Staining for Flow Cytometry
Materials:
-
JC-1 dye
-
DMSO, high quality
-
Complete cell culture medium, pre-warmed to 37°C
-
PBS, sterile
-
Flow cytometry tubes
-
(Optional) FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) for depolarization control
Reagent Preparation:
-
JC-1 Stock Solution (1 mg/mL): Dissolve JC-1 in DMSO. Store in small aliquots at -20°C, protected from light.
-
JC-1 Working Solution (2 µM): Dilute the stock solution into pre-warmed complete cell culture medium to a final concentration of 2 µM. Vortex immediately before use. The optimal concentration may vary by cell type and should be titrated (1-10 µM).
-
(Optional) FCCP Control: Prepare a 50 µM FCCP solution in culture medium to treat cells for 10-15 minutes prior to staining. This will serve as a positive control for mitochondrial depolarization (green fluorescence).
Staining Procedure:
-
Adjust cell density to approximately 1 x 10⁶ cells/mL in pre-warmed complete culture medium.
-
Add 500 µL of the cell suspension to each flow cytometry tube.
-
Add 500 µL of the 2X JC-1 working solution to the cells (final concentration 1X).
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
Centrifuge the cells at 400 x g for 5 minutes.
-
Discard the supernatant and wash the cells once with 2 mL of PBS.
-
Resuspend the final cell pellet in 500 µL of PBS.
-
Analyze immediately by flow cytometry. JC-1 staining is not compatible with fixation.
-
Use a 488 nm blue laser for excitation. Collect green fluorescence in the FITC or equivalent channel (~530 nm) and red fluorescence in the PE or equivalent channel (~590 nm).
-
Set up proper compensation between the FITC and PE channels using single-stained controls (the FCCP-treated sample is excellent for the green channel).
Visualization: JC-1 Signaling Pathway
References
- 1. biotium.com [biotium.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay - Wikipedia [en.wikipedia.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. stemcell.com [stemcell.com]
- 7. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of a Thiazole-Based Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, characterization, and application of a novel fluorescent probe derived from 4,5-Dimethylthiazol-2-amine hydrochloride. The synthesized probe, a hemicyanine dye, exhibits "turn-on" fluorescence characteristics, making it a valuable tool for various research applications, including the detection of nucleic acids and potentially as a cellular stain.
Principle of Synthesis
The synthesis of the target fluorescent probe from this compound is a two-step process. The first step involves the N-alkylation of the thiazole ring to form a reactive N-alkyl-4,5-dimethylthiazolium salt. This quaternization of the ring nitrogen enhances the reactivity of the adjacent methyl group. The second step is a condensation reaction between the N-alkyl-4,5-dimethylthiazolium salt and a quaternized picolinium salt in the presence of a base. This reaction forms the final hemicyanine dye, which possesses the desired fluorescent properties.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. This compound, iodomethane, 2-picoline, benzyl bromide, and piperidine were sourced from commercial suppliers. Anhydrous acetonitrile and ethanol were used for the reactions.
NMR spectra were recorded on a 400 MHz spectrometer. Mass spectrometry was performed using an ESI-MS instrument. UV-Vis absorption spectra were obtained using a spectrophotometer, and fluorescence spectra were recorded on a spectrofluorometer.
Synthesis of N,4,5-Trimethylthiazol-2-aminium Iodide (Intermediate 1)
Protocol:
-
To a solution of this compound (1.65 g, 10 mmol) in anhydrous acetonitrile (50 mL), add triethylamine (1.5 mL, 11 mmol) and stir for 10 minutes at room temperature to neutralize the hydrochloride.
-
Add iodomethane (1.25 mL, 20 mmol) to the reaction mixture.
-
Reflux the mixture for 24 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature, and collect the resulting precipitate by filtration.
-
Wash the precipitate with cold diethyl ether (3 x 20 mL) to remove any unreacted starting materials.
-
Dry the solid under vacuum to yield N,4,5-Trimethylthiazol-2-aminium iodide as a white to pale yellow solid.
-
Characterize the product by ¹H NMR and Mass Spectrometry.
Synthesis of 1-Benzyl-2-methylpyridinium Bromide (Intermediate 2)
Protocol:
-
In a round-bottom flask, dissolve 2-picoline (0.93 g, 10 mmol) in anhydrous acetonitrile (20 mL).
-
Add benzyl bromide (1.71 g, 10 mmol) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Collect the resulting white precipitate by filtration.
-
Wash the precipitate with diethyl ether (2 x 20 mL).
-
Dry the solid in a vacuum oven to obtain 1-Benzyl-2-methylpyridinium bromide.
-
Confirm the structure using ¹H NMR and Mass Spectrometry.
Synthesis of the Fluorescent Probe (E)-2-(2-(1-Benzylpyridin-2(1H)-ylidene)vinyl)-N,4,5-trimethylthiazol-3-ium Iodide
Protocol:
-
Suspend N,4,5-Trimethylthiazol-2-aminium iodide (Intermediate 1) (0.27 g, 1 mmol) and 1-Benzyl-2-methylpyridinium bromide (Intermediate 2) (0.26 g, 1 mmol) in ethanol (20 mL).
-
Add a few drops of piperidine as a basic catalyst.
-
Reflux the reaction mixture for 6 hours. The color of the solution should change, indicating the formation of the dye.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Recrystallize the crude product from ethanol to obtain the pure fluorescent probe as a colored solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and determine its photophysical properties.
Data Presentation
The following tables summarize the typical quantitative data for thiazole-based hemicyanine fluorescent probes analogous to the one synthesized in this protocol.
| Parameter | Value | Reference Compound |
| Yields | ||
| Intermediate 1 | 85-95% | N-alkyl thiazolium salts |
| Intermediate 2 | 90-98% | N-alkyl picolinium salts |
| Final Probe | 60-75% | Hemicyanine dyes |
| Spectroscopic Properties | ||
| Absorption Max (λabs) | 480 - 520 nm | Thiazole Orange Analogs[1][2] |
| Emission Max (λem) | 520 - 560 nm | Thiazole Orange Analogs[1][2] |
| Molar Extinction Coefficient (ε) | 50,000 - 80,000 M⁻¹cm⁻¹ | Thiazole Orange Analogs[2] |
| Quantum Yield (Φ) in solution | < 0.01 | Thiazole Orange[3] |
| Quantum Yield (Φ) bound to DNA | 0.1 - 0.4 | Thiazole Orange[3] |
Table 1: Summary of Synthetic Yields and Spectroscopic Properties.
Visualization of Workflow and Signaling Pathway
Synthetic Workflow
References
- 1. Spectral Fine Tuning of Cyanine Dyes: Electron Donor-Acceptor Substituted Analogues of Thiazole Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spectral fine tuning of cyanine dyes: electron donor–acceptor substituted analogues of thiazole orange - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. Ultrafast Excited-State Dynamics of Thiazole Orange - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4,5-Dimethylthiazol-2-amine Hydrochloride in Developing Materials with Specific Optical Properties
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4,5-Dimethylthiazol-2-amine hydrochloride is a heterocyclic amine that serves as a versatile precursor for the synthesis of various functional organic molecules. Its derivative, 2-amino-4,5-dimethylthiazole, possesses a nucleophilic amino group and an electron-rich thiazole ring, making it an excellent building block for creating chromophores and fluorophores. By reacting the amino group through diazotization or condensation reactions, it is possible to extend the π-conjugated system of the molecule, which is a key strategy for developing materials with tailored optical properties. These materials are of significant interest for applications ranging from dyes and pigments to advanced functional materials in nonlinear optics and organic light-emitting diodes (OLEDs).
This document provides detailed protocols for the synthesis of two distinct classes of optical materials derived from 2-amino-4,5-dimethylthiazole: an azo dye for colorimetric applications and a Schiff base for fluorescent applications. While the starting material is often supplied as the hydrochloride salt for stability, these syntheses typically proceed via the free amine, which can be generated in situ or by a prior neutralization step.
Application I: Synthesis of Thiazolyl Azo Dyes for Colorimetric Materials
Azo dyes are a major class of chromophores characterized by the R−N=N−R′ functional group. The extended π-conjugation across the azo bridge gives rise to strong absorption in the visible region of the electromagnetic spectrum, making these compounds intensely colored. The specific color and spectral properties can be fine-tuned by the choice of the diazo component (derived from the amine) and the coupling component. Thiazolyl azo dyes are known for their good tinctorial strength and have been investigated for various applications, including textile dyeing and as organic photoconductors.
Data Presentation: Spectroscopic Properties of Thiazolyl Azo Dyes
The following table summarizes typical spectroscopic data for azo dyes derived from 2-aminothiazole and its derivatives, illustrating the range of absorption maxima achievable. The exact absorption wavelength is highly dependent on the electronic nature of the coupling partner and the solvent environment.
| Compound Class | Diazo Component | Coupling Component | Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Reference |
| Thiazolyl Azo Dye | 2-Amino-4,5-dimethylthiazole | 3-Dimethylaminobenzoic acid | Ethanol | 525 | Not Specified | [1] |
| Thiazolyl Azo Dye | 2-Amino-5-nitrothiazole | 2-Amino-4-methylpyridine | Not Specified | Not Specified | Not Specified | [1] |
| Thiazolyl Azo Dye | 2-Amino-4-phenylthiazole | 4-Hydroxycoumarin | DMSO | 438 | ~25,000 | [2] |
| Thiazolyl Azo Dye | (Dialkylamino)thiazole dimer | 4-(Perfluoroalkylsulfonyl)phenyl | CH₂Cl₂ | 568-737 | 24,000-88,000 | [3] |
Experimental Protocol: Synthesis of (E)-4-((4,5-dimethylthiazol-2-yl)diazenyl)-2-isopropyl-5-methylphenol
This protocol describes the synthesis of a specific thiazolyl azo dye via the diazotization of 2-amino-4,5-dimethylthiazole followed by an azo coupling reaction with 2-isopropyl-5-methylphenol (thymol).
Materials:
-
This compound (or 2-amino-4,5-dimethylthiazole)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
2-isopropyl-5-methylphenol (Thymol)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Distilled Water
-
Ice
Procedure:
Part A: Diazotization of 2-Amino-4,5-dimethylthiazole [1]
-
In a 100 mL beaker, dissolve 1.28 g (0.01 mol) of 2-amino-4,5-dimethylthiazole in a mixture of 30 mL of distilled water and 4 mL of concentrated hydrochloric acid. Note: If starting with the hydrochloride salt, adjust the amount of added HCl accordingly.
-
Cool the solution to 0-3 °C in an ice-salt bath with constant stirring. Maintain this temperature for 1 hour.
-
Prepare a solution of 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold amine solution over 15 minutes, ensuring the temperature does not rise above 5 °C.
-
Continue stirring the resulting diazonium salt solution in the ice bath for an additional 30 minutes.
Part B: Azo Coupling Reaction
-
In a separate 250 mL beaker, dissolve 1.50 g (0.01 mol) of 2-isopropyl-5-methylphenol in 20 mL of ethanol.
-
To this solution, add a cold solution of 0.40 g (0.01 mol) of sodium hydroxide in 20 mL of distilled water.
-
Cool the resulting solution of the coupling agent to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution (from Part A) to the cold coupling agent solution with vigorous stirring.
-
Maintain the reaction mixture at 0-5 °C and continue stirring for 2 hours. A colored precipitate will form.
-
Filter the crude azo dye using a Buchner funnel and wash the precipitate with cold distilled water until the filtrate is neutral.
-
Purify the product by recrystallization from a suitable solvent such as ethanol to obtain the final product.
-
Dry the purified crystals in a vacuum desiccator.
Visualization: Azo Dye Synthesis Workflow
Caption: Workflow for the synthesis of a thiazolyl azo dye.
Application II: Synthesis of Thiazolyl Schiff Bases for Fluorescent Materials
Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. Many Schiff bases are fluorescent, meaning they absorb light at a specific wavelength and emit it at a longer wavelength. This property is often influenced by factors such as solvent polarity and the presence of metal ions. Schiff bases derived from 2-aminothiazoles, particularly those incorporating a salicylaldehyde moiety, can exhibit excited-state intramolecular proton transfer (ESIPT), a process that often leads to a large Stokes shift and unique fluorescence characteristics. These properties make them suitable for applications as fluorescent probes and sensors.
Data Presentation: Spectroscopic Properties of Thiazolyl Schiff Bases
The following table presents typical fluorescence data for Schiff bases derived from 2-aminothiazole derivatives. The emission properties are highly sensitive to the molecular structure and environment.
| Compound Class | Amine Component | Aldehyde Component | Solvent | Excitation λex (nm) | Emission λem (nm) | Quantum Yield (Φ) | Reference |
| Benzothiazole Schiff Base | 2-Aminobenzothiazole | 5-Methyl Salicylaldehyde | DMSO/H₂O | ~370 | ~450 (with Al³⁺) | Not Specified | [4] |
| Thiazole Schiff Base | 2-Aminothiazole | Salicylaldehyde | Various | ~360 | ~493 | Not Specified | [5] |
| Benzothiazole Schiff Base | 2-Aminobenzothiazole | 4-(Diethylamino)-2-hydroxybenzaldehyde | THF | 457 | 521 | 0.04 | [6] |
Experimental Protocol: Synthesis of a Fluorescent Schiff Base
This protocol describes a general and representative method for the synthesis of a fluorescent Schiff base by the condensation of 2-amino-4,5-dimethylthiazole with salicylaldehyde.
Materials:
-
This compound (or 2-amino-4,5-dimethylthiazole)
-
Salicylaldehyde
-
Ethanol (Absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) for neutralization (if starting with hydrochloride)
Procedure:
-
Neutralization (if using hydrochloride salt): Dissolve this compound in water and neutralize with a stoichiometric amount of a weak base like NaHCO₃. Extract the free amine into an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent. Proceed with the free amine.
-
In a 100 mL round-bottom flask, dissolve 1.28 g (0.01 mol) of 2-amino-4,5-dimethylthiazole in 25 mL of absolute ethanol.
-
Add 1.22 g (1.1 mL, 0.01 mol) of salicylaldehyde to the solution.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A yellow precipitate should form.
-
Collect the solid product by filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials.
-
The crude product can be further purified by recrystallization from ethanol to yield bright yellow crystals.
-
Dry the purified Schiff base in a vacuum oven.
Visualization: Schiff Base Synthesis Workflow
Caption: Workflow for the synthesis of a fluorescent Schiff base.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, structure, and UV–VIS absorption spectra of azo dyes derived from (dialkylamino)thiazole dimers [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unusual reaction of (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]-5-(diethylamino)phenol with triphenylborane: crystal structures and optical properties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting MTT assay: incomplete formazan solubilization.
This guide provides solutions to common issues encountered during the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, with a specific focus on incomplete formazan solubilization.
Frequently Asked Questions (FAQs)
Q1: I see purple crystals that are not dissolving after adding the solubilization solution. What is causing this?
A1: Incomplete formazan solubilization is a common issue in the MTT assay and can be attributed to several factors:
-
Insufficient Solvent Volume or Potency: The volume or the type of solvent may not be adequate to dissolve the amount of formazan produced by the cells.[1]
-
Inadequate Mixing: Gentle but thorough mixing is crucial to ensure the solvent reaches all the formazan crystals, especially those adhered to the bottom of the well.[1]
-
High Cell Density: A high number of viable cells will produce a large amount of formazan, which may exceed the solubilizing capacity of the added solvent.[2][3]
-
Presence of Interfering Substances: Components in the cell culture medium, such as serum or phenol red, can sometimes interfere with formazan solubilization.[4]
-
Formation of Extracellular Formazan Crystals: In some cases, large, marginally soluble formazan crystals can form outside the cells, making them difficult to dissolve.
Q2: Which solubilization solution should I use?
A2: The choice of solubilization solution can depend on the cell type and experimental conditions. The most commonly used solvents are Dimethyl Sulfoxide (DMSO), acidified isopropanol, and solutions containing Sodium Dodecyl Sulfate (SDS).[5][6]
-
DMSO: A popular and effective solvent for formazan.[5] It is relatively gentle on plastics but requires the removal of the culture medium before addition.
-
Acidified Isopropanol: An alternative to DMSO, often acidified with hydrochloric acid (HCl) to enhance formazan solubility.[7][8]
-
SDS-based Solutions: These solutions can often be added directly to the culture medium, eliminating a washing step and reducing the risk of cell loss.[5][9] They are particularly useful for suspension cells or loosely adherent cells.
Q3: How can I improve the mixing of the solubilization solution?
A3: To ensure complete solubilization, proper mixing is essential.
-
Pipetting: Gently pipette the solubilization solution up and down in each well. Avoid creating bubbles, which can interfere with absorbance readings.[1]
-
Shaking: Place the plate on an orbital shaker for 15-30 minutes.[1] The speed should be sufficient to create a vortex in the wells without splashing the contents.
-
Visual Inspection: After mixing, visually inspect the wells under a microscope to confirm that all formazan crystals have dissolved.[1]
Q4: Can I add the solubilization solution directly to the culture medium?
A4: This depends on the solubilization solution you are using.
-
DMSO and Acidified Isopropanol: For these solvents, it is generally recommended to carefully remove the culture medium containing MTT before adding the solvent.[4] This prevents interference from media components and ensures the solvent's effectiveness.
-
SDS-based Solutions: Many protocols using SDS-based solutions allow for direct addition to the culture medium.[9] This simplifies the procedure and is advantageous for non-adherent cells.
Troubleshooting Guide: Incomplete Formazan Solubilization
This section provides a step-by-step guide to address the issue of incomplete formazan solubilization.
Initial Observation: Purple crystals remain after adding solubilization solution.
Step 1: Review Your Current Protocol and Materials
-
Solvent Choice: Are you using a standard and effective solvent for your cell type? (See Table 1 for a comparison).
-
Solvent Volume: Is the volume of the solubilization solution adequate for the well size and expected cell density? A common starting point is 100-200 µL for a 96-well plate.[3]
-
Mixing Technique: Are you mixing thoroughly but gently?
Step 2: Implement Immediate Corrective Actions
-
Increase Mixing Time/Intensity: Continue shaking or pipetting for an additional 15-30 minutes.
-
Increase Solvent Volume: If crystals persist, consider adding a larger volume of the solubilization solution.
-
Gentle Warming: For some solutions like SDS, gentle warming to 37°C can aid in dissolving precipitates.[10]
Step 3: Optimize the Solubilization Protocol for Future Assays
-
Switch Solubilization Agent: If the issue persists, consider trying a different solubilizing agent. (See Experimental Protocols section).
-
Optimize Cell Seeding Density: If you consistently observe very high formazan production, reducing the initial cell seeding density may be necessary.
-
Perform a Solvent Compatibility Test: Test different solubilization solutions with your specific cell line to determine the most effective one.
Data Presentation: Comparison of Common Solubilization Agents
| Solubilizing Agent | Key Advantages | Key Disadvantages | Typical Concentration |
| DMSO | Effective for many cell lines, readily available. | Requires removal of culture medium, can be toxic to cells if exposure is prolonged. | 99.5% - 100% |
| Acidified Isopropanol | Effective alternative to DMSO. The acidic environment can enhance formazan solubility.[1] | Requires removal of culture medium, can be corrosive. | Isopropanol with 0.04 N HCl |
| SDS-based Solutions | Can often be added directly to the medium, lyses cells to release formazan.[5][9] | Can cause precipitation at low temperatures, may require overnight incubation for complete solubilization.[9] | 10-20% SDS in 0.01-0.02 N HCl |
Note: The effectiveness of each solvent can be cell-line dependent. The absorbance values in a study using NIH/3T3 fibroblasts showed DMSO and Isopropanol to be more effective than HCl/SDS and EtOH/HAc solutions under their experimental conditions.[2][3][11]
Experimental Protocols
Protocol 1: Formazan Solubilization with DMSO
-
After the MTT incubation period, carefully aspirate the culture medium containing MTT from each well without disturbing the formazan crystals or the cell layer.
-
Add 100-200 µL of 99.5% DMSO to each well.
-
Place the plate on an orbital shaker and shake for 15-30 minutes, protected from light.
-
Visually confirm the complete dissolution of formazan crystals.
-
Measure the absorbance at 570 nm.
Protocol 2: Formazan Solubilization with Acidified Isopropanol
-
Prepare the solubilization solution: 0.04 N HCl in isopropanol.
-
After the MTT incubation period, carefully remove the culture medium.
-
Add 100 µL of the acidified isopropanol solution to each well.[12]
-
Mix thoroughly by gentle pipetting or shaking for 15-30 minutes until the formazan is completely dissolved.[12]
-
Read the absorbance at 570 nm.
Protocol 3: Formazan Solubilization with SDS-HCl
-
Prepare the solubilization solution: 10% SDS in 0.01 N HCl.[9]
-
After the MTT incubation period, add 100 µL of the SDS-HCl solution directly to each well containing the cells and medium.
-
Incubate the plate at 37°C for 4 hours to overnight in a humidified incubator.[13]
-
Ensure complete dissolution by gentle mixing before reading the absorbance at 570 nm.
Visualization of the Troubleshooting Workflow
The following diagram illustrates the logical steps to troubleshoot incomplete formazan solubilization.
A flowchart for troubleshooting incomplete formazan solubilization.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. reprocell.com [reprocell.com]
- 8. researchgate.net [researchgate.net]
- 9. biology.stackexchange.com [biology.stackexchange.com]
- 10. broadpharm.com [broadpharm.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
Optimizing MTT assay protocol to reduce background absorbance.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their MTT assay protocol and reduce background absorbance for reliable cell viability and cytotoxicity data.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background absorbance in an MTT assay?
High background absorbance in wells, especially in "blank" or "no-cell" controls, can obscure the true signal from the cells and decrease the sensitivity of the assay. Common causes include:
-
Contamination of Culture Medium: Microbial contamination (bacteria or yeast) can reduce the MTT reagent, leading to a false positive signal.[1][2][3]
-
Interference from Media Components: Phenol red, a common pH indicator in culture media, can absorb light at a similar wavelength to formazan, artificially inflating absorbance readings.[1][4][5] Serum components can also non-specifically reduce MTT.[1][6][7]
-
Degradation of MTT Reagent: The MTT reagent is light-sensitive and can degrade over time, leading to spontaneous reduction and increased background.[6] If the MTT solution appears blue-green, it should be discarded.[2][3]
-
Chemical Interactions: Certain compounds, such as ascorbic acid or those with sulfhydryl groups, can non-enzymatically reduce the MTT tetrazolium salt.[4][8] Test compounds themselves may also directly reduce MTT or interfere with the absorbance reading.[1][9]
-
Extended Incubation or Light Exposure: Prolonged incubation with the MTT reagent or exposure to direct light can cause its spontaneous reduction, increasing background absorbance.[8]
Q2: How can I minimize interference from phenol red in my culture medium?
To minimize interference from phenol red, consider the following approaches:
-
Use Phenol Red-Free Medium: The most straightforward solution is to use a culture medium that does not contain phenol red during the MTT incubation step.[1][10][11]
-
Background Correction: Use a reference wavelength (e.g., 630 nm or higher than 650 nm) during the absorbance reading to subtract the background absorbance caused by phenol red.[1][4][12]
-
PBS Wash: Before adding the MTT reagent, carefully wash the cells with phosphate-buffered saline (PBS) to remove the phenol red-containing medium.[5]
-
Acidification of Solubilization Solution: Using a solubilization solution containing a small amount of acid (e.g., 0.01 M HCl) can help to normalize the pH and minimize pH-dependent color changes of phenol red.[5]
Q3: Can serum in the culture medium affect my MTT assay results?
Yes, serum can interfere with the MTT assay in several ways:
-
Non-specific Reduction: Serum components can directly reduce the MTT reagent, leading to higher background absorbance.[1][6][7]
-
Altered Cell Metabolism: The presence or absence of serum can influence the metabolic activity of the cells, which in turn affects the rate of MTT reduction.[7]
-
Interaction with Test Compounds: Serum proteins may interact with the compounds being tested, potentially altering their cytotoxic effects.[7]
To mitigate these issues, it is recommended to perform the MTT incubation step in a serum-free medium.[1][4]
Q4: What is the optimal wavelength for reading absorbance in an MTT assay?
The optimal wavelength for measuring the absorbance of the formazan product is typically between 550 and 600 nm, with 570 nm being the most commonly cited.[1][3][12][13] A reference wavelength of 630 nm or higher is often used to correct for background absorbance.[1][4][12]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues leading to high background absorbance in your MTT assay.
Visual Troubleshooting Workflow
Caption: A decision tree to troubleshoot high background absorbance.
Data Summary Tables
Table 1: Recommended Control Wells for MTT Assay
| Control Type | Components | Purpose |
| Blank | Culture Medium + MTT Reagent + Solubilization Agent (No Cells) | To measure the background absorbance of the medium and reagents.[9] |
| Vehicle Control | Cells + Vehicle (Solvent for Test Compound) + MTT Reagent + Solubilization Agent | To assess the effect of the vehicle on cell viability.[1] |
| Untreated Control | Cells + Culture Medium + MTT Reagent + Solubilization Agent | Represents 100% cell viability.[9] |
| Positive Control | Cells + Known Cytotoxic Agent + MTT Reagent + Solubilization Agent | To ensure the assay can detect a decrease in cell viability.[9] |
| Compound Control | Culture Medium + Test Compound + MTT Reagent + Solubilization Agent (No Cells) | To check for direct reduction of MTT by the test compound.[1][8] |
Table 2: Key Parameters for MTT Assay Optimization
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | 1,000 - 100,000 cells/well (cell line dependent) | To ensure cells are in the logarithmic growth phase and provide a detectable signal.[1] |
| MTT Concentration | 0.5 mg/mL (final concentration) | To provide sufficient substrate for enzymatic reduction without being overly toxic to cells.[12][14] |
| MTT Incubation Time | 2 - 4 hours | To allow for sufficient formazan crystal formation without causing excessive cell stress.[1][2] |
| Wavelength (Absorbance) | 570 nm (or 550-600 nm) | Optimal wavelength for detecting the formazan product.[1][3][12][13] |
| Wavelength (Reference) | >630 nm | To correct for background absorbance from interfering substances.[1][4][12] |
Experimental Protocols
Standard MTT Assay Protocol for Adherent Cells
This protocol provides a general framework. Optimization of cell seeding density and incubation times is recommended for each cell line.
Caption: A step-by-step workflow for the MTT assay with adherent cells.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[10]
-
Cell Treatment: Remove the culture medium and add fresh medium containing the test compounds at various concentrations. Include appropriate controls.[10]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
Standard MTT Assay Protocol for Suspension Cells
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and add test compounds as per the experimental design.
-
MTT Incubation:
-
Add 10-20 µL of MTT stock solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.[1]
-
-
Pellet Cells and Formazan:
-
Centrifuge the plate at 1,000 x g for 5 minutes at 4°C to pellet the cells and formazan crystals.[1]
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm.[1]
-
By following these guidelines and protocols, researchers can effectively troubleshoot and optimize their MTT assays to achieve more accurate and reproducible results.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. atcc.org [atcc.org]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 7. mdpi.com [mdpi.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. clyte.tech [clyte.tech]
- 11. researchgate.net [researchgate.net]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Troubleshooting MTT Assay Interference
Welcome to the technical support center for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This guide is designed for researchers, scientists, and drug development professionals to identify and mitigate interference from test compounds, ensuring accurate and reproducible cell viability data.
Frequently Asked Questions (FAQs)
Here are answers to common issues encountered when test compounds interfere with the MTT assay.
Q1: My test compound is colored. How does this affect my MTT assay results and how can I correct for it?
A: Colored compounds, such as plant extracts containing anthocyanins or drugs like doxorubicin, can absorb light at the same wavelength as the purple formazan product (typically 570-590 nm).[1][2] This interference can artificially inflate or decrease the absorbance reading, leading to an incorrect assessment of cell viability.
Troubleshooting Steps:
-
Run a "Compound-Only" Control: In separate wells, add your test compound at the same concentrations used in the experiment to cell-free culture medium.
-
Subtract Background Absorbance: Measure the absorbance of these compound-only wells. Subtract this average value from the absorbance of the corresponding wells containing cells and the compound. This corrected value will more accurately reflect the formazan produced by cellular activity.[1]
Q2: I suspect my compound is directly reducing the MTT reagent, causing a false positive. How can I confirm this?
A: Compounds with reducing or antioxidant properties, such as polyphenols, ascorbic acid, or compounds with sulfhydryl groups, can chemically reduce the yellow MTT tetrazolium salt to purple formazan without any enzymatic activity from viable cells.[1][3][4] This leads to a false-positive signal, making a toxic compound appear safe or even proliferative.
Troubleshooting Steps:
-
Perform a Cell-Free Assay: The most definitive method is to incubate your test compound with the MTT reagent in cell culture medium without cells.[1][4]
-
Analyze the Results: If a purple color develops in a dose-dependent manner in these cell-free wells, it confirms that your compound is directly reducing MTT.[1] In this case, the MTT assay is not a suitable method for your compound.
Q3: My MTT results don't match other cytotoxicity assays. Could my compound be interfering with cell metabolism?
A: Yes. The MTT assay is a measure of metabolic activity, specifically the function of mitochondrial dehydrogenases.[5] Some compounds can alter cellular metabolism without directly killing the cells. For example, a compound could stimulate mitochondrial activity, leading to an increase in MTT reduction and masking underlying cytotoxicity. Conversely, a compound could inhibit these specific enzymes without affecting overall cell viability, leading to a false-negative result.
Troubleshooting Steps:
-
Use an Orthogonal Assay: Confirm your results using a different viability assay that relies on a different cellular mechanism.[3][6] Good alternatives include:
-
ATP-based assays (e.g., CellTiter-Glo®): Measure ATP levels as a marker of viable cells. This is often considered the most sensitive method.[6][7][8]
-
Protease Viability Marker Assays: Use substrates that are cleaved by proteases in living cells to generate a fluorescent signal.[7]
-
Membrane Integrity Assays (e.g., Trypan Blue or LDH assays): Measure the release of lactate dehydrogenase (LDH) from damaged cells or the exclusion of dyes by intact membranes.[7]
-
Q4: My test compound precipitates in the culture medium. How does this affect the assay?
A: Compound precipitation can interfere with the MTT assay in multiple ways. The precipitate can scatter light during absorbance readings, it may be directly toxic to the cells, or it can physically entrap the formazan crystals, preventing their complete solubilization.
Troubleshooting Steps:
-
Determine Solubility Limit: First, establish the maximum concentration at which your compound remains soluble in the culture medium.
-
Microscopic Inspection: Before and after adding your compound, visually inspect the wells with a microscope to check for any precipitate.
-
Adjust Concentration: Ensure all experiments are conducted at concentrations below the solubility limit. If higher concentrations are necessary, consider using a different solvent, but always include a vehicle control to account for any solvent-induced effects.
Experimental Protocols
Protocol 1: Cell-Free Assay to Detect Direct MTT Reduction
This protocol determines if a test compound chemically reacts with the MTT reagent.
Materials:
-
96-well microplate
-
Test compound stock solution
-
Cell culture medium (the same type used for your cell experiments)
-
MTT solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Methodology:
-
Add 100 µL of cell culture medium to each well.
-
Create a serial dilution of your test compound across the plate, mirroring the concentrations used in your cell-based experiments. Include a "vehicle-only" control.
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate under the same conditions as your cell viability assay (e.g., 2-4 hours at 37°C).
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve any formazan formed.
-
Read the absorbance at 570 nm (with a reference wavelength of ~630 nm).
Interpretation: An increase in absorbance that correlates with increasing compound concentration indicates a direct reaction between your compound and MTT.
Data Presentation
Table 1: Example Data for Correcting Colorimetric Interference
This table demonstrates how to calculate corrected absorbance values when using a colored test compound.
| Well Type | Treatment | Raw Absorbance (570 nm) | Background Absorbance | Corrected Absorbance | % Cell Viability |
| Test | Cells + 50 µM Cmpd Red | 0.95 | 0.25 | 0.70 | 70% |
| Cell Control | Cells + Vehicle | 1.00 | 0.00 | 1.00 | 100% |
| Compound Control | No Cells + 50 µM Cmpd Red | 0.25 | N/A | N/A | N/A |
| Blank | No Cells + Vehicle | 0.05 | N/A | N/A | N/A |
Calculation: Corrected Absorbance = Raw Absorbance - Background Absorbance. % Cell Viability = (Corrected Absorbance of Test / Corrected Absorbance of Cell Control) x 100.
Mandatory Visualization
Troubleshooting Workflow Diagram
This diagram outlines a logical workflow for identifying and resolving common sources of interference in the MTT assay.
Caption: A workflow for troubleshooting test compound interference in the MTT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Is Your MTT Assay the Right Choice? [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 6. Is Your MTT Assay the Right Choice? [promega.jp]
- 7. blog.quartzy.com [blog.quartzy.com]
- 8. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
Improving yield and purity in the synthesis of 4,5-Dimethylthiazol-2-amine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield and purity in the synthesis of 4,5-Dimethylthiazol-2-amine hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4,5-Dimethylthiazol-2-amine?
A1: The most prevalent and established method is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone, in this case, 3-chloro-2-butanone, with thiourea.[1][2]
Q2: What are the typical starting materials and stoichiometry for this synthesis?
A2: The key starting materials are 3-chloro-2-butanone and thiourea. A slight excess of thiourea (1.1 to 1.5 equivalents) is often used to ensure the complete consumption of the α-haloketone.[1]
Q3: How is the free base, 4,5-Dimethylthiazol-2-amine, converted to its hydrochloride salt?
A3: The hydrochloride salt is typically prepared by treating a solution of the free base in a suitable organic solvent (e.g., anhydrous diethyl ether or isopropanol) with a solution of hydrogen chloride in an organic solvent or by bubbling dry hydrogen chloride gas through the solution.[3][4] This method generally results in the precipitation of the hydrochloride salt, which can then be isolated by filtration.
Q4: What are the key analytical techniques to assess the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity and quantifying the product.[5] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation and confirmation.[6][7] Infrared (IR) spectroscopy can also be used to identify functional groups present in the molecule.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low Yield | Incomplete reaction. | - Reaction Time & Temperature: Ensure the reaction is heated to reflux for a sufficient duration (typically 1-3 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] - Stoichiometry: Use a slight excess of thiourea (1.1-1.5 eq.) to drive the reaction to completion.[1] - Microwave Synthesis: Consider using microwave-assisted synthesis, which can significantly reduce reaction times to 10-30 minutes and often improves yields.[8] |
| Side reactions or product decomposition. | - Temperature Control: Avoid excessive heating, as it can lead to the decomposition of the product. - pH Control: The reaction is typically carried out under neutral or slightly acidic conditions. Strongly acidic conditions can lead to the formation of regioisomers.[2] | |
| Impure Product (Multiple Spots on TLC) | Presence of unreacted starting materials. | - Purification: Wash the crude product thoroughly with water to remove unreacted thiourea and inorganic salts.[1] - Stoichiometry Optimization: Ensure the optimal ratio of reactants is used to minimize unreacted starting materials. |
| Formation of side products (e.g., regioisomers). | - Reaction Conditions: Maintain neutral pH during the initial condensation. - Purification: Recrystallization is a key step for purification. If isomers are present, column chromatography may be necessary, although optimizing the synthesis to prevent their formation is more efficient.[9] | |
| Difficulty in Isolating the Product | Product is soluble in the reaction mixture. | - Precipitation: After the reaction, pour the mixture into cold water to precipitate the free base.[1] - Extraction: If the product remains in solution, it can be extracted with a suitable organic solvent after neutralization. |
| Issues with Hydrochloride Salt Formation | Incomplete precipitation of the salt. | - Anhydrous Conditions: Ensure the use of anhydrous solvents for the salt formation to prevent the salt from dissolving. - Solvent Choice: Diethyl ether is a common choice as the hydrochloride salt is typically insoluble in it, leading to good precipitation.[3][4] |
| Product Discoloration | Oxidation of the amine. | - Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation. - Storage: Store the final product protected from light and air. |
Experimental Protocols
Protocol 1: Synthesis of 4,5-Dimethylthiazol-2-amine (Free Base)
Materials:
-
3-Chloro-2-butanone
-
Thiourea
-
Ethanol (absolute)
-
Deionized water
-
Sodium bicarbonate (5% w/v solution)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 3-chloro-2-butanone (1.0 eq.) in absolute ethanol.
-
Add thiourea (1.2 eq.) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing cold deionized water, which should cause the product to precipitate.
-
Neutralize the solution by slowly adding a 5% sodium bicarbonate solution until effervescence ceases.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Dry the crude product.
Protocol 2: Conversion to this compound
Materials:
-
Crude 4,5-Dimethylthiazol-2-amine
-
Anhydrous diethyl ether (or isopropanol)
-
Hydrogen chloride (solution in diethyl ether or as a gas)
Equipment:
-
Erlenmeyer flask
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and flask
Procedure:
-
Dissolve the crude 4,5-Dimethylthiazol-2-amine in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
With stirring, slowly add a solution of HCl in diethyl ether dropwise, or bubble dry HCl gas through the solution.
-
A white precipitate of the hydrochloride salt will form.
-
Continue the addition of HCl until no further precipitation is observed.
-
Collect the white solid by vacuum filtration.
-
Wash the precipitate with a small amount of cold, anhydrous diethyl ether.
-
Dry the final product under vacuum.
Protocol 3: Purification by Recrystallization
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water)
Equipment:
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and flask
-
Ice bath
Procedure:
-
In an Erlenmeyer flask, dissolve the crude hydrochloride salt in a minimum amount of the chosen hot recrystallization solvent.
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cooling in an ice bath can maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly.
Data Presentation
Table 1: Comparison of Hantzsch Synthesis Conditions for 2-Aminothiazole Derivatives
| Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Heating | Methanol | Reflux | 8 hours | Lower | [8] |
| Microwave-Assisted | Methanol | 90 | 30 min | 95 | [8] |
| Conventional Heating | Ethanol | Reflux | 1-3 hours | Good | [1] |
Note: Yields are for analogous 2-aminothiazole syntheses and may vary for 4,5-Dimethylthiazol-2-amine.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for addressing low yield in the synthesis.
Caption: Troubleshooting guide for improving product purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 4,5-Dimethyl-1,3-thiazol-2-amine--hydrogen chloride (1/1) | C5H9ClN2S | CID 16211387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mt.com [mt.com]
Technical Support Center: Purification of 2-Aminothiazole Derivatives
Welcome to the technical support center for the purification of 2-aminothiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 2-aminothiazole derivatives after synthesis?
A1: Common impurities include unreacted starting materials (α-haloketones and thioureas/thioamides), side-products from the Hantzsch thiazole synthesis, and residual catalysts (e.g., palladium).[1][2] The formation of isomeric impurities can also complicate the purification process.[1]
Q2: My 2-aminothiazole derivative has poor solubility in common recrystallization solvents. What can I do?
A2: Poor solubility can be a significant hurdle. Here are several strategies to address this:
-
Co-solvent Systems: Employ a mixture of solvents. For instance, a combination of a polar solvent like ethanol or methanol with a less polar solvent can enhance solubility.
-
pH Adjustment: The amino group on the thiazole ring allows for pH-dependent solubility.[3][4] Acidifying the solution can protonate the amine, increasing aqueous solubility and allowing for purification via acid-base extraction.
-
Co-crystallization: Forming a co-crystal with a suitable co-former, such as a carboxylic acid, can modify the solubility profile.[3]
-
Inclusion Complexes: Complexation with cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can improve aqueous solubility.[3]
Q3: How can I effectively remove residual palladium catalyst from my 2-aminothiazole derivative?
A3: Residual palladium from cross-coupling reactions is a common and often challenging impurity to remove. Here are some effective methods:
-
Filtration through Adsorbents: Passing a solution of your compound through a pad of celite or specialized palladium scavengers (e.g., silica-based scavengers with thiol or amine functionalities) can effectively capture the metal.
-
Cysteine Wash: Washing the organic solution of your product with an aqueous solution of cysteine can help to chelate and remove palladium.
-
Activated Carbon: Treatment with activated carbon can also be effective, although it may sometimes lead to product loss through adsorption.
-
Precipitation/Crystallization: Careful selection of a crystallization solvent can sometimes leave the palladium impurities in the mother liquor.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during the purification of 2-aminothiazole derivatives.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Difficulty with Product Isolation/Purification | - Product is highly soluble in the reaction solvent.- Formation of a complex mixture of products.- Catalyst is difficult to remove. | - Try precipitating the product by adding a non-solvent or by cooling the reaction mixture.[1]- Employ column chromatography for purification of complex mixtures.[1]- For catalyst removal, refer to the FAQ on removing residual palladium. |
| Compound Fails to Crystallize | - Solution is supersaturated or too dilute.- Presence of impurities inhibiting crystal formation.- Inappropriate solvent system. | - Try to induce crystallization by scratching the inside of the flask with a glass rod, or by adding a seed crystal.- Concentrate the solution slowly.- Attempt purification by another method, such as column chromatography, to remove impurities before re-attempting crystallization.- Screen a variety of solvents or solvent mixtures of differing polarities. |
| Streaking or Poor Separation on TLC/Column Chromatography | - Compound is too polar for the chosen mobile phase.- Interaction with silica gel (for basic compounds).- Sample is overloaded. | - Increase the polarity of the mobile phase gradually. For very polar compounds, consider using a reverse-phase column.[5]- Add a small amount of a basic modifier like triethylamine or ammonia to the mobile phase to reduce tailing.- Ensure the sample is loaded onto the column in a concentrated band and do not exceed the column's loading capacity.[6] |
| Low Recovery After Column Chromatography | - Compound is irreversibly adsorbed onto the silica gel.- Product is co-eluting with impurities.- Compound is volatile and lost during solvent evaporation. | - Use a less active stationary phase like alumina or a deactivated silica gel.- Optimize the mobile phase to achieve better separation between your product and impurities.[7]- Use a rotary evaporator at a controlled temperature and pressure to minimize loss of volatile compounds. |
Quantitative Data
Table 1: HPLC Purity Analysis of Representative 2-Aminothiazole Derivatives
The following table summarizes the purity of several 2-aminothiazole derivatives as determined by High-Performance Liquid Chromatography (HPLC). This data can be used as a benchmark for successful purification.
| Compound ID | Retention Time (min) | Purity (%) |
| 21MAT | 2.16 | >97 |
| Compound 3 | 5.8 | 97.5 |
| Compound 4 | 6.5 | 97.9 |
| Compound 5 | 8.8 | 96.1 |
Data sourced from a representative study on aminothiazole analysis.[8]
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general guideline for the purification of a 2-aminothiazole derivative using silica gel column chromatography.[8]
Materials:
-
Crude 2-aminothiazole derivative
-
Silica gel (60-120 mesh)
-
Solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol)
-
Glass column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Mobile Phase Selection: Develop a suitable mobile phase system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.3 for your target compound. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the non-polar solvent (e.g., hexane). Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. Adsorb this solution onto a small amount of silica gel. After evaporating the solvent, carefully load the dried sample onto the top of the packed column.
-
Elution: Begin elution with the selected mobile phase, starting with a less polar system and gradually increasing the polarity if a gradient elution is required.
-
Fraction Collection: Collect the eluent in fractions.
-
Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 2-aminothiazole derivative.
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for purifying a 2-aminothiazole derivative by recrystallization.[3]
Materials:
-
Crude 2-aminothiazole derivative
-
Suitable recrystallization solvent (e.g., ethanol, methanol, or a solvent mixture)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should occur. For further precipitation, cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 3: Purification by Acid-Base Extraction
This protocol is suitable for 2-aminothiazole derivatives and can be used to separate them from neutral or acidic impurities.[9][10]
Materials:
-
Crude 2-aminothiazole derivative
-
Organic solvent (e.g., diethyl ether, dichloromethane)
-
Aqueous acid solution (e.g., 1M HCl)
-
Aqueous base solution (e.g., 1M NaOH or saturated sodium bicarbonate)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolution: Dissolve the crude product in an organic solvent in a separatory funnel.
-
Acidic Extraction: Add an aqueous acid solution to the separatory funnel. Shake the funnel vigorously, venting frequently. The basic 2-aminothiazole derivative will be protonated and move into the aqueous layer.
-
Layer Separation: Allow the layers to separate and drain the aqueous layer into a clean flask.
-
Back-Washing (Optional): Wash the organic layer with the aqueous acid solution one more time to ensure complete extraction of the amine. Combine the aqueous layers.
-
Neutralization: Cool the combined aqueous layers in an ice bath and slowly add an aqueous base to neutralize the acid and precipitate the purified 2-aminothiazole derivative.
-
Isolation: Collect the precipitated solid by vacuum filtration. If the product is an oil, extract it back into an organic solvent.
-
Washing and Drying: Wash the solid with cold water and dry it under vacuum. If extracted, dry the organic layer with a drying agent, filter, and evaporate the solvent.
Visualizations
Caption: A troubleshooting workflow for the purification of 2-aminothiazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. welch-us.com [welch-us.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Overcoming solubility issues of 4,5-Dimethylthiazol-2-amine hydrochloride in organic solvents
Technical Support Center: 4,5-Dimethylthiazol-2-amine Hydrochloride
This guide provides troubleshooting advice and detailed protocols for researchers facing challenges with the solubility of this compound in organic solvents.
Troubleshooting Guide
Q1: I am unable to dissolve this compound in my desired non-polar organic solvent (e.g., Toluene, Hexane). What should I do?
A1: This is expected behavior. As a hydrochloride salt, this compound has high polarity and is generally insoluble in non-polar organic solvents. To address this, consider the following options:
-
Use a more polar solvent: Attempt to dissolve the compound in polar aprotic solvents like DMSO, DMF, or NMP, or in polar protic solvents like methanol or ethanol.
-
Employ a co-solvent system: Add a small amount of a polar solvent (like methanol or DMSO) to your non-polar solvent to increase its polarity and aid in dissolution.
-
Convert to the free base: The free base form of the amine will be significantly more soluble in organic solvents. You can perform a liquid-liquid extraction after basifying an aqueous solution of the salt. See the detailed protocol below.
-
In-situ neutralization: For some reactions, it's possible to add a stoichiometric amount of a non-nucleophilic organic base (e.g., triethylamine, DIPEA) to the suspension of the hydrochloride salt in the organic solvent. This will generate the free amine in situ.
Q2: My compound dissolves initially in a polar aprotic solvent like DMSO, but crashes out when I add other reagents or change the temperature. How can I prevent this?
A2: This indicates that the solution is likely saturated or near-saturated, and the change in conditions (e.g., polarity, temperature) is reducing the solubility.
-
Reduce the concentration: The simplest solution is to work with a more dilute solution.
-
Maintain temperature: If the compound is more soluble at a higher temperature, ensure your experimental setup maintains that temperature. Be cautious, as the compound may degrade at elevated temperatures.
-
Screen co-solvents: A small amount of a different co-solvent could help stabilize the compound in solution. You may need to perform a systematic screening of co-solvents.
Q3: I need to use an organic solvent for my reaction, but the only solvents that dissolve my compound are alcohols, which will interfere with my reaction. What are my options?
A3: This is a common challenge. Here are a few strategies:
-
Convert to the free base: This is often the best solution. The free base, 4,5-Dimethylthiazol-2-amine, is expected to be soluble in a wider range of non-protic organic solvents such as DCM, chloroform, or ethyl acetate.
-
Use a polar aprotic solvent: If your reaction chemistry allows, consider using solvents like DMF, DMSO, or acetonitrile.
-
Phase-transfer catalysis: In some cases, a phase-transfer catalyst can be used to bring the dissolved salt from an aqueous or polar organic phase into the non-polar organic phase where the reaction occurs.
Frequently Asked Questions (FAQs)
Q: What is the general solubility profile of this compound? A: As a salt, it exhibits high solubility in water and polar protic solvents like methanol and ethanol. Its solubility is significantly lower in less polar solvents like acetone, ethyl acetate, and dichloromethane (DCM), and it is generally considered insoluble in non-polar solvents like toluene, hexane, and diethyl ether.
Q: Will heating the mixture improve solubility? A: Yes, in most cases, heating will increase both the rate of dissolution and the solubility limit. However, always check the thermal stability of this compound to avoid degradation. It is recommended to start with gentle heating (e.g., 40-50 °C).
Q: Can I use a base to improve solubility in an organic solvent? A: Yes. Adding a suitable base will neutralize the hydrochloride, forming the free amine (4,5-Dimethylthiazol-2-amine). This free base is much more soluble in a wide range of organic solvents. You can do this as a separate workup step or in situ if the base does not interfere with your subsequent reaction.
Q: What are the best practices for determining the solubility in a new solvent? A: Start with a small, known amount of the compound and add small, measured volumes of the solvent. After each addition, stir or vortex the mixture for a set amount of time. Observe for complete dissolution. This will give you an approximate solubility value (e.g., in mg/mL).
Data Presentation
Since comprehensive solubility data is not publicly available for a wide range of organic solvents, we provide a template for you to record your own experimental findings.
Table 1: Experimental Solubility of this compound
| Solvent | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Observations |
| Water | 10.2 | 25 | > 100 | Freely soluble |
| Methanol | 5.1 | 25 | ||
| Ethanol | 4.3 | 25 | ||
| Acetonitrile | 5.8 | 25 | ||
| DMSO | 7.2 | 25 | ||
| DMF | 6.4 | 25 | ||
| Acetone | 5.1 | 25 | ||
| Dichloromethane (DCM) | 3.1 | 25 | ||
| Ethyl Acetate | 4.4 | 25 | ||
| Toluene | 2.4 | 25 | ||
| Hexane | 0.1 | 25 |
Experimental Protocols
Protocol 1: Screening for Suitable Organic Solvents
-
Preparation: Weigh 10 mg of this compound into separate small glass vials.
-
Solvent Addition: To each vial, add 0.1 mL (100 µL) of the solvent to be tested.
-
Mixing: Cap the vials and vortex or stir them vigorously for 2 minutes at room temperature.
-
Observation: Observe if the solid has completely dissolved.
-
Incremental Addition: If the solid has not dissolved, add another 0.1 mL of the solvent and repeat the mixing and observation steps.
-
Quantification: Continue adding solvent in 0.1 mL increments until the solid is fully dissolved. Record the total volume of solvent used to calculate the approximate solubility (mg/mL).
-
Heating (Optional): If the compound is not soluble at room temperature, gently warm the vial to 40-50 °C and observe any changes in solubility. Note the temperature at which it dissolves.
Protocol 2: Conversion of Hydrochloride Salt to Free Base
-
Dissolution: Dissolve 1.0 g of this compound in a suitable amount of deionized water (e.g., 20 mL) in a separatory funnel.
-
Basification: Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), or a 1 M solution of sodium hydroxide (NaOH), while stirring. Monitor the pH with pH paper or a pH meter. Continue adding the base until the pH is approximately 9-10.
-
Extraction: Add an equal volume of an organic solvent in which the free base is expected to be soluble (e.g., 20 mL of dichloromethane or ethyl acetate).
-
Mixing and Separation: Stopper the separatory funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate.
-
Collection: Drain the lower organic layer (if using DCM) or the upper organic layer (if using ethyl acetate).
-
Repeat Extraction: Perform two more extractions of the aqueous layer with fresh portions of the organic solvent to ensure complete recovery of the free base.
-
Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the free base, 4,5-Dimethylthiazol-2-amine.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Chemical conversion from hydrochloride to free base.
Optimizing reaction conditions for the synthesis of thiazole derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of thiazole derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of thiazole derivatives, providing potential causes and recommended solutions in a question-and-answer format.
Q1: Why is my reaction yield consistently low?
Potential Causes:
-
Purity of Reactants: Starting materials, particularly 2-aminothiophenols, can be prone to oxidation. Impure reactants can lead to the formation of side products and a lower yield of the desired thiazole derivative.[1]
-
Inefficient Oxidation: In syntheses where a dihydro-benzothiazole intermediate is formed, incomplete oxidation to the final benzothiazole product will result in lower yields.[1]
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. Some reactions proceed well at room temperature, while others may require heating. Excessively high temperatures can sometimes lead to the formation of unwanted side products.[1]
-
Incorrect Catalyst or Catalyst Loading: The choice of catalyst and its concentration are crucial for reaction efficiency. Both acid and oxidative catalysts are commonly used, and their effectiveness can vary depending on the specific substrates.[1]
-
Catalyst Poisoning: In palladium-catalyzed reactions, the sulfur atom in the thiazole ring can coordinate to the palladium center, acting as a catalyst poison and reducing its activity. This may necessitate a higher catalyst loading.[2]
Recommended Solutions:
-
Purify Starting Materials: Ensure the purity of your starting materials. 2-amino-3-methylbenzenethiol, for example, should be stored under an inert atmosphere to prevent oxidation.[1]
-
Optimize Oxidation Step: If an oxidation step is involved, ensure the oxidant is active and used in a sufficient amount to drive the reaction to completion.
-
Screen Reaction Temperatures: Systematically screen different temperatures to find the optimal condition for your specific reaction. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the ideal temperature.
-
Select an Appropriate Catalyst: If applicable, choose a suitable catalyst and optimize its concentration. For direct arylation of the thiazole ring, a palladium catalyst like Pd(OAc)₂ has been shown to be highly efficient.[2] For other variations, catalyst-free methods or the use of acids may be sufficient.[2]
-
Increase Catalyst Loading in Palladium-Catalyzed Reactions: If you suspect catalyst poisoning in a palladium-catalyzed C-H activation/arylation, consider increasing the catalyst loading.[2]
Q2: I am observing the formation of unexpected side products or isomers. How can I improve the selectivity of my reaction?
Potential Causes:
-
Reaction Conditions: The reaction medium, including the solvent and pH, can significantly influence the regioselectivity of the reaction.
-
Nature of Reactants: The structure of the starting materials, such as N-monosubstituted thioureas, can lead to the formation of different isomers.[2][3]
Recommended Solutions:
-
Control the Reaction Medium:
-
Neutral Solvents: In the Hantzsch synthesis using N-monosubstituted thioureas, employing a neutral solvent typically results in the exclusive formation of 2-(N-substituted amino)thiazoles.[2]
-
Acidic Conditions: Performing the synthesis under acidic conditions (e.g., 10M-HCl-EtOH) can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[2][3] To favor a single isomer, careful control of the pH is essential.[2]
-
-
Monitor the Reaction: Use techniques like TLC to monitor the reaction progress and identify the formation of side products at an early stage.
Q3: My reaction is sluggish or not proceeding to completion. What can I do?
Potential Causes:
-
Insufficient Activation: The reaction may require thermal or alternative energy sources to proceed at a reasonable rate.
-
Low Reactant Concentration: Dilute reaction mixtures may lead to slower reaction rates.
-
Incorrect Stoichiometry: An improper molar ratio of reactants can result in one reactant being consumed before the other, leaving the reaction incomplete.[1]
Recommended Solutions:
-
Increase Reaction Time or Temperature: If the reaction is slow at room temperature, consider extending the reaction time or gently heating the mixture.[1] Microwave irradiation has also been shown to accelerate some thiazole syntheses.[4]
-
Adjust Stoichiometry: Ensure the correct molar ratios of your reactants. In some cases, using a slight excess of one reactant can help drive the reaction to completion.[1][5]
-
Consider Alternative Energy Sources: Methods like ultrasonic irradiation have been successfully used to promote the synthesis of thiazole derivatives.[6][7]
Logical Workflow for Troubleshooting Thiazole Synthesis
Caption: A logical workflow for troubleshooting common issues in thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Hantzsch thiazole synthesis?
The Hantzsch thiazole synthesis is a classic and widely used method for preparing thiazole rings.[8] It involves the reaction of an α-haloketone with a thioamide.[9] The reaction proceeds through an initial SN2 reaction, followed by an intramolecular attack of the nitrogen on the ketone carbonyl to form the ring, and subsequent loss of water and HX.[9] This method is generally high-yielding and straightforward to perform.[9]
Q2: What are some common starting materials for thiazole synthesis?
Common starting materials include:
-
α-Haloketones: (e.g., 2-bromoacetophenone)[9]
-
Thiosemicarbazones: for the synthesis of 2-hydrazinylthiazoles.[8]
Q3: How can I monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[2][8] By spotting the reaction mixture on a TLC plate over time, you can observe the disappearance of the starting material spots and the appearance of the product spot.
Q4: What are some typical methods for purifying the final thiazole product?
Common purification techniques include:
-
Filtration: If the product precipitates from the reaction mixture, it can be isolated by simple filtration.[9]
-
Recrystallization: This is a standard method for purifying solid products. Ethanol is a common solvent for recrystallizing thiazole derivatives.[8]
-
Column Chromatography: For non-crystalline products or to separate mixtures, column chromatography on silica gel is a widely used purification method.[1]
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data on the effect of various reaction parameters on the synthesis of thiazole derivatives.
Table 1: Effect of Solvent and Base on Thiazole Formation [11]
| Entry | Solvent | Base | Conversion (%) |
| 1 | Toluene | Et3N | 20 |
| 2 | Acetonitrile | Et3N | 34 |
| 3 | Dichloromethane | Et3N | 15 |
| 4 | Trifluoroethanol | Et3N | 95 |
| 5 | Trifluoroethanol | DBU | 95 |
| 6 | Trifluoroethanol | DIPEA | 95 |
Reaction Conditions: Ethyl phenylcyanoacetate and 1,4-dithiane-2,5-diol at 80°C for 300 min.
Table 2: Synthesis of Hantzsch Thiazole Derivatives under Different Conditions [6][7]
| Entry | Aldehyde Substituent | Method | Time (h) | Yield (%) |
| 1 | H | Conventional Heating | 2 | 88 |
| 2 | H | Ultrasonic Irradiation | 1.5 | 90 |
| 3 | 4-Cl | Conventional Heating | 2.5 | 85 |
| 4 | 4-Cl | Ultrasonic Irradiation | 1.5 | 88 |
| 5 | 4-NO2 | Conventional Heating | 3 | 82 |
| 6 | 4-NO2 | Ultrasonic Irradiation | 2 | 85 |
Reaction Conditions: 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and substituted benzaldehyde with SiW.SiO2 catalyst in ethanol/water.
Experimental Protocols
Protocol 1: Synthesis of 2-amino-4-phenylthiazole (Hantzsch Synthesis) [9]
This protocol describes the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.
Materials:
-
2-bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Na2CO3 solution (20 mL)
-
Water
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a stir bar to the vial.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.
-
Filter the resulting mixture through a Buchner funnel.
-
Wash the filter cake with water.
-
Spread the collected solid on a tared watchglass and allow it to air dry.
-
Once dry, determine the mass of the product and calculate the percent yield.
-
Characterize the product by determining its melting point and running a TLC (e.g., using 50% ethyl acetate/50% hexane as the mobile phase).
Experimental Workflow: Hantzsch Thiazole Synthesis
Caption: A generalized workflow for the Hantzsch synthesis of thiazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. Thiazole - Wikipedia [en.wikipedia.org]
- 11. Thiazole formation through a modified Gewald reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Edge Effects in 96-Well Plate MTT Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate edge effects in 96-well plate MTT and other cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the "edge effect" in a 96-well plate assay?
A1: The edge effect is a common phenomenon where cells in the outer wells (the perimeter) of a 96-well plate exhibit different growth and metabolic rates compared to cells in the inner wells. This discrepancy leads to significant variability in assay results, making it difficult to obtain reliable and reproducible data. The 36 wells along the perimeter are most susceptible to this effect.
Q2: What are the primary causes of the edge effect?
A2: The two main causes of the edge effect are:
-
Evaporation: The outer wells have more surface area exposed to the external environment, leading to a higher rate of media evaporation.[1] This increases the concentration of salts, nutrients, and test compounds, which can alter cellular physiology and impact assay results.[1]
-
Temperature Gradients: When a plate is moved from a room temperature environment (like a biosafety cabinet) to a 37°C incubator, the outer wells warm up faster than the inner wells.[2] This thermal gradient can cause uneven cell settling and distribution, leading to variability in cell growth across the plate.[2]
Q3: How can I tell if my MTT assay is affected by the edge effect?
A3: A tell-tale sign of the edge effect is a pattern in your data where the absorbance values from the outer wells are consistently higher or lower than those from the inner wells. Visually, after staining, you might observe a "crescent" or "ring" shape of cells in the outer wells due to uneven settling. You will also likely see a higher coefficient of variation (%CV) in your replicate wells, particularly between perimeter and center wells.
Q4: Is it acceptable to simply leave the outer wells empty?
A4: While leaving the outer wells empty is a common practice, it is often not the most effective solution. The wells adjacent to the empty ones can still be affected by evaporation, creating a secondary edge effect. A more robust method is to use the outer wells to create a humidity barrier.
Q5: What is a humidity barrier and how do I create one?
A5: A humidity barrier, or a "hydration moat," involves filling the outer wells with a sterile liquid to minimize evaporation from the inner experimental wells. The liquid in the outer wells evaporates first, creating a humid microenvironment across the plate. To create one, simply add sterile, serum-free media, phosphate-buffered saline (PBS), or sterile water to all 36 perimeter wells.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| High variability in replicate wells (%CV > 15%) | Edge Effect (Evaporation and/or Temperature Gradient) | 1. Create a Humidity Barrier: Fill all 36 outer wells with 200 µL of sterile, serum-free media or PBS. 2. Equilibrate the Plate: After seeding cells, let the plate sit at room temperature on a level surface for 30-60 minutes before moving it to the incubator. This allows for even cell settling. 3. Use a Plate Sealer: For long incubation periods (> 24 hours), use a breathable sealing membrane to minimize evaporation while allowing for gas exchange. |
| Lower cell viability/absorbance in outer wells | Increased concentration of cytotoxic compounds due to evaporation. | In addition to the solutions for high variability, consider a randomized plate layout . Distributing samples and controls across the plate, rather than grouping them, can help to statistically mitigate any remaining positional effects. |
| "Crescent" or "ring" shape of cells in wells | Uneven cell settling due to temperature gradients. | The primary solution is to allow the plate to equilibrate at room temperature for 30-60 minutes after seeding. Also, minimize the time the plate is outside the incubator and place it in the center of the incubator, away from the door, to ensure a stable temperature. |
| Consistently skewed results across the plate | Systemic incubator issues or plate stacking. | 1. Check Incubator Humidity: Ensure your incubator is properly humidified (ideally ≥95%). Place a pan of sterile water on the bottom shelf if needed. 2. Avoid Stacking Plates: Stacking plates can create temperature and gas exchange gradients. If you must stack, use plate separators that allow for air circulation. |
Data Presentation: Impact of Mitigation Strategies
The following tables summarize the impact of various mitigation strategies on assay variability.
Table 1: Effect of Plate Location on Cell Metabolic Activity
This table demonstrates a typical edge effect pattern, showing reduced cell activity in the outer wells of a standard 96-well plate.
| Well Location | Reduction in Metabolic Activity (Compared to Center Wells) |
| Corner Wells | 26% |
| Outer Wells (Non-Corner) | 16% |
| Second Row In | 7% |
| Third Row In | 1% |
Table 2: Comparison of Evaporation Rates with and without a "Moat"
This table illustrates the effectiveness of using a specialized plate with a built-in moat (reservoir) to reduce evaporation over a 7-day incubation period at 95% humidity.
| Plate Type | Well Location | Average Evaporation (%) |
| Standard 96-Well Plate | Corner Wells | ~15% |
| Standard 96-Well Plate | Edge Wells | ~10% |
| Standard 96-Well Plate | Center Wells | ~5% |
| Plate with Integrated "Moat" | All Wells | < 2% |
Experimental Protocols
Protocol 1: Standard MTT Assay for Adherent Cells
This protocol outlines the basic steps for performing an MTT assay.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Prepare a cell suspension at the desired concentration (e.g., 1 x 10⁵ cells/mL).
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Add 200 µL of sterile PBS or serum-free medium to the 36 outer wells to create a humidity barrier.
-
-
Incubation and Treatment:
-
Allow the plate to sit at room temperature for 30-60 minutes to ensure even cell settling.
-
Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.
-
Remove the media and add 100 µL of media containing the desired concentrations of your test compound. Include appropriate vehicle controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the media containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well.
-
Place the plate on a shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Reading:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Protocol 2: Implementing a Randomized Plate Layout
To minimize bias from any remaining edge effects, a randomized block design is recommended.
-
Define Blocks: Conceptually divide the 60 inner wells into blocks. For example, you could have 6 blocks of 10 wells each.
-
Assign Treatments: Within each block, randomly assign the different treatment conditions (e.g., different concentrations of a drug, positive control, negative control).
-
Execution: Use a plate map created from your randomized design to guide your pipetting. This ensures that replicates for a given treatment are not clustered in one area of the plate.
Mandatory Visualizations
Caption: Recommended 96-well plate layout to mitigate edge effects.
References
Technical Support Center: Reducing Replicate Variability in Cell-Based Assays with Thiazole Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using thiazole compounds in cell-based assays. The focus is on identifying and mitigating sources of replicate variability to ensure robust and reproducible experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that can lead to variability in cell-based assays involving thiazole compounds.
Issue 1: High Variability in IC50 Values Between Experiments
Inconsistent half-maximal inhibitory concentration (IC50) values for a thiazole compound can be a significant source of irreproducibility.
| Potential Cause | Recommended Solution |
| Inherent Biological Variability | Maintain a consistent and low cell passage number, as prolonged culturing can alter drug sensitivity. Ensure cells are in the logarithmic growth phase and have high viability (>95%) at the time of seeding.[1] |
| Compound Instability or Precipitation | Prepare fresh dilutions of the thiazole compound from a frozen stock for each experiment, as some compounds are unstable in aqueous cell culture media over time. Visually inspect the media for any precipitate after adding the compound.[1][2] |
| Inconsistent Experimental Setup | Strictly adhere to consistent incubation times, reagent concentrations, and cell seeding densities across all experiments.[1] Use a hemocytometer or an automated cell counter for accurate cell seeding.[1] |
| Pipetting Errors | Inaccurate pipetting can lead to significant well-to-well variations.[3] Ensure pipettes are properly calibrated and use appropriate pipetting techniques. |
| Edge Effects in Microplates | Avoid using the outer wells of 96-well plates as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier.[1] |
Issue 2: High Background Signal in Viability Assays (e.g., MTT, Resazurin)
An elevated background signal can mask the true effect of the thiazole compound and increase data variability.
| Potential Cause | Recommended Solution |
| Cell Culture Contamination | Regularly inspect cell cultures for signs of bacterial or yeast contamination. Always use sterile techniques.[3] |
| High Basal Metabolic Activity | Optimize the cell seeding density for your specific cell line and assay duration to avoid high basal metabolic activity from excessive cell numbers.[3] |
| Compound Interference with Assay Reagent | Thiazole compounds can chemically reduce the MTT reagent, leading to a false-positive signal for viability.[1] Run a control with the compound in cell-free media to check for direct reduction of the assay dye.[1][3] |
| Compound Autofluorescence | Measure the fluorescence of the thiazole compound at the excitation and emission wavelengths of your assay in the absence of other fluorescent reagents. If the compound is autofluorescent, consider an alternative assay with a non-fluorescent readout.[1] |
Issue 3: Unexpected or Inconsistent Cytotoxicity
Observing cytotoxicity that varies between replicates or is present in control cell lines can complicate data interpretation.
| Potential Cause | Recommended Solution |
| High Compound Concentration | Perform a dose-response curve starting from nanomolar concentrations to determine the lowest effective concentration on target cells and the IC50 on control cells. This helps identify a therapeutic window that maximizes on-target effects while minimizing toxicity in control cells.[2] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and remains below the toxic threshold for your cell lines (typically <0.5%). Run a vehicle-only control to assess the impact of the solvent alone.[2] |
| Non-specific Cytotoxicity | Evaluate the compound's selectivity index (SI) by calculating the ratio of its IC50 in control cells to its IC50 in target cells (SI = IC50 control / IC50 target). A low SI (<10) suggests poor selectivity.[2] |
| Induction of Different Cell Death Pathways | Use multiple assays to differentiate between apoptosis and necrosis. An Annexin V/Propidium Iodide (PI) assay can distinguish between early apoptotic, late apoptotic, and necrotic cells.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of cytotoxicity for thiazole-based compounds?
A1: Thiazole derivatives can induce cytotoxicity through various mechanisms, often leading to apoptosis (programmed cell death).[3] Key reported mechanisms include:
-
Induction of Apoptosis : Many thiazole compounds trigger the intrinsic (mitochondrial) or extrinsic pathways of apoptosis.[3]
-
Mitochondrial Dysfunction : Disruption of mitochondrial membrane potential and function is a common finding.[3]
-
Caspase Activation : Activation of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis induced by these compounds.[3]
-
Cell Cycle Arrest : Some derivatives can cause cells to arrest in specific phases of the cell cycle, preventing proliferation.[3]
-
Generation of Reactive Oxygen Species (ROS) : An increase in ROS can lead to oxidative stress and subsequent cell death.[3]
-
Inhibition of Signaling Pathways : Thiazole-based molecules have been shown to inhibit critical cell survival pathways like PI3K/Akt.[3][4]
Q2: My thiazole compound shows activity in a primary screen, but this is not confirmed in secondary assays. What could be the reason?
A2: This is often indicative of a "false positive" hit, a common challenge in high-throughput screening (HTS).[1] Thiazole-containing compounds, particularly 2-aminothiazoles, are known as "frequent hitters" or Pan-Assay Interference Compounds (PAINS) because they can interfere with assay technologies in a non-specific manner.[1] Potential causes include:
-
Compound Aggregation : At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes.[1] To test for this, perform the assay in the presence of a non-ionic detergent like Triton X-100 (0.01-0.1%). A significant reduction in inhibitory activity suggests aggregation.[1]
-
Assay Interference : Thiazole analogs can interfere with fluorescence or absorbance-based readouts by being colored, fluorescent themselves, or quenching the signal.[1]
-
Reactivity : Some thiazoles can be reactive and covalently modify proteins or other assay components.[1]
Q3: How can I minimize off-target effects of my thiazole compound from the start?
A3: A well-designed experimental plan should include a multi-pronged approach:
-
Use Multiple Cell Lines : Test the compound on target cells, non-target cells, and healthy control cell lines to determine a selectivity index.[2]
-
Perform Dose-Response Studies : Determine the IC50 across all cell lines to identify a therapeutic window.[2]
-
Include an Inactive Analog : If available, use a structurally similar but biologically inactive version of your compound as a negative control.[2]
-
Validate Primary Target Engagement : Use techniques like Western blotting for downstream pathway proteins or direct binding assays to confirm the compound is interacting with its intended target at the effective concentration.[2]
Q4: My thiazole compound appears to be cytotoxic to cancer cells but not to normal cells. What does this suggest?
A4: This is a desirable characteristic for a potential therapeutic agent, indicating selectivity.[3] This selectivity could be due to several factors, including differences in cellular uptake, metabolism, or the expression and importance of the drug's target in cancer cells versus normal cells.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxicity (IC50) of various thiazole derivatives against different cancer cell lines, as reported in the literature.
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | [5] |
| Compound 4c | HepG2 (Liver Cancer) | 7.26 ± 0.44 | [5] |
| Staurosporine (Control) | MCF-7 (Breast Cancer) | 6.77 ± 0.41 | [5] |
| Staurosporine (Control) | HepG2 (Liver Cancer) | 8.4 ± 0.51 | [5] |
| Compound 4d | MDA-MB-231 (Breast Cancer) | 1.21 | [6] |
| Compound 5k | MDA-MB-231 (Breast Cancer) | 0.176 | [7] |
| Compound 29 | Not Specified | 0.05 | [4] |
| Compound 40 | Not Specified | 0.00042 | [4] |
| Compound 62 | Not Specified | 0.18 | [4] |
| Compound 74a | Not Specified | 0.67 | [4] |
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is adapted from standard procedures for determining cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[3]
Materials:
-
Thiazole compound stock solution (in an appropriate solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding : Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours at 37°C in a 5% CO2 incubator.[1]
-
Compound Treatment : Prepare serial dilutions of the thiazole compound in complete medium. The final DMSO concentration should be kept below 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control and a blank (medium only).[1]
-
Incubation : Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition : Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[1][3]
-
Formazan Solubilization : Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2][3]
-
Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader.[2][3]
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 value.[3]
2. Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1x Annexin V binding buffer
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment : Seed cells in a 6-well plate. Once attached, treat with the thiazole compound at its IC50 and 2x IC50 concentrations for 24 hours. Include untreated and vehicle controls.[2]
-
Cell Harvesting : Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.[2]
-
Staining : Resuspend the cell pellet in 100 µL of 1x Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[2]
-
Incubation : Incubate the cells in the dark at room temperature for 15 minutes.[2]
-
Analysis : Add 400 µL of 1x binding buffer to each tube and analyze immediately using a flow cytometer.[2]
-
Viable cells : FITC-negative and PI-negative
-
Early apoptotic cells : FITC-positive and PI-negative
-
Late apoptotic/necrotic cells : FITC-positive and PI-positive
-
Primary necrotic cells : FITC-negative and PI-positive
-
Visualizations
Caption: Workflow for assessing cell viability using the MTT assay.
Caption: Troubleshooting logic for high replicate variability.
Caption: Inhibition of the PI3K/Akt signaling pathway by thiazole compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing MTT Reagent Cytotoxicity in Long-Term Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with MTT reagent cytotoxicity in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of MTT reduction and how can the reagent itself be toxic to cells?
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity. In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan product.[1] This reduction primarily occurs at the ubiquinone and cytochrome b and c sites of the mitochondrial electron transport chain and is a result of succinate dehydrogenase activity.[1] The amount of purple formazan produced is proportional to the number of metabolically active cells.
However, the MTT reagent can exhibit cytotoxicity, especially in long-term experiments. The mechanism of toxicity is not fully understood but is thought to involve the intracellular metabolism of MTT, which can lead to mitochondrial injury and disruption of normal cell metabolism, ultimately triggering apoptosis.[2] Furthermore, the formazan crystals formed can be damaging to cells, with some reports suggesting they can puncture cell membranes during exocytosis.[3] The diversion of NADH from critical cellular functions to the reduction of MTT can also have adverse effects on cell health.[4]
Q2: What are the typical concentrations of MTT reagent and incubation times used in the assay?
The optimal concentration of MTT reagent and incubation time can vary depending on the cell line and experimental conditions. However, a general starting point is a final MTT concentration of 0.2 - 0.5 mg/mL.[3] Incubation times typically range from 1 to 4 hours.[3] For long-term experiments, it is crucial to optimize these parameters to minimize cytotoxicity. Shorter incubation times and the lowest effective concentration of MTT are recommended.
Q3: Can the solvent used to dissolve formazan crystals be toxic to cells?
Yes, the solvents used to dissolve the formazan crystals, such as DMSO (dimethyl sulfoxide) or acidified isopropanol, can be cytotoxic at high concentrations. It is important to ensure that the final concentration of the solvent in the well is not toxic to the cells, especially if you plan to continue the culture after the assay. If cytotoxicity from the solvent is a concern, consider using a water-soluble tetrazolium salt alternative like XTT, MTS, or WST-1, which do not require a solubilization step.[5]
Q4: Are there alternatives to the MTT assay for long-term cell viability studies?
Yes, several alternatives to the MTT assay are better suited for long-term studies due to their lower cytotoxicity. These include:
-
Water-Soluble Tetrazolium Salt (WST) Assays (e.g., XTT, MTS, WST-1, WST-8/CCK-8): These assays produce a water-soluble formazan product, eliminating the need for a toxic solubilization step.[5][6] The WST-8 assay, in particular, has been shown to have lower toxicity compared to MTS.[7]
-
Resazurin (AlamarBlue) Assay: This is a fluorescent or colorimetric assay where the blue, non-fluorescent resazurin is reduced to the pink, fluorescent resorufin by metabolically active cells. It is generally considered less toxic than MTT and allows for continuous monitoring of cell viability.[5]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the amount of ATP present, which is a marker of metabolically active cells. They are highly sensitive and rapid but result in cell lysis, making them an endpoint assay.[5][8]
-
Real-Time Viability Assays (e.g., RealTime-Glo™): These assays add a pro-substrate to the cell culture that is converted by viable cells into a substrate for a luciferase, producing a luminescent signal. This allows for continuous monitoring of cell viability over several days with minimal cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Unexpected cell death or morphological changes in control wells (no treatment) | MTT reagent cytotoxicity: The concentration of MTT or the incubation time is too high for your specific cell line. | Optimize the MTT assay by performing a titration of MTT concentration and incubation time. Start with a low concentration (e.g., 0.1-0.2 mg/mL) and a short incubation period (e.g., 1-2 hours) and assess for any signs of toxicity.[9] |
| Solvent toxicity: The solvent used to dissolve the formazan crystals (e.g., DMSO) is at a toxic concentration. | Ensure the final concentration of the solvent is non-toxic to your cells. Consider using an alternative, less toxic solvent or switch to a water-soluble tetrazolium salt assay (XTT, MTS, WST-8) that does not require a solubilization step.[5] | |
| Inconsistent or variable results between replicate wells | Uneven cell seeding: Inconsistent number of cells plated in each well. | Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for more consistent seeding. |
| "Edge effect": Evaporation from the outer wells of the 96-well plate leads to changes in media concentration. | Avoid using the outer wells for experimental samples. Fill the peripheral wells with sterile PBS or media to maintain humidity. | |
| Incomplete formazan dissolution: The formazan crystals are not fully dissolved, leading to inaccurate absorbance readings. | Ensure complete mixing after adding the solubilization solvent. A plate shaker can be used. Using a solubilization solution containing SDS (e.g., 10% SDS in 0.01 N HCl) can improve dissolution, though it may require an overnight incubation.[10] | |
| High background absorbance in "no cell" control wells | Contamination: Bacterial or yeast contamination in the media or reagents. | Use sterile techniques and check reagents for contamination. Visually inspect plates for any signs of contamination before adding the MTT reagent.[11] |
| Phenol red interference: The phenol red in the culture medium can interfere with absorbance readings. | Use a phenol red-free medium during the MTT incubation and measurement steps. | |
| Chemical interference: The test compound may directly reduce the MTT reagent. | Run a "compound only" control (no cells) with the highest concentration of your test compound to check for direct reduction of MTT. | |
| Low absorbance readings | Low cell number: The initial seeding density was too low. | Optimize the cell seeding density for your cell line. Ensure cells are in the logarithmic growth phase when performing the assay.[12] |
| Insufficient incubation time: The incubation time with MTT was not long enough for detectable formazan production. | Increase the incubation time with the MTT reagent. The optimal time can vary between cell lines (typically 2-4 hours).[11] |
Quantitative Data Summary
Table 1: Recommended Starting Parameters for MTT Assay Optimization
| Parameter | Recommended Range | Key Considerations |
| Cell Seeding Density (96-well plate) | 1,000 - 100,000 cells/well | Highly dependent on the cell line's proliferation rate. Should be optimized to ensure cells are in the logarithmic growth phase during the assay.[9][11] |
| MTT Concentration | 0.2 - 0.5 mg/mL | Higher concentrations can be cytotoxic. A starting concentration of 0.5 mg/mL is often recommended, but should be optimized for each cell line.[3][9] |
| Incubation Time with MTT | 1 - 4 hours | Longer incubation can increase signal but also cytotoxicity. The optimal time is a balance between sufficient formazan production and minimal cell damage.[3] Some cell types may require longer incubations of up to 24 hours.[13] |
| Wavelength for Absorbance Reading | 550 - 600 nm | A reference wavelength of >650 nm is often used to subtract background absorbance.[14] |
Table 2: Comparison of Common Cell Viability Assays
| Assay | Principle | Solubilization Step | Advantages | Disadvantages |
| MTT | Reduction of yellow tetrazolium salt to purple formazan by mitochondrial dehydrogenases. | Required (e.g., DMSO, acidified isopropanol) | Inexpensive, well-established. | Cytotoxic, requires solubilization step, potential for interference.[15] |
| XTT, MTS, WST-1, WST-8 (CCK-8) | Reduction of water-soluble tetrazolium salts to water-soluble formazan. | Not required | Less cytotoxic, fewer steps, higher sensitivity than MTT.[5][6] | Can be affected by culture medium components.[5] MTS can still exhibit some toxicity.[7] |
| Resazurin (AlamarBlue) | Reduction of blue, non-fluorescent resazurin to pink, fluorescent resorufin. | Not required | Low toxicity, allows for kinetic monitoring, high sensitivity.[5] | Can be sensitive to light and pH changes. |
| ATP-Based (e.g., CellTiter-Glo®) | Measurement of ATP levels using a luciferase-based reaction. | Not applicable (cell lysis is part of the assay) | Very high sensitivity, rapid, suitable for high-throughput screening.[5][8] | Endpoint assay (lyses cells), more expensive. |
Detailed Experimental Protocol: MTT Assay
This protocol provides a general guideline. Optimization of cell number, MTT concentration, and incubation time is critical for each cell line and experimental condition.
Reagent Preparation:
-
MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile phosphate-buffered saline (PBS). Filter-sterilize the solution using a 0.2 µm filter. Store at 4°C, protected from light.
-
Solubilization Solution: Common options include:
-
Dimethyl sulfoxide (DMSO)
-
Acidified Isopropanol (0.04 N HCl in isopropanol)
-
10% SDS in 0.01 N HCl
-
Protocol for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing the test compound at various concentrations. Include appropriate controls (e.g., vehicle control, untreated control). Incubate for the desired treatment period.
-
MTT Addition: Carefully remove the treatment medium. Add 100 µL of fresh, serum-free, and phenol red-free medium containing MTT at the final optimized concentration (e.g., 0.5 mg/mL) to each well.[16]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, protected from light.[9]
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[9]
-
Mix thoroughly on a plate shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
Protocol for Suspension Cells:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate at the optimal density and immediately add the test compound. Incubate for the desired treatment period.
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL) to each 100 µL of cell culture.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, protected from light.[9]
-
Centrifugation: Centrifuge the plate at 1,000 x g for 5 minutes to pellet the cells and formazan crystals.[9]
-
Formazan Solubilization:
-
Carefully aspirate the supernatant without disturbing the cell pellet.
-
Add 100-150 µL of the solubilization solution to each well.[9]
-
Pipette up and down to resuspend the cells and dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance as described for adherent cells.
Visualizations
Caption: Mechanism of MTT reduction to formazan in viable cells.
Caption: A logical workflow for troubleshooting common MTT assay issues.
Caption: Comparative workflows of MTT and alternative viability assays.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. mdpi.com [mdpi.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. blog.quartzy.com [blog.quartzy.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. MTS, WST-8, and ATP viability assays in 2D and 3D cultures: Comparison of methodologically different assays in primary human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of MTT and ATP-based assays for the measurement of viable cell number. | Semantic Scholar [semanticscholar.org]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. biology.stackexchange.com [biology.stackexchange.com]
- 11. atcc.org [atcc.org]
- 12. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. clyte.tech [clyte.tech]
Validation & Comparative
A Comparative Guide to MTT, XTT, and MTS Assays for Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Tetrazolium-Based Cell Viability Assays
In the realm of cellular and molecular biology, the accurate assessment of cell proliferation and viability is paramount for a wide range of applications, from cytotoxicity testing of novel drug candidates to the optimization of cell culture conditions. Among the various methods available, tetrazolium-based colorimetric assays have established themselves as a cornerstone due to their simplicity, reliability, and suitability for high-throughput screening.
This guide provides a comprehensive comparison of three widely used tetrazolium salts: MTT, XTT, and MTS. We will delve into the fundamental principles of these assays, present a detailed comparison of their performance based on experimental data, and provide standardized protocols to aid in the selection and implementation of the most appropriate assay for your research needs.
The Principle of Tetrazolium Salt Reduction
At the heart of these assays lies the enzymatic reduction of a tetrazolium salt by metabolically active cells.[1] In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria, cleave the tetrazolium ring to form a colored formazan product.[1][2] The amount of formazan produced is directly proportional to the number of living, metabolically active cells in the culture.[3] This color change can be readily quantified using a spectrophotometer, providing a robust measure of cell viability.
dot
Caption: General mechanism of tetrazolium salt reduction by cellular dehydrogenases in viable cells.
A Head-to-Head Comparison: MTT vs. XTT vs. MTS
While all three assays operate on the same fundamental principle, key differences in the properties of the tetrazolium salts and their resulting formazan products lead to significant variations in their protocols and performance.
| Feature | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) | MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) |
| Formazan Solubility | Insoluble in water; requires a solubilization step (e.g., DMSO, isopropanol).[4] | Soluble in water.[4] | Soluble in water.[3][5] |
| Assay Steps | Multi-step: Reagent addition, incubation, solubilization, measurement.[2] | Single-step: Reagent addition, incubation, measurement.[6] | Single-step: Reagent addition, incubation, measurement.[3] |
| Endpoint | Endpoint assay. | Endpoint or kinetic assay. | Endpoint or kinetic assay. |
| Sensitivity | Good.[7] | Higher than MTT.[1][8] | Generally considered more sensitive than MTT.[3] |
| Linearity | Can lose linearity at high cell densities.[5] | Good. | Good.[5] |
| Toxicity | Reagent and formazan can be toxic to cells. | Reagent can be toxic to some cell lines.[1] | Generally considered to have low cytotoxicity. |
| Interference | Susceptible to interference from colored compounds and substances that alter mitochondrial activity.[2] | Can be affected by changes in culture medium pH and presence of reducing agents. | Susceptible to interference from compounds with intrinsic reducing potential.[5] |
| Absorbance Max (nm) | ~570 nm | ~450 nm | ~490 nm |
Quantitative Performance Data
The choice of assay can significantly impact experimental outcomes. Below is a summary of comparative data on sensitivity and linearity.
Sensitivity Comparison
| Assay | Cell Line | IC50 Value (Drug) | Reference |
| MTT | A549 | 2.76 µM (Gambogic Acid) | Thermo Fisher Scientific |
| XTT | A549 | 3.28 µM (Gambogic Acid) | Thermo Fisher Scientific |
Note: IC50 values can vary depending on the cell line, drug, and experimental conditions. The data above serves as an example of a direct comparison under specific conditions.
Linearity Comparison
| Assay | R² value (Correlation with cell number) | Reference |
| MTT | Can be lower at high cell densities | [5] |
| MTS | 0.9932 | [5] |
Experimental Workflows
The procedural differences between the assays are a critical consideration for experimental design, particularly for high-throughput applications.
dot
Caption: Comparison of the experimental workflows for the MTT, XTT, and MTS assays.
Detailed Experimental Protocols
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add the test compound at various concentrations to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Dilute the stock solution to 0.5 mg/mL in serum-free medium. Remove the culture medium from the wells and add 100 µL of the diluted MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution from the wells. Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a 0.01 M HCl solution containing 10% sodium dodecyl sulfate (SDS)) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 5-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
XTT Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Reagent Preparation: Prepare the XTT reagent and the electron-coupling agent solution according to the manufacturer's instructions. A typical protocol involves mixing the XTT solution with the activation reagent.
-
Reagent Addition: Add 50 µL of the prepared XTT/electron-coupling agent mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2. The incubation time may need to be optimized depending on the cell type and density.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at a wavelength of 450 nm. A reference wavelength of 650 nm is often used for background correction.
MTS Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Reagent Addition: Add 20 µL of the MTS reagent directly to each well containing 100 µL of culture medium.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified atmosphere with 5% CO2. Incubation time should be optimized for the specific cell line.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan at a wavelength of 490 nm using a microplate reader.
Conclusion and Recommendations
The choice between MTT, XTT, and MTS assays depends on the specific requirements of the experiment.
-
MTT remains a widely used and cost-effective assay. However, its multi-step procedure, including a critical solubilization step, can introduce variability and is less amenable to high-throughput screening.
-
XTT and MTS offer significant advantages in terms of convenience and speed due to the formation of a water-soluble formazan product, eliminating the need for the solubilization step.[3][6] This makes them ideal for high-throughput screening applications. Between the two, some studies suggest that MTS may be more stable in culture medium than XTT.[5]
For researchers prioritizing high-throughput capabilities and reduced hands-on time, MTS and XTT are the recommended choices . For laboratories with established protocols and on a tighter budget, MTT remains a viable, albeit more laborious, option . It is always recommended to validate the chosen assay for the specific cell lines and experimental conditions being used to ensure accurate and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Microculture tetrazolium assays: a comparison between two new tetrazolium salts, XTT and MTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Tetrazolium Salt Assays for Evaluation of Drug Activity against Leishmania spp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Why is the MTT assay the most widely used cell proliferation assay? | AAT Bioquest [aatbio.com]
- 8. Comparison of tetrazolium salt assays for evaluation of drug activity against Leishmania spp - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Validating MTT Assay Results with the Trypan Blue Exclusion Method
Principles of the Assays: A Tale of Two Viability Measures
The fundamental difference between the MTT and trypan blue assays lies in what they measure. The MTT assay gauges metabolic activity, while the trypan blue method assesses cell membrane integrity.[1][2]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is based on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[3][4] The amount of formazan produced, which is quantified by measuring its absorbance, is directly proportional to the number of metabolically active cells.[5][6]
-
Trypan Blue Exclusion Assay: This method relies on the principle that live cells possess intact cell membranes that exclude the trypan blue dye.[7][8] In contrast, dead or membrane-compromised cells are unable to exclude the dye and are stained blue.[9][10] Cell viability is determined by counting the number of unstained (viable) versus stained (non-viable) cells.[11]
Comparative Analysis: Data Presentation
A key reason for validating MTT results with trypan blue is the potential for interference with the MTT assay's chemistry.[1] Certain compounds, particularly polyphenols, can directly reduce MTT, leading to an overestimation of cell viability.[1][12]
A study on the polyphenol (-)-epigallocatechin-3-gallate (EGCG) in LNCaP prostate cancer cells provides a clear example of this discrepancy. The IC50 value (the concentration of a drug that gives half-maximal response) obtained from the MTT assay was approximately two-fold higher than that obtained from the trypan blue exclusion assay.[1] This suggests that EGCG was directly reducing the MTT, making the compound appear less cytotoxic in the MTT assay than it actually was.[1]
| Assay Method | Principle | IC50 of EGCG on LNCaP cells (72h) | Interpretation |
| MTT Assay | Measures metabolic activity (reduction of MTT) | ~40 µM | Overestimates cell viability due to direct reduction of MTT by EGCG.[1] |
| Trypan Blue | Measures membrane integrity (dye exclusion) | ~20 µM | Provides a more accurate measure of cytotoxicity by directly counting viable and non-viable cells.[1] |
This data is illustrative for the polyphenol EGCG and highlights the importance of cross-validation. Direct comparative studies are recommended for the specific compounds under investigation.
Experimental Protocols
Detailed methodologies for performing both the MTT and trypan blue exclusion assays are provided below.
MTT Assay Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)[13]
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for attachment.[3][14]
-
Compound Treatment: Treat cells with the desired concentrations of the test compound and incubate for the desired exposure time.
-
MTT Addition: Remove the culture medium and add 100 µL of fresh, serum-free medium and 10 µL of the MTT solution to each well.[6]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[14]
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[15] Read the absorbance at a wavelength of 570 nm using a microplate reader.[13]
Trypan Blue Exclusion Assay Protocol
This protocol outlines the standard procedure for assessing cell viability using trypan blue.
Reagents:
-
Trypan Blue solution (0.4%)[9]
-
Phosphate-buffered saline (PBS)
-
Cell suspension
Procedure:
-
Cell Suspension Preparation: Prepare a single-cell suspension of your treated and control cells.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution (a 1:1 dilution is common).[7][9]
-
Incubation: Allow the mixture to incubate at room temperature for 1-3 minutes.[7] It is crucial not to exceed 5 minutes, as longer incubation times can lead to the staining of viable cells.[8][16]
-
Counting: Load 10-20 µL of the stained cell suspension into a hemocytometer.[7]
-
Microscopic Examination: Using a light microscope, count the number of viable (clear cytoplasm) and non-viable (blue cytoplasm) cells in the central grid of the hemocytometer.[7][8]
-
Calculation: Calculate the percentage of viable cells using the following formula: % Viable Cells = (Number of unstained cells / Total number of cells) x 100[9]
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the MTT and trypan blue exclusion assays.
Caption: Workflow of the MTT assay for assessing cell viability.
Caption: Workflow of the Trypan Blue exclusion assay.
Logical Comparison of Assay Principles
The decision to use one or both assays should be guided by a clear understanding of their underlying principles and potential limitations.
Caption: Logical comparison of the MTT and Trypan Blue assay principles.
Conclusion and Recommendations
Both the MTT and trypan blue exclusion assays are valuable tools for assessing cell viability. However, they are not interchangeable. The MTT assay provides a high-throughput, quantitative measure of metabolic activity, but it is susceptible to chemical interference that can lead to inaccurate results.[17][18][19] The trypan blue exclusion assay offers a more direct and visually confirmed measure of cell membrane integrity, making it an excellent method for validating MTT data, though it can be more time-consuming and subjective.[11][19]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. clyte.tech [clyte.tech]
- 5. MTT Assay | AAT Bioquest [aatbio.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. brd.nci.nih.gov [brd.nci.nih.gov]
- 8. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trypan Blue Exclusion | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
- 11. fiveable.me [fiveable.me]
- 12. researchgate.net [researchgate.net]
- 13. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. researchgate.net [researchgate.net]
- 16. chemometec.com [chemometec.com]
- 17. What are the limitations of MTT assays? | AAT Bioquest [aatbio.com]
- 18. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 19. Which viability test is better: MTT or trypan blue? | AAT Bioquest [aatbio.com]
Alternative methods to MTT for assessing cytotoxicity of novel compounds.
For researchers, scientists, and drug development professionals, the accurate assessment of a novel compound's cytotoxicity is a cornerstone of preclinical evaluation. While the MTT assay has long been a staple in this process, its limitations have spurred the development of a diverse array of alternative methods. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate assay for your research needs.
The MTT [3-(4,5-dimethylthiaz-2-yl)-2,5-diphenyltetrazolium bromide] assay, a colorimetric method, measures cell viability through the reduction of MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[1][2] However, it is not without its drawbacks. The MTT assay can be influenced by compounds that alter cell metabolism, and the insoluble nature of the formazan product requires an additional solubilization step, which can introduce variability.[3][4]
This guide explores a range of alternative assays that address these limitations, offering improved sensitivity, simpler protocols, and the ability to distinguish between different mechanisms of cell death.
Comparative Analysis of Cytotoxicity Assays
The selection of a cytotoxicity assay should be guided by the specific research question, the nature of the test compound, and the cell type being investigated. The following table summarizes key quantitative parameters for several common alternatives to the MTT assay, providing a basis for comparison.
| Assay | Principle | Readout | Typical Incubation Time | Advantages | Disadvantages |
| MTT | Mitochondrial dehydrogenase activity reduces MTT to insoluble formazan.[5] | Colorimetric (Absorbance ~570 nm) | 1-4 hours | Inexpensive, well-established.[1] | Requires formazan solubilization, can be affected by metabolic changes, potential for false results with certain compounds.[3][6] |
| MTS/XTT/WST-8 (CCK-8) | Mitochondrial dehydrogenase activity reduces tetrazolium salts to water-soluble formazan.[7] | Colorimetric (Absorbance ~450-490 nm) | 1-4 hours | No solubilization step, higher sensitivity than MTT.[7][8] | Can be affected by culture medium components and pH.[6] |
| Resazurin (AlamarBlue) | Reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells.[9] | Fluorometric (Ex/Em ~560/590 nm) or Colorimetric | 1-24 hours | Non-toxic, allows for continuous monitoring, highly sensitive.[9][10] | Signal can be influenced by incubation time and cell density.[11] |
| ATP Assay (e.g., CellTiter-Glo®) | Quantifies ATP, a marker of metabolically active cells, via a luciferase-based reaction.[12][13] | Luminescent | ~10 minutes | Very high sensitivity, fast, "add-mix-measure" protocol.[12][14] | Requires a luminometer, reagent can be costly. |
| LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[14][15] | Colorimetric (Absorbance ~490 nm) or Luminescent | 30 minutes | Direct measure of membrane integrity, non-destructive to remaining cells.[15] | Can underestimate cytotoxicity in cases of growth inhibition, background from serum in media.[16] |
| Annexin V/PI Staining | Differentiates apoptotic (Annexin V positive) and necrotic (PI positive) cells.[17][18] | Flow Cytometry/Fluorescence Microscopy | ~15 minutes | Provides mechanistic insight into cell death pathways.[19][20] | Requires specialized equipment (flow cytometer or fluorescence microscope), more complex protocol. |
| Real-Time Cytotoxicity (e.g., IncuCyte®) | Continuous monitoring of cell death using fluorescent dyes that enter membrane-compromised cells.[21] | Automated Fluorescence Imaging | Continuous (days) | Kinetic data reveals time-course of cytotoxicity, multiplexing capabilities.[21] | Requires dedicated instrumentation. |
Experimental Protocols
Detailed methodologies for key cytotoxicity assays are provided below. These protocols are intended as a guide and may require optimization based on the specific cell line and experimental conditions.
MTS Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the novel compound and appropriate controls (vehicle control, positive control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.[8]
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.[8]
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.[7]
Resazurin (AlamarBlue) Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTS Assay Protocol.
-
Reagent Preparation: Prepare the resazurin solution according to the manufacturer's instructions.
-
Reagent Addition: Add 10-20 µL of the resazurin solution to each well.[9][22]
-
Incubation with Reagent: Incubate the plate for 1-4 hours (or longer, depending on cell type and density) at 37°C, protected from light.[22]
-
Measurement: Measure fluorescence with an excitation of 560 nm and an emission of 590 nm, or absorbance at 570 nm.[22]
ATP Assay (CellTiter-Glo®) Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTS Assay Protocol, using an opaque-walled 96-well plate suitable for luminescence.
-
Plate Equilibration: Allow the plate to equilibrate to room temperature for approximately 30 minutes.[13]
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[12]
-
Mixing: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[23]
-
Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[23]
-
Measurement: Measure luminescence using a luminometer.
LDH Release Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTS Assay Protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[14]
-
Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[14]
-
Reagent Addition: Add the LDH reaction mixture to each well containing the supernatant.[14]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]
-
Stop Reaction: Add the stop solution to each well.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.[14]
Annexin V/Propidium Iodide (PI) Apoptosis Assay Protocol
-
Cell Preparation: Culture and treat cells with the test compound.
-
Cell Harvesting: Harvest the cells (both adherent and suspension) and wash them with cold phosphate-buffered saline (PBS).[18]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[17]
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.[18]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]
-
Analysis: Analyze the cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.[18]
Visualizing the Mechanisms
To better understand the principles behind these assays, the following diagrams illustrate their core workflows and biochemical pathways.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. promega.com [promega.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols [mdpi.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. biotium.com [biotium.com]
- 10. researchgate.net [researchgate.net]
- 11. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 13. promega.com [promega.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kumc.edu [kumc.edu]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biologi.ub.ac.id [biologi.ub.ac.id]
- 20. bosterbio.com [bosterbio.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. scribd.com [scribd.com]
Comparative Study on the Biological Activity of 4,5-Dimethylthiazol-2-amine Hydrochloride Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of pharmacologically active molecules is paramount. This guide provides a comparative analysis of the biological activities of 4,5-Dimethylthiazol-2-amine hydrochloride and its positional isomers. Due to a lack of direct comparative studies in the available scientific literature, this analysis is based on the biological activities of closely related substituted 2-aminothiazole derivatives to infer potential differences and guide future research.
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The position of substituents on the thiazole ring can significantly influence the compound's pharmacological profile. This guide focuses on the potential biological activities of three positional isomers of dimethylthiazol-2-amine: 4,5-Dimethylthiazol-2-amine, 2,4-Dimethylthiazol-5-amine, and 2,5-Dimethylthiazol-4-amine.
Overview of Positional Isomers
The three positional isomers of dimethylthiazol-2-amine hydrochloride are distinguished by the arrangement of the two methyl groups and the amino group on the thiazole ring. These structural differences can affect the molecule's electronic properties, steric hindrance, and ability to interact with biological targets, thereby influencing its biological activity.
Inferred Comparative Biological Activities
While direct comparative experimental data for these specific isomers is scarce, the broader literature on substituted 2-aminothiazoles allows for an inferential comparison of their potential biological activities. The following table summarizes these potential activities based on structure-activity relationship (SAR) studies of related compounds.
| Isomer | Potential Biological Activity | Rationale based on SAR of Related 2-Aminothiazoles |
| 4,5-Dimethylthiazol-2-amine | Likely to be a versatile scaffold for synthesizing compounds with diverse activities. The 4,5-disubstituted pattern is common in biologically active thiazoles. The core structure is part of the widely used MTT reagent for cell viability assays, suggesting interaction with cellular metabolic processes.[1][2] | The substitution at the 4 and 5 positions of the 2-aminothiazole ring is a common strategy in the development of kinase inhibitors and other therapeutic agents. The presence of methyl groups can influence lipophilicity and binding to hydrophobic pockets of target proteins. |
| 2,4-Dimethylthiazol-5-amine | Potentially possesses antitumor and antimicrobial activities. | The 5-amino-thiazole moiety can be synthesized via the Cook-Heilbron synthesis.[2] Derivatives of 2-amino-4-methylthiazole have been investigated for their anticancer and antimicrobial properties.[3] The position of the amino group at C5 offers a different vector for substituent effects compared to the 2-amino isomer. |
| 2,5-Dimethylthiazol-4-amine | May exhibit distinct pharmacological properties, although less commonly studied. | The 4-amino substitution pattern is less prevalent in the literature of biologically active 2-aminothiazoles compared to 2-amino and 5-amino derivatives. However, the unique electronic and steric environment could lead to novel biological activities. |
Experimental Protocols
To facilitate further research and direct comparison of these isomers, the following are detailed methodologies for key experiments commonly used to evaluate the biological activities of 2-aminothiazole derivatives.
Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy.
Workflow for MIC Determination:
Protocol:
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is grown to the mid-logarithmic phase in a suitable broth. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Test Compounds: The hydrochloride salts of the dimethylthiazol-2-amine isomers are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Positive (broth with bacteria, no compound) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Anticancer Activity Assessment: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their health.
Workflow for MTT Assay:
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded into a 96-well plate at a predetermined density and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curve.
Signaling Pathways Potentially Modulated by 2-Aminothiazole Derivatives
Derivatives of 2-aminothiazole have been reported to modulate various signaling pathways implicated in cancer and inflammation. While the specific pathways affected by the dimethylthiazol-2-amine isomers are yet to be determined, the following diagram illustrates some of the key pathways that are often targeted by this class of compounds.
Conclusion and Future Directions
This guide provides a foundational understanding of the potential biological activities of this compound and its positional isomers based on the established knowledge of 2-aminothiazole derivatives. The lack of direct comparative data highlights a significant gap in the literature and a promising area for future research.
It is recommended that researchers synthesize these isomers and perform head-to-head comparisons of their biological activities using the standardized protocols outlined above. Such studies will provide valuable insights into the structure-activity relationships of this important class of heterocyclic compounds and could lead to the identification of novel therapeutic agents. Further investigations into their mechanisms of action, including their effects on specific signaling pathways, will be crucial for their development as potential drug candidates.
References
Confirming MTT-Based Screening Findings: A Guide to Orthogonal Assays
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability and proliferation in high-throughput screening (HTS).[1] Its popularity stems from a straightforward protocol and cost-effectiveness. The assay's principle relies on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[2][3] However, the reliance on mitochondrial activity is also a significant limitation. Various factors, including compound interference, changes in cellular metabolism unrelated to viability, and the toxicity of the formazan crystals themselves, can lead to misleading results.[4][5][6]
Consequently, confirming primary hits from an MTT screen with orthogonal assays—methods that measure different biological markers of cell health—is a critical step to validate findings, eliminate false positives, and gain a deeper understanding of a compound's mechanism of action.[7][8] This guide provides a comparative overview of key orthogonal assays, complete with experimental protocols and quantitative data, to aid researchers in selecting the most appropriate validation methods.
Workflow for Validating Primary Screening Hits
A robust validation strategy involves a multi-step process. After an initial screen identifies potential "hits," a panel of orthogonal assays should be employed to confirm the effect on cell viability and elucidate the mechanism of cell death.
Caption: Workflow from primary MTT screening to hit confirmation with orthogonal assays.
Comparison of Key Orthogonal Assays
The choice of an orthogonal assay depends on the specific question being asked—whether it's a more sensitive measure of viability, the kinetics of cell death, or the specific pathway being activated.
ATP-Based Luminescent Assays (e.g., CellTiter-Glo®)
These assays quantify adenosine triphosphate (ATP), the primary energy currency of the cell. The presence of ATP is a direct indicator of metabolically active, viable cells.[9] The assay utilizes a thermostable luciferase that, in the presence of ATP, catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal proportional to the amount of ATP.[10]
Caption: Principle of the ATP-based luminescent assay.
Advantages over MTT:
-
Higher Sensitivity: ATP assays are significantly more sensitive than MTT, capable of detecting as few as 1,500 cells, whereas MTT may require over 25,000 cells for a reliable signal.[11][12]
-
Simpler Protocol: A homogeneous "add-mix-measure" format reduces pipetting steps and eliminates the need for a solubilization step.[9]
-
Better Reproducibility: The simple protocol and stable luminescent signal contribute to greater reproducibility.[12]
Real-Time Viability Assays (e.g., RealTime-Glo™)
These assays measure cell viability kinetically, allowing for the continuous monitoring of cell health over time. A pro-substrate, which is not a substrate for luciferase, is added to the culture medium along with the luciferase enzyme.[13] Viable cells with active metabolism reduce the pro-substrate into a functional substrate, which then diffuses into the medium and is used by the luciferase to generate a stable luminescent signal.[14]
Caption: Mechanism of the real-time viability assay.
Advantages over MTT:
-
Kinetic Measurement: Allows for tracking the time-course of cytotoxicity, which is impossible with endpoint assays like MTT.[7][15]
-
Non-Lytic: The assay reagents are non-toxic, preserving the cells for further downstream applications or multiplexing.[14]
-
Dose-Response Dynamics: Ideal for constructing detailed dose-response curves over extended periods from a single plate.[15]
Apoptosis Assays (e.g., Caspase-Glo® 3/7)
To determine how cells are dying, apoptosis assays are invaluable. These assays measure the activity of key effector caspases, specifically caspases 3 and 7, which are central to the execution phase of apoptosis.[16] The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage by active caspases releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[17][18]
Caption: Caspase-Glo® 3/7 assay mechanism for detecting apoptosis.
Advantages over MTT:
-
Mechanistic Insight: Differentiates between cytotoxic effects leading to apoptosis versus other forms of cell death or cytostatic effects.[19] The MTT assay cannot distinguish between these outcomes.[20]
-
High Specificity: Directly measures a hallmark of apoptosis.[16]
-
Multiplexing Capability: Can be combined with viability assays to normalize caspase activity to the number of viable cells, providing a more accurate picture of the apoptotic process.[21][22]
Membrane Integrity Assays (e.g., LDH Release)
These assays quantify cell death by measuring the loss of cell membrane integrity. Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon cell lysis (necrosis or late-stage apoptosis).[23] The released LDH catalyzes the conversion of a substrate into a colored or fluorescent product, which can be measured.
Advantages over MTT:
-
Direct Measure of Cytotoxicity: Quantifies cell death directly rather than relying on metabolic activity.
-
Non-destructive: Uses the cell culture supernatant, leaving the cell population intact for other assays.[23]
-
Distinguishes from Growth Inhibition: An LDH assay can help differentiate between true cell killing and simple growth inhibition, a distinction the MTT assay often fails to make.[20]
Quantitative Data Comparison
Data from comparative studies highlight the discrepancies that can arise when relying solely on MTT and underscore the value of orthogonal methods.
| Parameter | MTT Assay | ATP Assay (CellTiter-Glo®) | WST-1 Assay | LDH Assay | Reference |
| Cell Number Sensitivity | Poor (Cannot detect < 25,000 cells/well) | Excellent (Detects < 1,600 cells/well) | N/A | N/A | [11][12] |
| Viability vs. BSPE | 85% - 96% | N/A | 56% - 75% | N/A | [24] |
| EC50 (Tamoxifen) | 11.2 µM (Highest) | N/A | N/A | 7.9 µM (Lowest) | [23] |
| EC50 (4-OHT) | 1.8 µM (Highest) | N/A | N/A | 1.2 µM (Lowest) | [23] |
BSPE: Propolis extract; 4-OHT: 4-Hydroxy-Tamoxifen. Data shows examples of how different assays yield different quantitative results for the same compound.
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Plate cells (e.g., 1,000-100,000 cells/well) in a 96-well plate and incubate with test compounds for the desired period.[1]
-
Add 10 µL of 5 mg/mL MTT solution to each well.[13]
-
Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[1]
-
Add 100 µL of a solubilization solution (e.g., SDS-HCl or acidified isopropanol) to each well.[3]
-
Mix thoroughly to dissolve the formazan crystals. For some solvents, incubate for an additional 2-4 hours at room temperature in the dark.[1][3]
-
Read absorbance at 570 nm using a microplate reader.[1]
ATP-Based Assay (CellTiter-Glo®) Protocol
-
Prepare opaque-walled 96-well plates with cells in culture medium (100 µL/well). Include control wells with medium only for background measurement.[25]
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[25]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions and equilibrate to room temperature.[26]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[25]
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[25]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[25]
-
Record luminescence using a plate luminometer.
Apoptosis Assay (Caspase-Glo® 3/7) Protocol
-
Plate cells in opaque-walled 96-well plates (100 µL/well) and treat with compounds to induce apoptosis.[18]
-
Equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent and equilibrate to room temperature.[17]
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[18]
-
Mix gently on a plate shaker for 30 seconds to 2 minutes.[27]
-
Incubate at room temperature for 30 minutes to 3 hours. The optimal time may vary by cell type and treatment.[18]
-
Measure luminescence with a plate luminometer. The signal is proportional to the amount of caspase activity.[17]
Real-Time Viability (RealTime-Glo™) Protocol
-
Prepare a 2X concentrated mix of the RealTime-Glo™ Reagent (MT Cell Viability Substrate and NanoLuc® Enzyme) in culture medium. If desired, the test compound can also be added to this mix.[28]
-
Seed cells in a white-walled 96-well plate (e.g., in 50 µL of medium).
-
Add an equal volume (50 µL) of the 2X reagent mix to the cells.
-
Place the plate in a 37°C incubator.
-
Measure luminescence at various time points (e.g., 0, 2, 6, 12, 24, 48 hours) directly without removing the plate from the incubator if using a plate-reading luminometer with environmental control, or by briefly removing it for readings.[29][30]
Conclusion
While the MTT assay remains a valuable tool for primary screening due to its simplicity and low cost, its limitations can produce misleading data. The validation of initial findings using orthogonal assays is not merely a suggestion but a requirement for robust and reliable drug discovery research. Assays that measure distinct cellular parameters—such as ATP levels, real-time viability, specific apoptotic markers like caspase activity, or membrane integrity—provide a more complete and accurate assessment of a compound's biological effects. By employing a multi-assay approach, researchers can confidently confirm hits, gain crucial mechanistic insights, and make more informed decisions in advancing potential therapeutic candidates.
References
- 1. atcc.org [atcc.org]
- 2. researchgate.net [researchgate.net]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. What are the limitations of MTT assays? | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Is Your MTT Assay the Right Choice? [promega.jp]
- 8. mdpi.com [mdpi.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 10. promega.com [promega.com]
- 11. Comparison of MTT and ATP-based assays for the measurement of viable cell number. | Semantic Scholar [semanticscholar.org]
- 12. Comparison of MTT and ATP-based assays for the measurement of viable cell number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. RealTime-Glo™ MT Cell Viability Assay Technical Manual [promega.sg]
- 15. blog.quartzy.com [blog.quartzy.com]
- 16. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 18. ulab360.com [ulab360.com]
- 19. researchgate.net [researchgate.net]
- 20. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 21. Using a Real Time Kinetic Cytotoxicity Assay to Determine when to Detect Apoptosis by Caspase-3/7 Activation [promega.jp]
- 22. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.journalagent.com [pdf.journalagent.com]
- 25. scribd.com [scribd.com]
- 26. promega.com [promega.com]
- 27. promega.com [promega.com]
- 28. RealTime-Glo™ MT Cell Viability Assay [protocols.io]
- 29. What is the protocol of real-time viability assay? | AAT Bioquest [aatbio.com]
- 30. scribd.com [scribd.com]
A Comparative Guide to 4,5-Dimethylthiazol-2-amine Hydrochloride and Other Heterocyclic Building Blocks in Drug Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of the success of a drug discovery program. Heterocyclic scaffolds form the backbone of a vast number of approved drugs, offering a diverse array of physicochemical and pharmacological properties. Among these, the thiazole nucleus, and specifically 4,5-Dimethylthiazol-2-amine hydrochloride, has garnered significant attention. This guide provides an objective comparison of this compound with other prominent heterocyclic building blocks, supported by experimental data and detailed protocols to inform rational drug design.
The Thiazole Scaffold: A Privileged Structure
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1] Its unique structural and electronic features contribute to its prevalence in a multitude of clinically approved drugs with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] The thiazole moiety is a key component in drugs such as the antiretroviral ritonavir and the anti-inflammatory meloxicam.[2] The presence of the thiazole ring can enhance binding affinity to biological targets and improve pharmacokinetic profiles.[3]
This compound serves as a versatile starting material for the synthesis of a wide range of biologically active compounds.[4][5] The dimethyl substitution can influence the molecule's lipophilicity and interaction with target proteins, while the 2-amino group provides a convenient handle for further chemical modifications.
Comparative Analysis with Other Heterocyclic Building Blocks
The choice of a heterocyclic scaffold is often guided by the concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties to modulate a compound's activity and properties.[6] Here, we compare the thiazole ring system, exemplified by 4,5-Dimethylthiazol-2-amine, with other commonly employed heterocyclic building blocks: pyrazole, imidazole, and oxadiazole.
Physicochemical and Pharmacokinetic Properties
The selection of a heterocyclic core can significantly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key properties of these scaffolds, which are crucial for oral bioavailability and overall drug-likeness.
| Heterocyclic Core | Key Features & Properties | Common Applications in Drug Design |
| Thiazole | - Aromatic five-membered ring with one sulfur and one nitrogen atom. - Can act as a bioisostere for other aromatic rings.[7] - The sulfur atom can participate in hydrogen bonding and other non-covalent interactions. - Generally stable to metabolism. | - Kinase inhibitors[8] - Antimicrobial agents[9] - Anti-inflammatory drugs[2] |
| Pyrazole | - Aromatic five-membered ring with two adjacent nitrogen atoms. - Can act as a bioisostere for imidazole and other heterocycles.[10] - The two nitrogen atoms can act as hydrogen bond donors and acceptors. - Generally stable to metabolism. | - Kinase inhibitors[11] - Anti-inflammatory agents (e.g., Celecoxib)[12] - Anticancer agents[13] |
| Imidazole | - Aromatic five-membered ring with two non-adjacent nitrogen atoms. - Can act as a bioisostere for pyrazole and other heterocycles. - The nitrogen atoms can participate in hydrogen bonding and coordinate with metal ions. - Can be susceptible to metabolism depending on substitution. | - Antifungal agents (e.g., Ketoconazole) - H2 receptor antagonists (e.g., Cimetidine) - Kinase inhibitors |
| Oxadiazole | - Aromatic five-membered ring with two nitrogen atoms and one oxygen atom. - Often used as a bioisosteric replacement for amide and ester groups to improve metabolic stability.[14] - The oxygen and nitrogen atoms can act as hydrogen bond acceptors. - Generally more metabolically stable than corresponding amides/esters. | - Anticancer agents[14] - Antimicrobial agents[15] - Anti-inflammatory agents[15] |
Performance in Biological Assays: A Comparative Overview
The biological activity of compounds derived from these heterocyclic building blocks is highly dependent on the specific substitutions and the biological target. The following table presents a summary of reported in vitro activities for derivatives of these scaffolds against common drug targets. It is important to note that these are examples from different studies and direct comparisons of IC50 values should be made with caution due to variations in experimental conditions.
| Heterocyclic Derivative | Target | Cell Line | IC50 (µM) | Reference |
| Substituted Thiazole | VEGFR-2 | - | 0.15 | [16] |
| Thiazole-Pyrazoline Hybrid | EGFR | HeLa | 0.86 | [2] |
| Pyrazole-Thiazole Hybrid | EGFR | A549 | 0.012 | [17] |
| Pyrazole-Thiazole Hybrid | VEGFR-2 | - | 0.309 | [17] |
| 1,2,4-Oxadiazole Derivative | Anti-cancer | MCF-7 | 0.22 | [14] |
| 1,3,4-Thiadiazole Derivative | Anti-cancer | Colo-205 | 0.10 | [14] |
Experimental Protocols
To facilitate the direct comparison of novel compounds derived from these building blocks, detailed protocols for key in vitro assays are provided below.
MTT Cell Viability Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[3]
-
Compound Treatment: Add the test compound at various concentrations to the wells and incubate for the desired exposure period.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[3]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput in vitro assay to predict passive intestinal absorption of drug candidates.
Principle: A 96-well microtiter plate with a lipid-infused artificial membrane separates a donor compartment containing the test compound from an acceptor compartment.[19] The amount of compound that permeates the membrane over time is quantified.
Protocol:
-
Membrane Coating: Coat each well of a hydrophobic PVDF 96-well filter plate with a lipid solution (e.g., 2% lecithin in dodecane) and allow the solvent to evaporate.[19][20]
-
Plate Preparation: Fill the wells of a 96-well acceptor plate with buffer.
-
Compound Addition: Add the test compound solution to the donor wells of the filter plate.
-
Incubation: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature with constant shaking.[19]
-
Quantification: After the incubation period (typically 16-24 hours), determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS or UV spectroscopy.[20][21]
-
Permeability Calculation: Calculate the effective permeability coefficient (Pe).
Caco-2 Permeability Assay
This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a polarized monolayer with characteristics similar to the intestinal epithelium, providing a more biologically relevant model for predicting human drug absorption.[22]
Principle: Caco-2 cells are grown on a semipermeable filter support, forming a monolayer that separates an apical (AP) and a basolateral (BL) compartment. The transport of a compound across this monolayer is measured in both directions (AP to BL and BL to AP) to assess permeability and identify potential active efflux.[22]
Protocol:
-
Cell Culture: Culture Caco-2 cells on semipermeable filter inserts for 18-22 days to allow for differentiation and formation of a confluent monolayer.[22]
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by assessing the leakage of a paracellular marker like Lucifer yellow.[22][23]
-
Transport Experiment:
-
For AP to BL transport, add the test compound to the apical compartment and sample from the basolateral compartment over time.
-
For BL to AP transport, add the test compound to the basolateral compartment and sample from the apical compartment over time.
-
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Permeability and Efflux Ratio Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate for efflux transporters.[22] An efflux ratio greater than 2 suggests active efflux.[22]
Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s (CYPs).[24]
Principle: A test compound is incubated with liver microsomes and a cofactor (NADPH) to initiate metabolic reactions. The disappearance of the parent compound over time is monitored to determine its metabolic rate.[24]
Protocol:
-
Reaction Mixture Preparation: Prepare an incubation mixture containing liver microsomes (e.g., human, rat, or mouse), buffer, and the test compound.[25]
-
Initiation of Reaction: Initiate the metabolic reaction by adding an NADPH-regenerating system.[24][25]
-
Incubation and Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[24][26]
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant (k), from which the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems and experimental processes involved in drug discovery is crucial for understanding and communication.
VEGFR-2 Signaling Pathway
Many heterocyclic compounds, including thiazole derivatives, have been developed as kinase inhibitors. The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of thiazole-based compounds.
High-Throughput Screening (HTS) Workflow
HTS is a key process in early drug discovery for identifying "hit" compounds from large chemical libraries.[27]
References
- 1. researchgate.net [researchgate.net]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. atcc.org [atcc.org]
- 4. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 5. enamine.net [enamine.net]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 9. texaschildrens.org [texaschildrens.org]
- 10. dovepress.com [dovepress.com]
- 11. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. researchgate.net [researchgate.net]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 20. bioassaysys.com [bioassaysys.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. Caco-2 Permeability | Evotec [evotec.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 25. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 26. creative-bioarray.com [creative-bioarray.com]
- 27. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
A Comparative Analysis of Kinase Inhibitors Derived from Different Thiazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential. Its versatility allows for diverse substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of kinase inhibitors derived from three distinct thiazole-based scaffolds: 2-aminothiazole, thieno[3,2-d]thiazole, and thiazolidinone. We present a synthesis of experimental data to facilitate an objective comparison of their performance and provide detailed experimental methodologies for key assays.
Performance Comparison of Thiazole-Based Kinase Inhibitors
The inhibitory activity of kinase inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the reported IC50 values for representative compounds from each thiazole scaffold against various kinases and cancer cell lines. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Scaffold | Compound | Target Kinase | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| 2-Aminothiazole | Dasatinib | pan-Src | <1 | - | - |
| Compound 4f | VEGFR-2 | 71 | Sorafenib | 69 | |
| Compound 4f | BRAF | 194 | Sorafenib | 171 | |
| Compound V | EGFR | 74 | Erlotinib | 80 | |
| Compound V | BRAFV600E | 107 | - | - | |
| Thieno[3,2-d]thiazole | Compound 1 | EGFR | - | - | - |
| Compound 1 | VEGFR-2 | - | - | - | |
| Compound 1 | BRAFV600E | - | - | - | |
| Compound 3c | EGFR | - | - | - | |
| Compound 3c | VEGFR-2 | - | - | - | |
| Compound 3c | BRAFV600E | - | - | - | |
| Thiazolidinone | Compound 5 | EGFR | 65 | - | - |
Note: Dashes (-) indicate that specific quantitative data was not provided in the cited sources in a directly comparable format.
Table 2: Anti-proliferative Activity (IC50) in Cancer Cell Lines
| Scaffold | Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 2-Aminothiazole | Compound 4f | MCF-7 (Breast) | - | - | - |
| Compound 4f | HepG-2 (Liver) | - | - | - | |
| Compound 4f | HCT-116 (Colon) | - | - | - | |
| Compound V | Multiple | 0.90 (GI50) | Doxorubicin | 1.10 (GI50) | |
| Thieno[3,2-d]thiazole | Compound 1 | MCF-7 (Breast) | - | - | - |
| Compound 1 | HepG-2 (Liver) | - | - | - | |
| Compound 3c | MCF-7 (Breast) | - | - | - | |
| Compound 3c | HepG-2 (Liver) | - | - | - | |
| Thiazolidinone | Compound 5 | A549 (Lung) | 0.72 | - | - |
Note: Dashes (-) indicate that specific quantitative data was not provided in the cited sources in a directly comparable format. GI50 refers to the concentration for 50% of maximal inhibition of cell proliferation.
Key Signaling Pathways Targeted by Thiazole-Based Kinase Inhibitors
Thiazole-based inhibitors have been designed to target several critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Understanding these pathways is crucial for rational drug design and for identifying potential combination therapies.
Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival, is a frequent target of thiazole-based inhibitors.
Caption: The Cyclin-Dependent Kinase (CDK) pathway governs cell cycle progression and is a target for thiazole-based inhibitors to induce cell cycle arrest.
Caption: The HGF/c-Met signaling pathway, crucial for cell motility and invasion, is another important target for thiazole-derived kinase inhibitors.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key assays are provided below.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
Objective: To determine the IC50 value of a test compound against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compounds (dissolved in DMSO)
-
[γ-³²P]ATP or detection antibody/reagent for non-radioactive methods
-
96-well or 384-well assay plates
-
Phosphocellulose paper or other capture membrane (for radioactive assays)
-
Scintillation counter or plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Reaction Setup: In each well of the assay plate, add the kinase, the substrate, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP for radioactive assays) to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate competitive inhibition assessment.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid for radioactive assays, or a solution containing EDTA for non-radioactive assays).
-
Detection:
-
Radioactive Assay: Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Assays (e.g., TR-FRET, Luminescence): Follow the manufacturer's protocol for the specific detection reagent. This typically involves adding a detection solution and measuring the signal on a plate reader.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: A generalized workflow for a typical in vitro kinase inhibition assay.
MTT Cell Viability Assay
This colorimetric assay is used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Objective: To determine the cytotoxic effect of a test compound on cancer cell lines and calculate the IC50 value.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The next day, treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plates for an additional 2-4 hours to allow for the reduction of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: A step-by-step workflow for the MTT cell viability assay.
Conclusion
The 2-aminothiazole, thieno[3,2-d]thiazole, and thiazolidinone scaffolds each provide a versatile platform for the development of potent and selective kinase inhibitors. The 2-aminothiazole core is arguably the most explored, leading to clinically approved drugs like Dasatinib. The thieno[3,2-d]thiazole and thiazolidinone scaffolds also demonstrate significant promise, with reported inhibitors showing potent activity against various kinases and cancer cell lines. The choice of scaffold and subsequent substitutions are critical in determining the inhibitor's target profile and overall efficacy. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field of kinase inhibitor drug discovery, facilitating the comparative evaluation of different thiazole-based compounds and aiding in the design of next-generation therapeutics.
Cross-Validation of In Vitro and In Vivo Efficacy of 4,5-Dimethylthiazol-2-amine Hydrochloride Derivatives: A Comparative Guide
In the landscape of oncological research, the pursuit of novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Among the myriad of heterocyclic compounds, thiazole derivatives have emerged as a promising class of molecules exhibiting significant anticancer properties. This guide provides a comparative analysis of the in vitro and in vivo efficacy of 4,5-Dimethylthiazol-2-amine hydrochloride derivatives, juxtaposing their performance with alternative thiazole-based compounds and standard chemotherapeutic agents. The data presented herein is collated from various preclinical studies, offering a comprehensive overview for researchers, scientists, and drug development professionals.
In Vitro Efficacy: A Comparative Analysis of Cytotoxicity
The initial assessment of any potential anticancer agent involves rigorous in vitro screening to determine its cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key metric of a compound's potency, is a standard measure in these assays.
Numerous studies have demonstrated the cytotoxic potential of various thiazole derivatives across a spectrum of cancer cell lines. While specific data for this compound derivatives is limited in publicly available literature, the broader class of 2-aminothiazoles has shown considerable promise. For instance, certain aminothiazole-paeonol derivatives have exhibited potent inhibitory activity against human gastric adenocarcinoma (AGS) and colorectal adenocarcinoma (HT-29) cells, with IC50 values as low as 4.0 µM and 4.4 µM, respectively.[1] Notably, these compounds demonstrated higher potency against these specific cell lines compared to the standard chemotherapeutic agent 5-fluorouracil (5-FU), alongside lower cytotoxicity to normal fibroblast cells.[1]
Furthermore, research into other substituted thiazole derivatives has revealed significant activity. For example, a novel series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones showed that compound 4c was the most active, with IC50 values of 2.57 ± 0.16 µM against MCF-7 (breast cancer) and 7.26 ± 0.44 µM against HepG2 (liver cancer) cell lines.[2] This was more potent than the standard drug Staurosporine in the MCF-7 cell line.[2]
The mechanism of action for many of these thiazole derivatives is linked to the inhibition of key signaling pathways involved in cancer progression, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.
| Compound/Alternative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole Derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [2] |
| HepG2 (Liver) | 7.26 ± 0.44 | [2] | |
| Staurosporine (Standard) | MCF-7 (Breast) | 6.77 ± 0.41 | [2] |
| HepG2 (Liver) | 8.4 ± 0.51 | [2] | |
| Aminothiazole-paeonol derivative 13c | AGS (Gastric) | 4.0 | [1] |
| HT-29 (Colorectal) | 4.4 | [1] | |
| HeLa (Cervical) | 5.8 | [1] | |
| 5-Fluorouracil (Standard) | AGS (Gastric) | Higher than 13c | [1] |
| HT-29 (Colorectal) | Higher than 13c | [1] | |
| Novel Thiazole Derivative 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | [3] |
In Vivo Efficacy: Insights from Preclinical Animal Models
Translating in vitro cytotoxicity into in vivo antitumor activity is a critical step in the drug development pipeline. This is typically assessed using xenograft models in immunocompromised mice, where human cancer cells are implanted, and the effect of the test compound on tumor growth is measured.
For example, the 2-aminothiazole derivative AT7519 has demonstrated significant dose-dependent tumor growth inhibition in human colon cancer (HCT116) and neuroblastoma xenograft models.[4] In some cases, treatment with AT7519 led to tumor regression.[4] Similarly, another 2-aminothiazole derivative, referred to as "Compound 19," exhibited a 65% tumor growth inhibition in a HCT116 colon carcinoma xenograft model in nude mice.[5]
It is important to note that these findings are for structurally related but distinct molecules. Therefore, the in vivo efficacy of this compound derivatives warrants direct investigation.
| Compound/Alternative | Cancer Model | Animal Model | Dosing Regimen | Outcome | Reference |
| AT7519 | HCT116 Colon Cancer | BALB/c Nude Mice | 10 mg/kg, i.p. | Inhibition of target CDKs | [4] |
| AT7519 | HCT116 & HT29 Colon Cancer | Nude Mice | 9.1 mg/kg, twice daily, i.p. | Tumor regression | [4] |
| AT7519 | MYCN-amplified Neuroblastoma | NMRI (nu/nu) mice | 5, 10, or 15 mg/kg/day for 5 days | Dose-dependent tumor growth inhibition | [4] |
| "Compound 19" | HCT116 Colon Carcinoma | Nude Mice | 50 mg/kg | 65% Tumor Growth Inhibition | [5] |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial.
In Vitro Cytotoxicity Assay: MTT Method
The in vitro cytotoxicity of the thiazole derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 1 x 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[6]
-
Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds (e.g., this compound derivatives and reference drugs) and incubated for a specified period, typically 24 to 72 hours.[6]
-
MTT Addition: After the incubation period, the culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for an additional 2 to 4 hours.[6][7]
-
Formazan Solubilization: The MTT solution is carefully removed, and 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the formazan crystals formed by viable cells.[6]
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. The IC50 values are then calculated from the resulting dose-response curves.[6]
Workflow of the in vitro MTT cytotoxicity assay.
In Vivo Xenograft Model
To assess the in vivo antitumor activity, a human tumor xenograft model in immunocompromised mice is a standard method.[4][5]
-
Cell Implantation: A suspension of human cancer cells (e.g., 5 x 10⁶ HCT116 cells) is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).[5]
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and control groups. The test compound (e.g., a this compound derivative) is administered at a specific dose and schedule (e.g., daily intraperitoneal injection). The control group receives the vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is often calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis.
-
Efficacy Evaluation: The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway
A significant number of thiazole derivatives exert their anticancer effects by inhibiting key signaling pathways that are crucial for tumor growth and survival. One such prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a tyrosine kinase receptor that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][8]
Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways include the Ras/MEK/ERK pathway, which promotes cell proliferation, and the PI3K/Akt pathway, which is critical for cell survival. By inhibiting VEGFR-2, thiazole derivatives can effectively block these downstream signals, leading to an anti-angiogenic effect and a reduction in tumor growth.
Simplified VEGFR-2 signaling pathway and the inhibitory action of thiazole derivatives.
Conclusion
The available preclinical data suggests that thiazole derivatives, as a class of compounds, hold significant promise as anticancer agents. The in vitro studies consistently demonstrate potent cytotoxic activity against a range of cancer cell lines, often superior to standard chemotherapeutic drugs. The mechanism of action, frequently involving the inhibition of critical signaling pathways like VEGFR-2, provides a strong rationale for their therapeutic potential.
While direct in vivo efficacy data for this compound derivatives is currently lacking, the positive results from studies on structurally related aminothiazoles in xenograft models are encouraging. These findings underscore the need for further investigation into the in vivo antitumor activity of this compound and its derivatives to fully elucidate their therapeutic potential. Future studies should focus on direct comparative analyses with both standard-of-care drugs and other emerging thiazole-based compounds to accurately position them in the evolving landscape of cancer therapeutics. landscape of cancer therapeutics.
References
Comparing the cost-effectiveness of different cell viability assays
A Researcher's Guide to Cost-Effective Cell Viability Assays
In the realms of biological research and pharmaceutical development, the accurate assessment of cell viability is a cornerstone of experimental success. Whether evaluating the cytotoxic effects of a novel drug candidate, optimizing cell culture conditions, or studying cellular responses to stimuli, researchers are presented with a diverse toolkit of cell viability assays. The selection of an appropriate assay is a critical decision, balancing the need for sensitivity and accuracy with practical considerations such as cost, throughput, and the specific experimental question at hand.
This guide provides an objective comparison of commonly used cell viability assays, focusing on their cost-effectiveness. We present quantitative data in a clear, comparative format, detail the experimental protocols for key methods, and provide visual diagrams to illustrate workflow and assay principles, empowering researchers to make informed decisions for their experimental needs.
Comparative Overview of Common Cell Viability Assays
The choice of a cell viability assay hinges on multiple factors including the cell type, the number of samples, available equipment, and budget. The table below summarizes the key characteristics of the most prevalent assays to facilitate a direct comparison.
| Assay Name | Principle | Measurement | Relative Cost | Throughput | Endpoint/ Real-time | Advantages | Disadvantages/Limitations |
| Trypan Blue | Membrane Exclusion: Live cells with intact membranes exclude the dye, while dead cells take it up and appear blue.[1][2][3] | Microscopic Count | $ | Low | Endpoint | Simple, inexpensive, requires minimal specialized equipment (microscope and hemocytometer).[4][5] | Labor-intensive, subjective, low throughput, not suitable for automated screening.[5][6] |
| MTT | Metabolic Activity: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7][8] | Colorimetric |
| Medium-High | Endpoint | Well-established, reliable, and cost-effective for plate-based assays.[5][6][9] | Requires a solubilization step for the formazan crystals, which can be toxic to cells; endpoint assay only.[6][10][11] |
| MTS / XTT | Metabolic Activity: Similar to MTT, but the reduced formazan product is water-soluble, eliminating the need for a solubilization step.[12] | Colorimetric |
| High | Endpoint | Simpler and faster protocol than MTT; homogeneous format.[12][13] | Reagents can be more expensive than MTT; potential for interference from media components.[12] |
| Resazurin (alamarBlue) | Metabolic Activity: Viable cells reduce the blue resazurin dye to the pink, fluorescent resorufin.[12][14] | Fluorometric/ Colorimetric |
| High | Real-time (kinetic) | Non-toxic, allowing for continuous monitoring of cell viability; highly sensitive and rapid.[11][12][14] | Signal can be influenced by changes in cellular metabolism not related to viability; potential for fluorescent interference.[14] |
| CellTiter-Glo® (ATP Assay) | ATP Quantification: Measures ATP levels, as only metabolically active cells produce ATP.[15][16] The assay reagent lyses cells to release ATP, which drives a luciferase reaction, producing light.[15] | Luminescent |
| High | Endpoint | Extremely sensitive, rapid "add-mix-measure" protocol, ideal for high-throughput screening.[5][15] | Reagents are expensive; ATP levels can fluctuate rapidly with cellular stress.[5] |
| LDH Release | Membrane Integrity: Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[17] | Colorimetric |
| Medium-High | Endpoint | Directly measures cytotoxicity/cell death; non-destructive to remaining viable cells.[5] | Measures cell death, not viability; can be affected by background LDH from serum in the culture medium.[5][18] |
Visualizing Assay Selection and Mechanisms
To further aid in the selection and understanding of these assays, the following diagrams illustrate a typical decision-making workflow and the principles behind two major classes of viability assays.
References
- 1. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 2. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Assessment and Comparison of Viability Assays for Cellular Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. clyte.tech [clyte.tech]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. reddit.com [reddit.com]
- 12. blog.quartzy.com [blog.quartzy.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Cell viability assays | Abcam [abcam.com]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 16. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]
- 17. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Evaluating the specificity and sensitivity of resazurin-based assays versus MTT
In the realm of cellular and molecular biology, accurately assessing cell viability is paramount for a wide range of applications, from cytotoxicity testing of novel drug candidates to optimizing cell culture conditions. Among the plethora of available methods, resazurin- and MTT-based assays stand out as two of the most commonly employed colorimetric techniques. This guide provides a comprehensive comparison of their specificity and sensitivity, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate assay for their specific needs.
At a Glance: Key Differences and Performance Metrics
Both assays hinge on the principle that viable, metabolically active cells can reduce a substrate into a colored product. However, the nature of the substrates, the resulting products, and the detection methods differ significantly, impacting their performance characteristics.
| Feature | Resazurin-Based Assay | MTT-Based Assay |
| Principle | Enzymatic reduction of resazurin (blue, non-fluorescent) to resorufin (pink, fluorescent) by viable cells.[1][2][3] | Enzymatic reduction of MTT (yellow, water-soluble) to formazan (purple, insoluble) by viable cells.[4][5][6] |
| Detection | Fluorometric or colorimetric.[1][3] | Colorimetric (requires solubilization of formazan crystals).[4][7] |
| Sensitivity | Generally considered more sensitive than MTT.[2][8][9] Can detect as few as 80 cells.[1] | Less sensitive compared to resazurin-based assays.[8][9] |
| Toxicity | Non-toxic to cells at working concentrations, allowing for kinetic monitoring.[1][2] | Can be toxic to cells, limiting endpoint measurements.[7] |
| Protocol | Simpler, single-step addition of reagent.[1] | Multi-step process involving a solubilization step.[4][10] |
| Interference | Less affected by compounds that interfere with tetrazolium reduction.[2] | Susceptible to interference from reducing agents and compounds that affect mitochondrial respiration. |
| Linearity | A linear relationship between fluorescence and cell number is observed up to a certain cell density (e.g., 5.0 × 10^5 cells/mL).[11] | A direct correlation exists between formazan absorbance and the number of viable cells.[12] |
Delving Deeper: The Biochemical Mechanisms
The specificity of both assays is rooted in the activity of cellular dehydrogenases, primarily located in the mitochondria of metabolically active cells. These enzymes play a crucial role in cellular respiration and energy production.
Resazurin Assay: Resazurin, a blue and non-fluorescent phenoxazine dye, readily penetrates the cell membrane.[2][3] In the reducing environment of the cytoplasm and mitochondria, it is irreversibly reduced by diaphorase and other dehydrogenase enzymes to the highly fluorescent and pink-colored resorufin.[1][13] This soluble product is released into the culture medium, allowing for direct measurement of fluorescence or absorbance without cell lysis.
MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay relies on the cleavage of the tetrazolium ring of MTT by mitochondrial dehydrogenases, such as succinate dehydrogenase.[4][5] This reaction converts the water-soluble yellow MTT into an insoluble purple formazan product.[4][7] Due to its insolubility, the formazan crystals must be dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO), before the absorbance can be measured.[4]
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. mdpi.com [mdpi.com]
- 3. Resazurin - Wikipedia [en.wikipedia.org]
- 4. clyte.tech [clyte.tech]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT Assay | AAT Bioquest [aatbio.com]
- 8. mesgenbio.com [mesgenbio.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What is the difference between MTT and resazurin? | AAT Bioquest [aatbio.com]
- 11. Comparative study of resazurin reduction and MTT assays for cytocompatibility evaluation of nanofibrous materials - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Essential Design Considerations for the Resazurin Reduction Assay to Noninvasively Quantify Cell Expansion within Perfused Extracellular Matrix Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 4,5-Dimethylthiazol-2-amine hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 4,5-Dimethylthiazol-2-amine hydrochloride, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles with side-shields or a Face Shield | Conforming to EN 166 (EU) or NIOSH (US) approved.[1] | Protects against splashes and airborne particles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile gloves) | Inspected prior to use. | Provides protection against direct skin contact. |
| Body Protection | Protective clothing (e.g., lab coat) and protective boots (if required) | Fire/flame resistant and impervious clothing recommended.[1] | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | Government approved respirator (e.g., full-face respirator) | Use if exposure limits are exceeded or irritation is experienced.[1] | Required when handling powders or in poorly ventilated areas to prevent inhalation. |
Operational and Disposal Plans
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[1]
-
Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.[1]
-
Hygiene: Wash hands thoroughly after handling.[2] Contaminated clothing should be removed and washed before reuse.[1]
-
Eating, Drinking, and Smoking: Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]
Storage Procedures:
-
Container: Store the compound in a tightly closed, properly labeled container.[1]
-
Location: Keep in a cool, dry, and well-ventilated place.[1]
-
Incompatible Materials: Store away from incompatible materials such as strong oxidizing agents.[3]
Disposal Plan:
-
Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][4]
-
Contaminated Packaging: Handle uncleaned containers like the product itself.[4] Do not mix with other waste.[4]
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek medical attention if irritation persists.[4]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[3] If skin irritation occurs, get medical advice/attention.[4]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3] If you feel unwell, call a poison center or doctor.[4]
-
Ingestion: If swallowed, get medical help.[1] Rinse mouth.[1]
Workflow for Safe Handling
The following diagram illustrates the procedural workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
